3-Methoxypyrrolidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMYKVUSWPIFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621562 | |
| Record name | 3-Methoxypyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136725-50-3 | |
| Record name | 3-Methoxypyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Methoxypyrrolidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: 3-Methoxypyrrolidine hydrochloride is a substituted pyrrolidine derivative that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its structural motif is incorporated into a variety of biologically active molecules, making a thorough understanding of its physical and chemical properties essential for researchers in the pharmaceutical and life sciences sectors. As a hydrochloride salt, the compound generally exhibits increased stability and solubility in aqueous media compared to its free base form, facilitating its use in various synthetic and biological applications.
This guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 136725-50-3), offering field-proven insights into its characterization, handling, and safety. The information herein is synthesized to support researchers, scientists, and drug development professionals in their experimental design and execution.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source & Rationale |
| CAS Number | 136725-50-3 | This identifier is specific to the racemic or unspecified stereoisomer of this compound.[1][2] Chiral variants have distinct CAS numbers, such as (R)-isomer (474707-30-7) and (S)-isomer (685828-16-4).[3][4] |
| Molecular Formula | C₅H₁₂ClNO | This formula represents the combination of the 3-methoxypyrrolidine base (C₅H₁₁NO) and hydrochloric acid (HCl). |
| Molecular Weight | 137.61 g/mol | Calculated from the molecular formula, this value is critical for stoichiometric calculations in chemical reactions. |
| Appearance | Off-white to Yellow to Brown Solid | The physical state is typically a solid, with color variations indicating the presence of minor impurities or differences in manufacturing batches. |
| Melting Point | Not Available (N/A) | While a melting point is a standard identifier for a pure solid, it is not consistently reported for this specific compound in available literature. This suggests it may decompose upon heating or exhibit a broad melting range. |
| Boiling Point | 171.7 °C at 760 mmHg | Note: This value likely corresponds to the free base, 3-Methoxypyrrolidine, not the hydrochloride salt. Hydrochloride salts are ionic and typically have very high boiling points, often decomposing before boiling at atmospheric pressure. |
| Purity | ≥ 97% | Commercially available batches typically meet this purity standard, which is suitable for most research and development applications. |
| Storage Conditions | Room temperature, under an inert atmosphere. | The compound should be stored in a tightly sealed container in a dry, well-ventilated area to prevent degradation from moisture and atmospheric contaminants.[5][6] |
Structural and Spectroscopic Identifiers
Structural verification is paramount for ensuring the identity and purity of a chemical substance. Spectroscopic and computational identifiers are the primary tools for this purpose.
| Identifier | Value | Rationale & Application |
| IUPAC Name | 3-methoxypyrrolidine;hydrochloride | The systematic name precisely describes the molecular structure according to international standards. |
| InChI | 1S/C5H11NO.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H | The International Chemical Identifier provides a unique, layered text representation of the molecule's structure, including connectivity and stereochemistry (if specified). |
| InChIKey | SQMYKVUSWPIFEQ-UHFFFAOYSA-N | A hashed, fixed-length version of the InChI, used for database lookups and web searches. |
| SMILES | COC1CCNC1.Cl | A line notation for describing molecular structures, commonly used in cheminformatics. |
| ¹H NMR | Data available for enantiomers | Proton Nuclear Magnetic Resonance (¹H NMR) is the definitive method for confirming the hydrogen framework of the molecule. Reference spectra for the (R) and (S) enantiomers are available in chemical databases, which can be used to confirm the identity of a sample.[4][7] |
Workflow for New Sample Characterization
The following diagram illustrates a standard workflow for the physical and structural characterization of a newly received chemical sample like this compound.
Caption: Standard workflow for chemical sample characterization.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound. This compound is classified as an irritant.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[5][6]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Personal Protective Equipment (PPE) Decision Framework
Selecting the correct PPE is a self-validating system for ensuring operator safety. The choice depends on both the substance's hazards and the experimental procedure.
Caption: Decision tree for selecting appropriate PPE.
Experimental Protocols for Physical Property Determination
The trustworthiness of physical data relies on robust and well-executed experimental protocols. Below are methodologies for determining key properties.
A. Melting Point Determination (Capillary Method)
Causality: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this occurs over a narrow range (typically <1°C). A broad melting range often indicates impurities. This protocol uses a digital melting point apparatus for precision and automated detection.
Methodology:
-
Sample Preparation: Finely grind a small amount (2-3 mg) of the this compound solid into a powder. The fine consistency ensures uniform heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Invert the tube and tap gently to ensure the sample is densely packed at the bottom.
-
Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.
-
Heating Protocol:
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting range. Since the melting point is not well-documented, a preliminary rapid scan is necessary.
-
Once melting is observed, perform a second run with a fresh sample. Heat rapidly to ~20 °C below the observed melting point, then reduce the ramp rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). The melting range is the difference between these two values.
B. ¹H NMR Spectroscopy
Causality: NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons) within a molecule. The resulting spectrum provides definitive information about the molecular structure, including the number of different types of protons, their connectivity, and their electronic environment.
Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For hydrochloride salts, Deuterium Oxide (D₂O) or Deuterated Methanol (CD₃OD) are common choices. D₂O is often preferred as the acidic N-H proton will exchange with deuterium, simplifying the spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, resulting in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., 90° pulse, 1-2 second relaxation delay).
-
The number of scans can be adjusted to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum and perform a baseline correction.
-
Integrate the peaks to determine the relative ratios of protons.
-
Reference the chemical shifts to a known standard (e.g., residual solvent peak or an internal standard like TMS or TSPA).
-
Compare the resulting spectrum (chemical shifts, splitting patterns, and integrations) with reference data to confirm the structure.
-
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.
- PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride.
- PubChem. (n.d.). 3-Methoxypyrrolidine.
- PubChem. (n.d.). 3-Methylpyrrolidine hydrochloride.
- ChemBuyersGuide.com, Inc. (n.d.). Alfa Chemistry (Page 13).
Sources
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- 3. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE | 474707-30-7 [chemicalbook.com]
- 4. (S)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(685828-16-4) 1H NMR [m.chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum [chemicalbook.com]
Introduction: The Strategic Value of the Pyrrolidine Scaffold
An In-depth Technical Guide to 3-Methoxypyrrolidine Hydrochloride (CAS 136725-50-3)
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged structure." This five-membered saturated nitrogen heterocycle is a cornerstone in the architecture of numerous biologically active compounds, with approximately 60% of FDA-approved small-molecule drugs featuring a nitrogen-containing heterocycle.[1][2] The prevalence of this scaffold is not coincidental; its non-planar, three-dimensional geometry provides an sp³-rich framework that allows for superior exploration of pharmacophore space compared to flat, aromatic systems.[3][4] This structural complexity is critical for enhancing key drug-like properties, including solubility, metabolic stability, and target binding affinity.[3]
This compound (CAS: 136725-50-3) is a versatile synthetic building block that leverages the inherent advantages of the pyrrolidine core. The secondary amine provides a reactive handle for covalent modification, while the 3-methoxy group offers a means to fine-tune polarity and metabolic properties, making it a valuable intermediate for medicinal chemists. This guide offers a comprehensive technical overview of its synthesis, characterization, application, and handling for researchers, scientists, and drug development professionals.
| Property | Value | Reference |
| CAS Number | 136725-50-3 | [5][6] |
| Molecular Formula | C₅H₁₂ClNO | [6][7][8] |
| Molecular Weight | 137.61 g/mol | [6][8][9] |
| Physical Form | Solid-Liquid Mixture | [6] |
| Boiling Point | 171.7 °C at 760 mmHg | [6] |
| Typical Purity | ≥97% | [6] |
| Storage Conditions | Room Temperature, Inert Atmosphere | [5][8][10] |
Rational Synthesis: A Pathway from Precursor to Product
The synthesis of this compound is most efficiently achieved from readily available and economical precursors, typically starting with 3-hydroxypyrrolidine. The strategic selection of protecting groups is paramount to prevent unwanted side reactions and ensure high yields of the desired product. The following three-step sequence is a robust and widely applicable methodology.
Causality of the Synthetic Strategy
-
N-Protection: The secondary amine of 3-hydroxypyrrolidine is more nucleophilic than the hydroxyl group. To selectively perform O-alkylation (methylation) on the hydroxyl group, the amine must first be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic conditions (required for methylation) and its clean, quantitative removal under acidic conditions.
-
O-Methylation: The Williamson ether synthesis is a classic and reliable method for forming ethers. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide. This alkoxide then readily displaces the iodide from methyl iodide via an Sₙ2 reaction to form the desired methyl ether.
-
Deprotection and Salt Formation: The final step accomplishes two goals simultaneously. Treatment with a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane or methanol, cleaves the acid-labile Boc group.[11] The liberated secondary amine is then protonated by the excess HCl to form the stable and often crystalline hydrochloride salt, which facilitates isolation and improves handling and shelf-life.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
To a stirred solution of 3-hydroxypyrrolidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.
Step 2: Synthesis of tert-butyl 3-methoxypyrrolidine-1-carboxylate
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.4 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure methylated product.
Step 3: Synthesis of this compound (136725-50-3)
-
Dissolve tert-butyl 3-methoxypyrrolidine-1-carboxylate (1.0 eq.) in a 4 M solution of HCl in 1,4-dioxane (10 eq. of HCl).[11]
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid or oil is the target compound, this compound. It can be triturated with diethyl ether or recrystallized if necessary to achieve higher purity.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
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3-Methoxypyrrolidine hydrochloride molecular weight and formula
An In-depth Technical Guide to 3-Methoxypyrrolidine Hydrochloride: A Key Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal building block in contemporary organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, applications, and handling, grounded in established scientific principles.
The Strategic Importance of Substituted Pyrrolidines in Medicinal Chemistry
The five-membered pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active molecules.[1] Its prevalence is not coincidental; the non-planar, sp³-hybridized nature of the saturated ring system allows for the creation of complex, three-dimensional molecules that can explore pharmacological space more effectively than their flat, aromatic counterparts.[2] This three-dimensionality is a critical factor in enhancing binding affinity, selectivity, and overall druggability by improving physicochemical properties such as solubility and lipophilicity.[2]
This compound emerges as a particularly valuable derivative. The introduction of a methoxy group at the 3-position imparts specific steric and electronic properties, while the secondary amine provides a reactive handle for further molecular elaboration. The hydrochloride salt form enhances stability and improves handling characteristics, making it a reliable reagent for multi-step syntheses. Furthermore, the chiral center at the C3 position allows for its use in asymmetric synthesis, a cornerstone of modern drug design where precise stereochemistry is essential for achieving the desired biological activity and minimizing off-target effects.[1]
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. The key identifiers and characteristics of this compound are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO | [3][4][5] |
| Molecular Weight | 137.61 g/mol | [3][6][7] |
| CAS Number (Racemate) | 136725-50-3 | [5][6][8] |
| CAS Number ((R)-enantiomer) | 474707-30-7 | [3][4] |
| CAS Number ((S)-enantiomer) | 120099-61-8 (free base) | [9] |
| Appearance | Solid, Solid-Liquid Mixture, or Off-white to pale brown powder | [4][5][6] |
| Boiling Point | 171.7 °C at 760 mmHg | [6][10] |
| InChI Key (Racemate) | SQMYKVUSWPIFEQ-UHFFFAOYSA-N | [6] |
GHS Safety and Hazard Information
As a hydrochloride salt of a secondary amine, this compound requires careful handling. It is classified as an irritant.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation.[6][7] |
| Eye Irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation.[6][7] |
| Respiratory Irritation | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation.[6][7] |
Synthesis and Purification: A Protocol Perspective
The synthesis of this compound is typically achieved via a multi-step sequence starting from a more readily available chiral precursor, such as 3-hydroxypyrrolidine. The final step invariably involves the deprotection of a nitrogen-protecting group, most commonly a tert-butyloxycarbonyl (Boc) group, under acidic conditions, which concurrently forms the desired hydrochloride salt.
General Synthetic Workflow
The causality behind this common pathway is rooted in chemical strategy. The Boc group is ideal for protecting the pyrrolidine nitrogen during manipulations of the hydroxyl group (e.g., methylation) as it is stable to many reaction conditions but can be removed cleanly and efficiently with acid. The use of hydrochloric acid serves the dual purpose of deprotection and salt formation in a single, high-yielding step.
Exemplary Experimental Protocol: Deprotection Step
This protocol is adapted from established literature procedures for Boc deprotection to yield the final hydrochloride salt.[3]
-
Reaction Setup: Dissolve the starting material, tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate (1.0 eq), in a solution of 4M hydrogen chloride in 1,4-dioxane (10-15 eq of HCl).
-
Expertise & Experience: Using a pre-prepared solution of HCl in an anhydrous organic solvent like dioxane is critical. It prevents the introduction of water, which could lead to side reactions or purification difficulties, and ensures a controlled, homogenous reaction.
-
-
Reaction Execution: Stir the resulting mixture at ambient temperature (20-25 °C) for 12-18 hours.
-
Trustworthiness: The progress of the reaction should be monitored. A simple method is Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material until the latter is fully consumed.
-
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation). This will remove the solvent and excess HCl, yielding the crude product as an oil or solid.
-
Expertise & Experience: The resulting crude product is often of sufficient purity for subsequent synthetic steps. If higher purity is required, trituration with a solvent like diethyl ether can be performed to induce crystallization and remove non-polar impurities.
-
Role in Drug Design and Organic Synthesis
The utility of this compound stems from the strategic combination of its structural features. Medicinal chemists leverage these features to fine-tune the properties of lead compounds.
The secondary amine is a nucleophilic handle that can be readily functionalized via N-alkylation, acylation, reductive amination, or used in coupling reactions to build more complex molecular architectures. The methoxy group, while relatively inert, acts as a hydrogen bond acceptor and can influence the molecule's conformation and polarity, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Safe Handling and Storage Protocol
Adherence to safety protocols is non-negotiable. The following guidelines are derived from standard Safety Data Sheets (SDS).[7][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, impervious gloves (e.g., nitrile), and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Spill Response: In case of a spill, prevent dust formation.[7] Sweep up the solid material carefully, place it into a suitable, closed container for disposal, and clean the area thoroughly.[10]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[7]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
-
Storage: Store in a cool, dry place in a tightly sealed container.[10] Storing under an inert atmosphere is recommended for long-term stability.[7]
References
- SAFETY DATA SHEET - this compound.
- 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983. PubChem. [Link]
- The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Safety Data Sheet - this compound. Angene Chemical. [Link]
- MSDS of (S)-3-Hydroxypyrrolidine Hydrochloride. Chemeos. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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- 4. (R)-3-Methoxypyrrolidine hydrochloride | CymitQuimica [cymitquimica.com]
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An In-Depth Technical Guide to the Spectral Analysis of 3-Methoxypyrrolidine Hydrochloride
Introduction: The Structural and Synthetic Significance of 3-Methoxypyrrolidine Hydrochloride
This compound is a versatile heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. As a pyrrolidine derivative, it serves as a valuable chiral building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[1] The pyrrolidine ring is a core structure in numerous biologically active compounds, and the stereochemistry and substitution pattern of this ring can profoundly influence the pharmacological properties of the final molecule.
The hydrochloride salt form of 3-methoxypyrrolidine enhances its stability and water solubility, making it easier to handle and incorporate into aqueous reaction media. A thorough understanding of its spectral characteristics is paramount for its identification, quality control, and for monitoring its incorporation into larger molecular scaffolds. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and predictive methodologies.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4]
¹H NMR Spectral Data (Predicted)
For a hydrochloride salt like this compound, appropriate deuterated solvents include D₂O or DMSO-d₆. The predicted ¹H NMR spectrum in D₂O is described below. The proton on the nitrogen is expected to exchange with deuterium, and therefore will likely not be observed.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H3 | 4.1 - 4.2 | Multiplet | 1H |
| H2, H5 (CH₂) | 3.4 - 3.6 | Multiplet | 4H |
| O-CH₃ | 3.3 - 3.4 | Singlet | 3H |
| H4 (CH₂) | 2.1 - 2.3 | Multiplet | 2H |
Causality Behind Peak Assignments:
-
H3: This proton is attached to the carbon bearing the electron-withdrawing methoxy group, leading to a downfield shift.
-
H2 and H5: These protons are adjacent to the positively charged nitrogen atom, which deshields them and shifts them downfield.
-
O-CH₃: The methyl protons of the methoxy group are in a relatively shielded environment, but still influenced by the electronegative oxygen, resulting in a singlet in the mid-field region.
-
H4: These protons are the most upfield as they are furthest from the electron-withdrawing groups.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum provides complementary information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C3 | 75 - 80 |
| O-CH₃ | 55 - 60 |
| C2, C5 | 50 - 55 |
| C4 | 30 - 35 |
Causality Behind Peak Assignments:
-
C3: This carbon is directly attached to the highly electronegative oxygen atom of the methoxy group, causing a significant downfield shift.
-
O-CH₃: The methyl carbon is also deshielded by the attached oxygen.
-
C2 and C5: These carbons are adjacent to the nitrogen atom, resulting in a downfield shift.
-
C4: This carbon is the most shielded and therefore appears at the most upfield position.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts due to its ability to dissolve the sample and exchange with the labile N-H proton, simplifying the spectrum.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-100 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Caption: Correlation of predicted NMR shifts with molecular structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6][7][8]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the secondary amine salt, the ether linkage, and the alkyl C-H bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2700 - 3000 | N-H⁺ stretch (secondary amine salt) | Strong, broad |
| 2850 - 2960 | C-H stretch (alkyl) | Medium to strong |
| 1070 - 1150 | C-O stretch (ether) | Strong |
| 1400 - 1600 | N-H bend | Medium |
Causality Behind Peak Assignments:
-
N-H⁺ Stretch: The stretching vibration of the N-H bond in the ammonium salt is significantly broadened and shifted to lower wavenumbers due to hydrogen bonding.
-
C-H Stretch: These absorptions are characteristic of sp³ hybridized carbon-hydrogen bonds.
-
C-O Stretch: The stretching of the carbon-oxygen single bond in the ether functional group typically gives a strong, distinct peak in the fingerprint region.[9]
-
N-H Bend: The bending vibration of the N-H bond provides another characteristic peak for the amine functionality.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As a solid, the easiest and most common method for obtaining an IR spectrum of this compound is using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory is ideal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10][11] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum
In a typical Electron Ionization (EI) mass spectrum, this compound would first be analyzed as the free base, 3-methoxypyrrolidine, after the loss of HCl in the hot inlet. The molecular weight of the free base is 101.15 g/mol .[3]
-
Molecular Ion (M⁺): A peak at m/z = 101 is expected, corresponding to the intact 3-methoxypyrrolidine molecule with one electron removed. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[10]
-
Major Fragmentation Pathways: The primary fragmentation mechanism for cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[11]
-
Loss of a hydrogen radical (•H): This would result in a fragment at m/z = 100.
-
Alpha-cleavage with loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z = 70.
-
Alpha-cleavage with ring opening: Cleavage of the C2-C3 or C4-C5 bond followed by rearrangement can lead to various smaller fragments. A prominent peak is expected at m/z = 58, corresponding to the [C₃H₈N]⁺ fragment.
-
| m/z | Proposed Fragment |
| 101 | [C₅H₁₁NO]⁺ (Molecular Ion) |
| 100 | [C₅H₁₀NO]⁺ |
| 70 | [C₄H₈N]⁺ |
| 58 | [C₃H₈N]⁺ |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile. For GC-MS, the sample would be dissolved in a suitable solvent like methanol or dichloromethane.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that are useful for library matching.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments, for example, from m/z 40 to 200.
-
Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Caption: Predicted major fragmentation pathways for 3-methoxypyrrolidine.
Conclusion: A Predictive Framework for Structural Verification
This guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By understanding the principles of NMR, IR, and MS, and by applying them to the known structure of the molecule, we can anticipate the salient features of its spectra. This predictive framework is an invaluable tool for researchers and drug development professionals, enabling them to verify the identity and purity of this important synthetic building block, and to track its chemical transformations with confidence. The detailed protocols provided herein offer a starting point for the acquisition of high-quality experimental data, which can then be compared against these predictions for a robust structural confirmation.
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- PubChem. 3-Methoxypyrrolidine.
- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
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- Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
- JoVE. Video: Mass Spectrometry of Amines. [Link]
- Whitman College. GCMS Section 6.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of (R)
- University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). [Link]
- Chemistry Steps. Interpreting IR Spectra. [Link]
- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
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- JoVE.
- Wikipedia.
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An In-depth Technical Guide to the Synthesis and Characterization of (R)-3-Methoxypyrrolidine Hydrochloride
Abstract
The chiral pyrrolidine scaffold is a privileged structural motif, integral to a multitude of pharmaceuticals and bioactive molecules.[1][2] Its stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of drug development.[3] (R)-3-Methoxypyrrolidine hydrochloride, a key chiral building block, offers a unique combination of a polar methoxy group and a basic nitrogen atom within a stereodefined five-membered ring. This guide provides a comprehensive overview of a field-proven synthetic route to this valuable intermediate, detailing the underlying chemical principles and offering robust protocols for its characterization and quality control. Aimed at researchers and drug development professionals, this document synthesizes practical methodology with the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Strategic Approaches to Synthesis
The efficient construction of enantiopure pyrrolidines is a cornerstone of modern medicinal chemistry. While numerous advanced strategies exist, including catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides and intramolecular C-H amination, a practical and widely adopted approach for (R)-3-Methoxypyrrolidine hydrochloride begins with a readily available chiral precursor: (R)-3-Hydroxypyrrolidine or its N-protected form.[1][3][4][5]
This precursor-based strategy is favored for its reliability, scalability, and high stereochemical fidelity. The core transformation involves two key steps: O-methylation of the secondary alcohol and subsequent manipulation of the protecting group to yield the final hydrochloride salt.
Rationale for the Chosen Synthetic Pathway
The selected pathway leverages a robust and well-understood sequence of reactions: N-protection, Williamson ether synthesis, and deprotection/salt formation.
-
N-Protection: The pyrrolidine nitrogen is nucleophilic and would compete with the hydroxyl group during methylation. Therefore, protection with a group like tert-butoxycarbonyl (Boc) is essential. The Boc group is ideal due to its stability under the basic conditions of methylation and its facile removal under acidic conditions.
-
O-Methylation (Williamson Ether Synthesis): This classic C-O bond-forming reaction is highly efficient for this substrate. It involves the deprotonation of the hydroxyl group with a strong, non-nucleophilic base (e.g., sodium hydride) to form a reactive alkoxide, which then undergoes an SN2 reaction with a methylating agent (e.g., methyl iodide). The choice of a strong base ensures complete deprotonation, driving the reaction to completion.
-
Deprotection and Salt Formation: The final step achieves two goals simultaneously. Treatment with a strong acid, such as hydrochloric acid in dioxane, cleaves the Boc protecting group and protonates the basic pyrrolidine nitrogen to form the stable, crystalline hydrochloride salt, which simplifies purification and improves handling.[6]
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from a protected precursor to the final product.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize (R)-3-Methoxypyrrolidine hydrochloride from tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.
Step 1: O-Methylation
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexane (2x) to remove the oil.
-
Suspend the washed NaH in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should cease.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate. This intermediate can be purified by flash column chromatography or used directly in the next step if sufficiently pure.
Step 2: Deprotection and Hydrochloride Salt Formation [6]
-
Dissolve the crude tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane (10 eq. HCl).
-
Stir the reaction mixture at room temperature for 16 hours.[6] A precipitate may form during this time.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting residue, the crude product, may be an oil or a solid.[6] Triturate with diethyl ether or recrystallize from an appropriate solvent system (e.g., isopropanol/ether) to afford pure (R)-3-Methoxypyrrolidine hydrochloride as a solid.
Comprehensive Characterization and Quality Control
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach is required for a self-validating system of analysis.
Visualization of the Characterization Workflow
Caption: A multi-technique workflow for analytical characterization.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. The hydrochloride salt form results in a downfield shift of protons near the ammonium center.
| ¹H NMR Data Summary (400 MHz, CDCl₃) [6] | |
| Chemical Shift (δ) ppm | Assignment & Multiplicity |
| 9.39 - 10.10 | (m, 2H), NH₂ ⁺ |
| 4.04 - 4.13 | (m, 1H), CH -OCH₃ |
| 3.35 - 3.51 | (m, 4H), CH₂ -NH₂⁺-CH₂ |
| 3.31 | (s, 3H), OCH₃ |
| 2.12 - 2.24 | (m, 1H), Pyrrolidine-CH₂ |
| 1.95 - 2.08 | (m, 1H), Pyrrolidine-CH₂ |
-
Causality: The broad multiplet for the ammonium protons (NH₂⁺) is characteristic of exchange and coupling to adjacent CH₂ groups. The singlet at 3.31 ppm is a definitive indicator of the methoxy group protons. The complex multiplets for the pyrrolidine ring protons arise from diastereotopicity and complex spin-spin coupling.
Mass Spectrometry (MS): Electrospray Ionization (ESI) is typically used. The analysis is performed on the free base, so the expected molecular ion peak corresponds to the protonated free base [M+H]⁺.
| Mass Spectrometry Data | |
| Technique | ESI-MS (Positive Ion Mode) |
| Formula (Free Base) | C₅H₁₁NO[7] |
| Molecular Weight (Free Base) | 101.15 g/mol [7] |
| Expected [M+H]⁺ | m/z 102.09 |
Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for this class of compounds.[8] While the final hydrochloride salt can be analyzed, it is often more practical to analyze the N-Boc protected intermediate due to better solubility in typical mobile phases.
Protocol: Chiral HPLC Analysis of tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent polysaccharide-based column.[8]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v). This must be optimized to achieve baseline separation of enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Justification: The separation mechanism on polysaccharide CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion within the chiral helical grooves of the polymer.[8] The N-Boc group provides a key interaction point (carbamate) that enhances chiral recognition. The absence of a peak corresponding to the (S)-enantiomer confirms high enantiomeric purity.
Conclusion
The synthesis and characterization of (R)-3-Methoxypyrrolidine hydrochloride are well-established processes crucial for the advancement of numerous drug discovery programs. The synthetic strategy outlined, proceeding from a chiral hydroxypyrrolidine precursor, offers a reliable and scalable route to this high-value building block. The successful execution of this synthesis is validated by a rigorous, multi-faceted analytical workflow. By combining NMR and mass spectrometry for structural confirmation with chiral HPLC for stereochemical verification, researchers can ensure the production of material that meets the stringent quality standards required for pharmaceutical development.
References
- Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society.
- The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews.
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
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- (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778. PubChem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
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Introduction: The Significance of Precise Structural Characterization
An In-depth Technical Guide to the Structural Elucidation of (S)-3-Methoxypyrrolidine Hydrochloride
(S)-3-Methoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative increasingly utilized as a versatile building block in medicinal chemistry and drug development.[1] The pyrrolidine scaffold is a core motif in numerous therapeutic agents, and the specific stereochemistry and functionalization at the C3 position are critical for modulating pharmacological activity, binding affinity, and pharmacokinetic properties.[1][2] An unambiguous structural elucidation is not merely an academic exercise; it is a fundamental requirement mandated by regulatory agencies and a cornerstone of intellectual property.[3][4] Inaccurate or incomplete characterization can lead to failed clinical trials, irreproducible research, and significant financial and temporal losses.
This guide provides a comprehensive, field-proven framework for the complete structural elucidation of (S)-3-Methoxypyrrolidine hydrochloride. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and demonstrating how a multi-technique, orthogonal approach creates a self-validating system for absolute structural confirmation.
Part 1: Foundational Analysis - Confirming Identity and Purity
The initial phase of analysis establishes the fundamental molecular properties. These techniques are rapid, provide high-level information, and validate the compound's basic identity and integrity before proceeding to more complex spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining molecular weight. For a hydrochloride salt, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the protonated free base as the molecular ion.
-
Expert Insight: The choice of ESI in positive ion mode is deliberate. The pyrrolidine nitrogen is basic and will readily accept a proton, forming the [M+H]⁺ ion corresponding to the free base (C₅H₁₁NO). We expect to observe a primary ion at m/z 102.09, which corresponds to the exact mass of the protonated free base. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial. It provides a mass measurement with high accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental composition, C₅H₁₂NO⁺. This data must align perfectly with the results from elemental analysis.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₅H₁₁NO·HCl | --- |
| Molecular Weight | 137.61 g/mol [5] | For the hydrochloride salt |
| Free Base Formula | C₅H₁₁NO | --- |
| Free Base Exact Mass | 101.0841 g/mol [6] | Monoisotopic mass |
| Expected [M+H]⁺ (HRMS) | 102.0919 | Confirms elemental composition of the free base |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides an invaluable fingerprint of the molecule's functional groups. For (S)-3-Methoxypyrrolidine hydrochloride, the spectrum is dominated by features of the secondary amine salt and the ether linkage.
-
Expert Insight: As a hydrochloride salt, the pyrrolidine nitrogen exists as a secondary ammonium ion (>NH₂⁺). This leads to a characteristic broad absorption band in the 2700-2400 cm⁻¹ region, which is often complex and attributed to the N-H stretching vibrations. This is a key diagnostic feature distinguishing the salt from the free base. The C-O stretch of the methoxy group is also a critical, strong band to identify.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Significance |
| N-H Stretch (Ammonium Salt) | ~2700-2400 (broad) | Confirms the presence of the protonated secondary amine.[7][8] |
| C-H Stretch (Aliphatic) | ~2960-2850 | Corresponds to CH₂, CH groups of the pyrrolidine ring. |
| N-H Bend | ~1600-1550 | Bending vibration of the N-H bond. |
| C-O Stretch (Ether) | ~1150-1085 (strong) | Confirms the presence of the methoxy group. |
Part 2: Definitive Structural Elucidation - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A full suite of 1D and 2D NMR experiments is required for an irrefutable structural assignment.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for integrating various NMR experiments to build a complete structural picture.
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An In-depth Technical Guide to the Solubility of 3-Methoxypyrrolidine Hydrochloride in Organic Solvents
Abstract
For researchers, medicinal chemists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of process development, formulation, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methoxypyrrolidine hydrochloride, a valuable building block featuring the widely used pyrrolidine scaffold.[1][2] In the absence of extensive published empirical data, this document focuses on the fundamental principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and offers a framework for the systematic analysis and presentation of solubility data. The objective is to empower scientists to predict, measure, and modulate the solubility of this compound to accelerate research and development timelines.
Introduction: The Physicochemical Landscape of this compound
This compound is a heterocyclic compound incorporating the privileged pyrrolidine ring structure, a motif frequently found in successful pharmaceuticals due to its ability to explore three-dimensional chemical space and serve as a versatile pharmacophore.[1][2] As the hydrochloride salt of a secondary amine, its physicochemical properties are dictated by a combination of features:
-
Ionic Character: The protonated amine and chloride counter-ion impart significant ionic character, making it a salt. This fundamentally influences its interaction with solvents.[3][4][5]
-
Polarity: The molecule possesses polar functional groups, including the ether (methoxy) group and the protonated amine, which are capable of engaging in dipole-dipole interactions and hydrogen bonding.[6]
-
Hydrophobic Regions: The pyrrolidine ring and the methyl group of the methoxy function contribute non-polar surface area.
The interplay of these features means its solubility is highly dependent on the chosen solvent system. A thorough understanding of its solubility is critical for a range of applications, from selecting appropriate solvents for organic synthesis and purification (e.g., crystallization) to developing suitable formulations for preclinical studies.
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound in any given organic solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between the solute and solvent molecules.[7][8] To overcome the crystal lattice energy of the solid salt, the solvent must create energetically favorable interactions with the individual ions.[9]
Key Solvent Parameters Influencing Solubility:
-
Polarity and Dielectric Constant: Polar solvents are generally more effective at dissolving polar and ionic compounds.[7] Solvents with a high dielectric constant can better shield the opposing charges of the pyrrolidinium cation and the chloride anion, facilitating their separation and solvation.
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents have O-H or N-H bonds and are excellent hydrogen bond donors. They can strongly solvate the chloride anion and interact with the protonated amine.[7]
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents possess dipole moments but lack O-H or N-H bonds.[7] They can act as hydrogen bond acceptors, interacting favorably with the protonated amine (R₂NH₂⁺), but are less effective at solvating the chloride anion compared to protic solvents.
-
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and hydrogen bonding capability. They are generally poor solvents for ionic salts like this compound because they cannot overcome the strong ionic interactions within the crystal lattice.[3][4][7]
Visualizing Solute-Solvent Interactions
The following diagram illustrates the primary intermolecular forces that govern the dissolution of this compound in different classes of organic solvents.
Caption: Intermolecular forces between the solute and solvent classes.
Experimental Determination of Solubility: A Practical Guide
Accurate solubility data is generated through meticulous experimental work. It is essential to distinguish between two key types of solubility measurements: Thermodynamic Solubility and Kinetic Solubility .
-
Thermodynamic (or Equilibrium) Solubility: This is the true equilibrium value, defined as the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure, while in equilibrium with the solid phase.[10][11] This is the "gold standard" measurement for understanding the intrinsic properties of the compound and is crucial for formulation and process chemistry.
-
Kinetic Solubility: This is often a higher, non-equilibrium value obtained when a compound, pre-dissolved in a strong organic solvent like DMSO, is added to an aqueous or other solvent system until it precipitates.[12][13][14] While useful for high-throughput screening in early drug discovery, it often reflects the solubility of an amorphous or metastable form and can be misleading for process development.[10][12]
This guide will focus on the determination of Thermodynamic Solubility , which provides the most reliable and fundamental data for drug development professionals.
Protocol 3.1: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[13][15] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point is typically 5-10 mg of solid per 1 mL of solvent. Record the exact mass of the compound added.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial. Secure the cap tightly.
-
Equilibration: Place the vials on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period.
-
Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, facilitating the dissolution process. Equilibration time is critical; for crystalline salts, 24 to 48 hours is often sufficient to ensure equilibrium is reached.[13][17] Preliminary experiments can be run to confirm the time point at which the concentration in solution reaches a plateau.[17]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Causality: This step ensures that the subsequent filtration is not immediately clogged and that the sample taken is representative of the liquid phase.
-
-
Filtration: Immediately filter the supernatant through a solvent-compatible syringe filter into a clean vial.
-
Causality: Filtration is a critical self-validating step to remove all undissolved solid particles.[18] Failure to do so would lead to erroneously high and variable results, as suspended particles would dissolve upon dilution for analysis.
-
-
Sample Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.
Visualizing the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol 3.2: Analytical Quantification
The choice of analytical technique depends on the compound's properties and the required specificity.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the preferred method due to its specificity and sensitivity.[19][20][21] It can separate the analyte from any potential impurities or degradants, ensuring accurate quantification. A standard calibration curve must be generated by preparing solutions of known concentrations and plotting the peak area against concentration.[20]
-
UV-Vis Spectrophotometry: This is a simpler and faster method, suitable if this compound has a distinct chromophore and if no interfering substances are present.[19][22] A calibration curve is generated by plotting absorbance versus known concentrations (Beer's Law).
Data Presentation and Interpretation
To provide maximum utility, solubility data should be presented in a clear, structured format. A table summarizing the results across a range of solvents, categorized by their properties, allows for easy comparison and the identification of trends.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C (Illustrative Template)
| Solvent Category | Solvent | Dielectric Constant (ε) | H-Bonding | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Polar Protic | Methanol | 32.7 | Donor/Acceptor | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | Donor/Acceptor | [Experimental Value] | [Calculated Value] | |
| Isopropanol | 19.9 | Donor/Acceptor | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Acetonitrile | 37.5 | Acceptor | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | Acceptor | [Experimental Value] | [Calculated Value] | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor | [Experimental Value] | [Calculated Value] | |
| Dichloromethane (DCM) | 9.1 | Weak Acceptor | [Experimental Value] | [Calculated Value] | |
| Non-Polar | Toluene | 2.4 | None | [Experimental Value] | [Calculated Value] |
| Hexane | 1.9 | None | [Experimental Value] | [Calculated Value] |
Interpretation: By populating this table, a researcher can directly correlate the physicochemical properties of the solvents with the measured solubility. It is anticipated that solubility will be highest in polar protic solvents like methanol and lowest in non-polar solvents like hexane, with polar aprotic solvents showing intermediate solubility. This data is invaluable for selecting appropriate solvent systems for subsequent chemical and formulation development.
Conclusion
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An In-depth Technical Guide to the Safe Handling of 3-Methoxypyrrolidine Hydrochloride for Research and Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 3-Methoxypyrrolidine hydrochloride (CAS No: 136725-50-3). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The focus is not merely on procedural steps but on the underlying scientific principles that dictate these safety protocols, ensuring a self-validating system of laboratory safety.
Compound Identification and Hazard Profile
This compound is a pyrrolidine derivative used as a building block in organic synthesis. As with any chemical reagent, a thorough understanding of its properties and potential hazards is the foundation of safe handling.
Chemical and Physical Properties
A summary of the key physical and chemical properties is presented below. This data is crucial for anticipating the compound's behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | White to off-white solid (crystal/powder) | [2] |
| Boiling Point | 171.7 °C at 760 mmHg (for free base) | [3] |
| Storage Temperature | Room Temperature, in a dry, well-ventilated area | [1] |
GHS Classification and Hazard Statement Analysis
Globally Harmonized System (GHS) classifications provide a standardized language for communicating chemical hazards. This compound is classified as follows:
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.
Some sources also indicate a warning for acute oral toxicity (Harmful if swallowed, H302).[4] The "Warning" signal word is associated with these classifications.
Expertise & Experience Insight: The hydrochloride salt form means the compound is a weak acid. However, the primary hazards stem from its irritant properties as a fine powder. The respiratory irritation hazard (H335) is particularly significant for powdered substances, as fine particles can be easily inhaled during handling, leading to inflammation of the respiratory tract. Skin and eye irritation (H315, H319) are common for amine salts and necessitate careful prevention of direct contact.
Risk Assessment and the Hierarchy of Controls
A proactive approach to safety involves a thorough risk assessment before any experimental work begins. The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the most effective measures to mitigate risk.
Caption: Hierarchy of controls for managing chemical hazards.
-
Elimination/Substitution: In a research context, eliminating the need for this compound may not be feasible if it is a key reagent. Substitution with a less hazardous alternative should be considered if possible.
-
Engineering Controls: These are the most critical physical controls to prevent exposure. All handling of the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to capture any airborne dust.[2][5]
-
Administrative Controls: These are the procedural safeguards. This includes developing detailed Standard Operating Procedures (SOPs), providing thorough training on the specific hazards of this compound, and designating specific areas for its storage and use.[6]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a barrier between the user and the chemical.
Standard Operating Procedures for Handling
Adherence to well-defined protocols is essential for minimizing exposure and ensuring reproducible, safe science.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a risk assessment of the planned procedure.
-
Eye Protection: Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for tears or pinholes before each use.[3] Employ the proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact.[3] Contaminated gloves should be disposed of as chemical waste.[3]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Impervious clothing, such as a chemically resistant apron, should be used when handling larger quantities.[3] Do not wear sandals or open-toed shoes in the laboratory.[2]
Weighing and Handling Protocol for Powdered Reagents
The primary risk during the handling of this compound is the generation of airborne dust.
Objective: To accurately weigh and transfer the solid compound while minimizing dust generation and potential exposure.
Methodology:
-
Preparation: Ensure a chemical fume hood or ventilated balance enclosure is operational. Line the work surface with absorbent, disposable bench paper.[6]
-
Tare Container: Place a clean, empty receiving vessel with a lid on the analytical balance and tare it.
-
Transfer to Hood: Move the tared, covered vessel and the stock container of this compound into the fume hood.
-
Aliquotting: Open the stock container inside the hood. Using a clean spatula, carefully transfer the approximate amount of powder into the tared vessel. Avoid creating dust clouds by moving slowly and deliberately.
-
Sealing and Weighing: Securely close the lid on the receiving vessel containing the aliquot. Close the main stock container.
-
Final Weighing: The sealed receiving vessel can now be moved back to the analytical balance for an accurate weight measurement. This "weighing by difference" method contains the powder and prevents contamination of the balance.
-
Dissolution: Return the sealed vessel to the fume hood before adding any solvent.
-
Decontamination: After the task is complete, wipe down the spatula, the work surface in the hood, and any other potentially contaminated equipment with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the reagent and preventing hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] Keep the container tightly closed to prevent moisture absorption and contamination.[3]
-
Chemical Stability: The compound is stable under recommended storage conditions.[1]
-
Incompatibilities: As an amine hydrochloride salt, it may be incompatible with:
-
Strong Bases: Contact with strong bases will neutralize the hydrochloride salt, liberating the free amine (3-methoxypyrrolidine), which may be more volatile or reactive.
-
Strong Oxidizing Agents: These can react vigorously with organic compounds, including amines, posing a risk of fire or explosion.[7][8]
-
Emergency Procedures
A well-rehearsed emergency plan is a critical component of laboratory safety.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
-
Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention. In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound.
Spill Response Protocol
A minor spill of this compound can be managed by trained laboratory personnel. A major spill requires evacuation and professional emergency response.
Caption: Workflow for responding to a solid chemical spill.
Minor Spill Cleanup (less than ~10 grams, contained):
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
PPE: Don two pairs of nitrile gloves, safety goggles, a face shield, and a lab coat. If there is a significant amount of dust, a NIOSH-approved respirator may be necessary.
-
Avoid Dust: Do NOT dry sweep the powder. Gently cover the spill with paper towels dampened with water to prevent the powder from becoming airborne.
-
Collection: Carefully scoop the wetted material and contaminated paper towels into a clearly labeled hazardous waste container.
-
Final Decontamination: Wipe the spill area with soap and water.
-
Disposal: All contaminated materials, including gloves and cleaning supplies, must be placed in a sealed bag and disposed of as hazardous chemical waste according to institutional and local regulations.
Waste Disposal
All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.[3] Waste should be collected in clearly labeled, sealed containers for disposal by a licensed professional waste disposal service.
Conclusion
The safe handling of this compound in a research and development setting is predicated on a comprehensive understanding of its hazards, a rigorous application of the hierarchy of controls, and strict adherence to established protocols. By treating this compound with the respect it deserves and implementing the scientifically grounded procedures outlined in this guide, researchers can effectively mitigate risks to themselves, their colleagues, and the environment.
References
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An In-depth Technical Guide to 3-Methoxypyrrolidine Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary: 3-Methoxypyrrolidine hydrochloride is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a methoxy group at the 3-position imparts unique physicochemical properties that are advantageous for molecular design. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics. Detailed synthetic protocols, analytical characterization methods, and a case study on its application in the synthesis of a melanocortin-4 receptor agonist are presented to provide a thorough understanding of this important chemical entity.
The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Its prevalence stems from its ability to introduce a three-dimensional character into otherwise flat molecules, which is often crucial for achieving high-affinity and selective interactions with biological targets. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling chemists to explore chemical space in a more sophisticated manner than is possible with aromatic systems.
Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or be protonated to form a cationic center, facilitating interactions with biological macromolecules. The pyrrolidine scaffold is found in a wide range of approved drugs, highlighting its importance in the pharmaceutical industry.
This compound: A Profile
This compound is the hydrochloride salt of 3-methoxypyrrolidine. The introduction of a methoxy group at the 3-position of the pyrrolidine ring significantly influences its properties and reactivity.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 136725-50-3 | [2] |
| Molecular Formula | C₅H₁₂ClNO | [2] |
| Molecular Weight | 137.61 g/mol | [2] |
| Appearance | Solid-Liquid Mixture | [2] |
| Boiling Point | 171.7 °C at 760 mmHg | [2] |
| Purity | ≥97% | [2] |
| Storage Temperature | Room Temperature | [2] |
Stereoisomerism
The carbon atom at the 3-position of the pyrrolidine ring in 3-methoxypyrrolidine is a chiral center. Consequently, 3-methoxypyrrolidine exists as a pair of enantiomers: (R)-3-methoxypyrrolidine and (S)-3-methoxypyrrolidine. The hydrochloride salt can be prepared from the racemic mixture or from the individual enantiomers, yielding racemic, (R)-, or (S)-3-methoxypyrrolidine hydrochloride. The specific stereochemistry is often critical for biological activity, making the synthesis of enantiomerically pure forms a key focus in medicinal chemistry.[1]
Synthesis of this compound
The synthesis of this compound can be approached through various routes, typically starting from a commercially available precursor such as 3-hydroxypyrrolidine or its N-protected derivatives.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves the disconnection of the ether bond and the protection/deprotection of the pyrrolidine nitrogen.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Racemic this compound: A Representative Protocol
Step 1: N-Protection of 3-Hydroxypyrrolidine
The secondary amine of 3-hydroxypyrrolidine is first protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions in the subsequent etherification step.
Step 2: Williamson Ether Synthesis
The protected alcohol is then deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking a methylating agent like methyl iodide in an SN2 reaction to form the ether.[4][5][7]
Step 3: Deprotection and Salt Formation
Finally, the Boc protecting group is removed under acidic conditions, typically with hydrochloric acid, which also protonates the pyrrolidine nitrogen to yield the desired hydrochloride salt.
Caption: Proposed synthesis of racemic this compound.
Asymmetric Synthesis of Chiral this compound
The synthesis of enantiomerically pure (R)- and (S)-3-methoxypyrrolidine hydrochlorides is of great importance for their application in chiral drug synthesis. These are typically prepared from their corresponding chiral 3-hydroxypyrrolidine precursors. For instance, (S)-3-hydroxypyrrolidine hydrochloride can be prepared from (R)-1-N-Boc-3-hydroxypyrrolidine via a Mitsunobu reaction with inversion of stereochemistry, followed by hydrolysis and deprotection.[8] The resulting enantiopure 3-hydroxypyrrolidine can then be converted to the corresponding 3-methoxypyrrolidine derivative using a similar etherification strategy as described for the racemic synthesis.
Applications in Drug Discovery and Development
This compound and its derivatives are valuable building blocks in the synthesis of complex molecular architectures for various therapeutic applications.[9] The methoxy group can act as a hydrogen bond acceptor and influence the lipophilicity and metabolic stability of a drug candidate.
Case Study: Melanocortin-4 Receptor (MC4R) Agonists for Obesity
A notable application of a 3-methoxypyrrolidine derivative is in the development of agonists for the melanocortin-4 receptor (MC4R), a key target in the regulation of energy homeostasis and body weight.[10][11][12] The compound AZD2820 is a novel MC4R agonist that has been investigated for the treatment of obesity.[11][12] While the exact structure of AZD2820 is proprietary, related MC4R agonists have been shown to incorporate substituted pyrrolidine moieties. The inclusion of a 3-methoxypyrrolidine fragment can contribute to the desired pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[13]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is a primary tool for the structural elucidation of this compound. The expected proton signals and their approximate chemical shifts are summarized below.
| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| NH₂⁺ | ~9.0-10.0 | br s | 2H |
| CH-O | ~4.0-4.2 | m | 1H |
| CH₂-N | ~3.3-3.6 | m | 4H |
| O-CH₃ | ~3.3 | s | 3H |
| CH₂ | ~2.0-2.3 | m | 2H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is inferred from spectra of similar compounds.[14]
13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms are in the regions of 75-85 ppm for the methoxy-bearing carbon (C-O), 55-60 ppm for the methoxy carbon (O-CH₃), and 45-55 ppm and 30-35 ppm for the other pyrrolidine ring carbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A reversed-phase HPLC method would typically be employed.
| Parameter | Typical Condition |
| Column | C18 |
| Mobile Phase | A: Water with 0.1% formic acid or trifluoroacetic acidB: Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid |
| Elution | Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) |
| Column Temperature | 25 - 40 °C |
Note: These are general conditions and would require optimization for a specific sample.[15][16][17]
Safety, Handling, and Storage
This compound is an irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored at room temperature in a well-sealed container to prevent moisture absorption.[2]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not extensively detailed in the public literature for the racemic form, can be reliably achieved through established synthetic methodologies such as the Williamson ether synthesis. The availability of both racemic and chiral forms allows for the systematic exploration of structure-activity relationships in drug design. Its incorporation into advanced drug candidates, such as MC4R agonists, underscores its importance in the development of new therapeutics. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective utilization in research and development.
References
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- McWilliams, J. C., Dragan, V., Miller, R., Sutherland, K., Dillon, J. L., & O'Brien, M. K. (2013). Asymmetric synthesis of vabicaserin via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt. Organic letters, 15(12), 2942–2945.
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A Comprehensive Technical Guide to the Commercial Availability of (R)- and (S)-3-Methoxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the commercial availability, synthesis, chiral resolution, and analytical methodologies for the enantiomers of 3-Methoxypyrrolidine hydrochloride. As crucial chiral building blocks in modern medicinal chemistry, the stereochemical purity of (R)- and (S)-3-Methoxypyrrolidine is paramount for the efficacy and safety of novel therapeutics. This document serves as a practical resource for researchers and drug development professionals, offering field-proven insights into the procurement and quality assessment of these valuable intermediates.
Introduction: The Significance of Chiral Pyrrolidines in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for molecular recognition and interaction with biological targets.[1] When a substituent is introduced at the 3-position of the pyrrolidine ring, a stereocenter is created, giving rise to two enantiomers, (R) and (S). These enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, access to enantiomerically pure forms of substituted pyrrolidines is essential for the development of safe and effective drugs.[2]
3-Methoxypyrrolidine, as a key pharmaceutical intermediate, is utilized in the synthesis of a variety of complex molecules and active pharmaceutical ingredients (APIs).[3][4] Its enantiomers, (R)-3-Methoxypyrrolidine and (S)-3-Methoxypyrrolidine, are particularly valuable for introducing a chiral methoxy-substituted pyrrolidine motif into drug candidates, influencing properties such as binding affinity, selectivity, and metabolic stability.
Synthetic Strategies for Enantiomerically Pure 3-Methoxypyrrolidine
The preparation of enantiomerically pure (R)- and (S)-3-Methoxypyrrolidine typically starts from the corresponding enantiomers of 3-hydroxypyrrolidine, which are commercially available. The most common synthetic route is a Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, followed by nucleophilic substitution with a methylating agent.
Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2][5] In the context of 3-methoxypyrrolidine synthesis, a strong base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group of N-protected 3-hydroxypyrrolidine. The resulting alkoxide then reacts with a methylating agent like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) to form the desired methoxy ether.[6][7] Subsequent deprotection of the nitrogen yields the final product.
Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis of 3-Methoxypyrrolidine enantiomers via Williamson ether synthesis.
Experimental Protocol: Synthesis of (S)-(-)-1-Formyl-2-methoxymethylpyrrolidine (A representative procedure)
This protocol describes the methylation of a related N-formyl-2-hydroxymethylpyrrolidine, illustrating the practical steps of a Williamson ether synthesis.
-
A solution of the crude N-formyl-2-hydroxymethylpyrrolidine in dry tetrahydrofuran (THF) is prepared in a three-necked flask under an argon atmosphere.
-
The solution is cooled to -50 to -60°C using an acetone-dry ice bath.
-
Methyl iodide is added to the cooled solution.
-
Sodium hydride is then carefully introduced in one portion. Caution: The cooling bath must be removed before the addition of sodium hydride to prevent contact with the cooling medium.
-
The reaction mixture is allowed to warm to room temperature, during which hydrogen gas evolves.
-
The solution is refluxed for 15 minutes and then quenched by the slow addition of 6 N hydrochloric acid.
-
The THF is removed under reduced pressure to yield the crude O-methylated product.[6]
Chiral Resolution of Racemic 3-Methoxypyrrolidine
An alternative to enantioselective synthesis is the resolution of a racemic mixture of 3-methoxypyrrolidine. The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral acid.[8][9]
Diastereomeric Salt Formation and Fractional Crystallization
In this method, the racemic 3-methoxypyrrolidine (a base) is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid.[10] This reaction forms a pair of diastereomeric salts which have different physical properties, including solubility.[11] Through a process of fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated and isolated by filtration. The desired enantiomer of 3-methoxypyrrolidine is then liberated from the salt by treatment with a base.
Logical Flow of Chiral Resolution:
Caption: Logical flow for the chiral resolution of racemic 3-methoxypyrrolidine by diastereomeric salt formation.
Commercial Availability
Both (R)- and (S)-3-Methoxypyrrolidine hydrochloride are commercially available from various suppliers of fine chemicals and pharmaceutical intermediates. These compounds are typically offered in research quantities, with options for bulk and custom synthesis. When sourcing these materials, it is crucial to obtain a certificate of analysis (CoA) that specifies the chemical and enantiomeric purity.
Table 1: Representative Commercial Suppliers of 3-Methoxypyrrolidine Enantiomers
| Compound | CAS Number | Representative Suppliers | Typical Purity |
| (R)-3-Methoxypyrrolidine hydrochloride | 474707-30-7 | ChemicalBook, AChemBlock, AbacipharmTech | ≥97% |
| (S)-3-Methoxypyrrolidine hydrochloride | 685828-16-4 | ChemUniverse, Fisher Scientific, Sigma-Aldrich | ≥97%[8][12] |
| (R)-3-Methoxypyrrolidine (free base) | 120099-60-7 | ChemicalBook, Santa Cruz Biotechnology, Sigma-Aldrich | ≥95%[13] |
| (S)-3-Methoxypyrrolidine (free base) | 120099-61-8 | BLD Pharm | ≥95%[5] |
| This compound (racemic) | 136725-50-3 | Sigma-Aldrich, BLD Pharm | ≥97%[14][15][16] |
| 3-Methoxypyrrolidine (racemic free base) | 62848-20-8 | Zhengzhou Alfa Chemical Co., Ltd., NINGBO INNO PHARMCHEM CO.,LTD. | ≥97%[3][4] |
Analytical Methods for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of 3-methoxypyrrolidine is critical for its application in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and reliable methods for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used for their broad applicability.[10][17] For the analysis of amines like 3-methoxypyrrolidine, normal phase or polar organic modes are often employed.
General Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with a mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol).[17]
-
Mobile Phase Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution and retention times.
-
Additive Selection: For basic compounds like 3-methoxypyrrolidine, the addition of a small amount of an amine (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution.
Illustrative Chiral HPLC Workflow:
Caption: A generalized workflow for the determination of enantiomeric purity by chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another excellent technique for separating volatile enantiomers. Cyclodextrin-based chiral stationary phases are commonly used.[11] For amines like 3-methoxypyrrolidine, derivatization may be necessary to improve volatility and chromatographic performance. This can be achieved by reacting the amine with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form a more volatile amide.[18]
General Protocol for Chiral GC Analysis:
-
Derivatization (if necessary): React the 3-methoxypyrrolidine sample with a derivatizing agent (e.g., TFAA) to form a volatile derivative.
-
Column Selection: Choose a suitable cyclodextrin-based chiral GC column (e.g., a β-cyclodextrin phase).
-
Temperature Program Optimization: Develop a temperature program that provides good separation of the enantiomers in a reasonable analysis time.
-
Detection: Use a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
Applications in Drug Development
The enantiomers of 3-methoxypyrrolidine and its precursor, 3-hydroxypyrrolidine, are valuable building blocks in the synthesis of several active pharmaceutical ingredients.
Darifenacin
(S)-3-Hydroxypyrrolidine is a key starting material for the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[3][14] The synthesis involves the activation of the hydroxyl group, often by conversion to a sulfonate ester, followed by nucleophilic substitution and further elaboration to the final API.
Muscarinic Receptor Antagonists
Chiral 3-substituted pyrrolidines are integral components of many selective muscarinic receptor antagonists.[12][19][20] The stereochemistry at the 3-position is often crucial for achieving high affinity and selectivity for a particular muscarinic receptor subtype (M1-M5).
Glycopyrrolate Analogs
N-methyl-3-pyrrolidinol, a related compound, is used in the synthesis of Glycopyrrolate, an anticholinergic drug.[21] The structural similarity suggests that 3-methoxypyrrolidine enantiomers could be used to synthesize novel glycopyrrolate analogs with potentially improved properties.
Conclusion
The enantiomers of this compound are commercially available and serve as important chiral building blocks in drug discovery and development. A thorough understanding of their synthesis, resolution, and analytical characterization is essential for their effective use. This guide has provided a comprehensive overview of these aspects, offering practical insights for researchers and scientists in the pharmaceutical industry. The provided protocols and workflows serve as a starting point for the in-house synthesis and quality control of these valuable chiral intermediates.
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An In-depth Technical Guide to the Theoretical Properties of 3-Methoxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Methoxypyrrolidine hydrochloride, a versatile heterocyclic building block crucial in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore detailed synthetic routes, analyze its reactivity, and highlight its application in the development of novel therapeutics. This document is designed to be a practical resource, offering not just data, but also insights into the causality behind experimental choices, ensuring a thorough understanding of this important molecule.
Introduction: The Significance of the 3-Methoxypyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The introduction of a methoxy group at the 3-position, as in 3-Methoxypyrrolidine, imparts specific physicochemical properties that can enhance a molecule's pharmacological profile. This substitution can influence polarity, hydrogen bonding capacity, and metabolic stability, making it a valuable moiety for fine-tuning the properties of drug candidates.[2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.
This guide will focus on the racemic, (R)-, and (S)-enantiomers of this compound, as stereochemistry plays a critical role in determining the biological activity of chiral molecules.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. This section details the key characteristics of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. It is typically a solid or a solid-liquid mixture at room temperature.[3]
| Property | Value | References |
| Molecular Formula | C₅H₁₂ClNO | [3] |
| Molecular Weight | 137.61 g/mol | [3] |
| Appearance | Solid-Liquid Mixture | [3] |
| Boiling Point | 171.7 °C at 760 mmHg (for free base) | [3] |
| Storage Temperature | Room temperature | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. Below is a summary of expected spectroscopic data.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For (R)-3-Methoxypyrrolidine hydrochloride, characteristic signals are expected for the methoxy group (a singlet around 3.3 ppm), the protons on the pyrrolidine ring (multiplets between 2.0 and 4.1 ppm), and the ammonium proton (a broad signal).[4]
-
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Expected signals include the methoxy carbon, and the four distinct carbons of the pyrrolidine ring.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching from the ammonium salt, C-H stretching from the alkyl groups, and C-O stretching from the ether linkage.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The fragmentation pattern of this compound under electron ionization (EI) or electrospray ionization (ESI) would show a molecular ion peak corresponding to the free base (C₅H₁₁NO) and characteristic fragment ions resulting from the loss of the methoxy group or cleavage of the pyrrolidine ring.[5][6][7]
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and, for the chiral forms, to maintain stereochemical integrity. The most common synthetic strategy involves the methylation of a protected 3-hydroxypyrrolidine precursor, followed by deprotection and salt formation.
Synthetic Workflow
A general and efficient synthetic route is outlined below. This process begins with the readily available N-Boc-3-hydroxypyrrolidine, which is available in both racemic and chiral forms.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3-methoxypyrrolidine
This step employs the Williamson ether synthesis to convert the hydroxyl group to a methoxy group. The use of a strong base like sodium hydride (NaH) is crucial for deprotonating the alcohol, making it a nucleophilic alkoxide.
-
Reaction Setup: To a solution of N-Boc-3-hydroxypyrrolidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise. The use of an inert atmosphere and anhydrous solvent is critical as sodium hydride reacts violently with water.
-
Alkylation: After stirring for a period to allow for complete deprotonation, add methyl iodide (MeI) dropwise to the reaction mixture. Methyl iodide is a potent electrophile and should be handled with care.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then washed, dried, and concentrated under reduced pressure to yield crude N-Boc-3-methoxypyrrolidine.
Step 2: Synthesis of this compound
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt.
-
Deprotection: Dissolve the crude N-Boc-3-methoxypyrrolidine in a suitable solvent such as dioxane or methanol.[8]
-
Salt Formation: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) to the mixture. The reaction is typically stirred at room temperature for several hours.[8] The mechanism involves protonation of the carbamate followed by the loss of isobutylene and carbon dioxide to yield the free amine, which is then protonated by the excess acid to form the hydrochloride salt.[9]
-
Isolation: The product, this compound, can be isolated by removing the solvent under reduced pressure. The resulting solid can be further purified by trituration with a suitable solvent like diethyl ether or by recrystallization.
Purification
Purification of the final product is critical to remove any unreacted starting materials or byproducts. Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures.
Reactivity and Synthetic Utility
This compound is a versatile building block due to the presence of a secondary amine. The hydrochloride salt is typically converted to the free base in situ or in a separate step before use in subsequent reactions.
N-Functionalization
The nitrogen atom of the pyrrolidine ring is nucleophilic and can readily react with a variety of electrophiles. This allows for the introduction of diverse functional groups, which is a key strategy in drug design to modulate a compound's properties and biological activity.
Caption: Common N-functionalization reactions of 3-Methoxypyrrolidine.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group on the nitrogen.
-
N-Acylation: Reaction with acyl chlorides or anhydrides forms an amide linkage.
-
N-Sulfonylation: Reaction with sulfonyl chlorides yields a sulfonamide.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, is a versatile method for N-alkylation.
Applications in Medicinal Chemistry
The 3-methoxypyrrolidine moiety is incorporated into various drug candidates to enhance their pharmacological properties. The specific stereochemistry of this fragment is often crucial for achieving high affinity and selectivity for the biological target.
Melanocortin-4 Receptor (MC4R) Agonists for Obesity
A significant application of (R)-3-Methoxypyrrolidine is in the synthesis of potent and selective agonists for the melanocortin-4 receptor (MC4R).[2] The MC4R is a G-protein coupled receptor primarily expressed in the brain and plays a critical role in regulating energy homeostasis and food intake.[10] Agonism of MC4R is a validated therapeutic strategy for the treatment of obesity.
(R)-3-Methoxypyrrolidine has been used as a key building block in the development of spiroindane-based MC4R agonists.[2] The pyrrolidine ring and its methoxy substituent are crucial for orienting the molecule within the receptor's binding pocket, leading to high potency and efficacy.
Potential in Other Therapeutic Areas
The 3-methoxypyrrolidine scaffold holds potential for the development of therapeutics targeting a range of other diseases. Given that substituted pyrrolidines are found in drugs targeting the central nervous system, infectious diseases, and metabolic disorders, this building block is a valuable tool for drug discovery in these areas. For instance, pyrrolidine derivatives have been explored as dopamine receptor ligands and as components of antiviral agents.[11][12][13][14][15]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features and predictable reactivity make it an attractive scaffold for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its theoretical properties, synthesis, reactivity, and applications, with the aim of equipping researchers and drug development professionals with the knowledge necessary to effectively utilize this important compound in their work. The continued exploration of this and related scaffolds will undoubtedly lead to the discovery of new and improved medicines.
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An In-Depth Technical Guide to the Stereochemistry of 3-Methoxypyrrolidine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Pyrrolidine Scaffolds
3-Methoxypyrrolidine hydrochloride is a versatile heterocyclic building block crucial in medicinal chemistry and the synthesis of complex molecules.[1] Its structure features a five-membered nitrogen-containing ring, a common motif in a vast array of biologically active compounds and pharmaceuticals.[2] The core of its chemical utility and biological relevance, however, lies in its stereochemistry. The carbon atom at the 3-position, bonded to the methoxy group, is a stereogenic center, meaning 3-methoxypyrrolidine exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-methoxypyrrolidine and (S)-3-methoxypyrrolidine.
In drug development, the specific three-dimensional arrangement of a molecule is paramount. Different enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3][4] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects.[4] Therefore, the ability to synthesize, separate, and definitively characterize the individual enantiomers of precursors like this compound is not merely an academic exercise but a fundamental requirement for the development of safe and effective medicines.[3][5]
This guide provides a comprehensive technical overview of the stereochemistry of this compound. We will delve into the principles and practical methodologies for the chiral resolution and analytical characterization of its enantiomers, offering field-proven insights to guide experimental design and interpretation.
The Path to Enantiopurity: From Racemate to Single Isomer
The journey to obtaining an enantiomerically pure form of this compound typically begins with a racemic mixture (a 1:1 mixture of the (R)- and (S)-enantiomers) and proceeds through chiral resolution, followed by rigorous analytical confirmation of stereochemical purity.
Caption: General workflow from racemic synthesis to application of enantiopure 3-methoxypyrrolidine HCl.
Section 1: Chiral Resolution Methodologies
While stereoselective synthesis methods that directly produce a single enantiomer are the ideal, chiral resolution of a racemate remains a widely practiced and crucial technique.[2] This involves separating the two enantiomers based on their differential interactions with another chiral entity.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a powerful and direct method for resolving enantiomers. It operates on the same principles as analytical chiral HPLC but utilizes larger columns and higher sample loads to isolate milligram-to-gram quantities of each enantiomer.[6]
Causality of Separation: The technique relies on a chiral stationary phase (CSP), which creates a chiral environment within the column.[7] As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP.[8] The differing stability of these complexes leads to different retention times, allowing for their separation. For pyrrolidine derivatives, polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are exceptionally effective due to their ability to engage in a variety of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance.[6][9]
Experimental Protocol: Preparative Chiral HPLC Resolution
-
Column Selection & Equilibration:
-
Select a polysaccharide-based chiral column of appropriate dimensions (e.g., 20 mm x 250 mm) packed with a CSP like amylose tris(3,5-dimethylphenylcarbamate).
-
Equilibrate the column with the mobile phase for at least 30-60 minutes at a stable flow rate until a flat baseline is achieved.
-
-
Mobile Phase Preparation:
-
For normal-phase separation, a typical mobile phase consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).
-
A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Expert Insight: To improve the peak shape of basic compounds like 3-methoxypyrrolidine, add a small amount of an amine modifier, such as 0.1% (v/v) diethylamine (DEA), to the mobile phase. This minimizes tailing by competing for acidic sites on the silica support.[10]
-
-
Sample Preparation:
-
Dissolve the racemic 3-methoxypyrrolidine (free base) in the mobile phase to create a concentrated solution (e.g., 10-50 mg/mL). Ensure complete dissolution.
-
-
Injection and Fraction Collection:
-
Perform an initial analytical-scale injection to determine the retention times of the two enantiomers.
-
Switch to preparative-scale injections, loading as much sample as possible without compromising resolution (this is determined through a loading study).
-
Set up the fraction collector to collect the eluent corresponding to the elution time of each enantiomer peak. Collect into separate vessels.
-
-
Post-Run Processing:
-
Combine the fractions for each respective enantiomer.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The result is the isolated (R) and (S) free-base enantiomers. These can then be converted to the hydrochloride salt by dissolving in a suitable solvent (e.g., diethyl ether) and treating with a solution of HCl in the same or a miscible solvent.
-
Section 2: Analytical Techniques for Stereochemical Validation
Once the enantiomers are separated, their stereochemical purity must be unequivocally confirmed. A multi-pronged analytical approach provides the most trustworthy and robust validation.
The Gold Standard: Chiral HPLC Analysis
Analytical chiral HPLC is the cornerstone for determining the enantiomeric excess (e.e.) or enantiomeric purity of a sample.[10]
Caption: A systematic workflow for developing a robust chiral HPLC analytical method.
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
System Preparation:
-
Column: A polysaccharide-based analytical column (e.g., Chiralcel® OD-H, 4.6 mm x 250 mm, 5 µm particle size).[9]
-
Mobile Phase: A pre-mixed and degassed solution of n-hexane and isopropanol (e.g., 95:5 v/v) with 0.1% DEA. The exact ratio should be optimized to achieve a resolution factor (Rs) > 1.5.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm), as the pyrrolidine scaffold lacks a strong chromophore.
-
-
Sample Preparation:
-
Accurately prepare a solution of the racemic standard at ~1 mg/mL in the mobile phase.
-
Prepare a solution of the isolated enantiomer sample at the same concentration.
-
-
Analysis:
-
Inject the racemic standard to establish the retention times for both the (R) and (S) enantiomers.
-
Inject the isolated enantiomer sample.
-
Integrate the peak areas in the resulting chromatogram.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer. A value of >99% e.e. is typically required for pharmaceutical applications.
-
Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, NMR becomes a powerful tool for stereochemical analysis when a chiral auxiliary is introduced.[11][12] This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
-
Chiral Derivatizing Agents: The enantiomers are covalently reacted with an enantiopure CDA (e.g., Mosher's acid chloride) to form diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for quantification.[8]
-
Chiral Solvating Agents: A CSA forms non-covalent diastereomeric complexes with the enantiomers. This can induce small but measurable differences in the chemical shifts (Δδ) of corresponding protons in the ¹H NMR spectrum.
Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve ~5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
-
Introduction of CSA:
-
Add a small, sub-stoichiometric amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
-
Data Acquisition:
-
Re-acquire the ¹H NMR spectrum.
-
Expected Observation: If the original sample was racemic, you would expect to see a splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes. For an enantiomerically pure sample, only one set of peaks should be observed. The protons closest to the stereocenter are most likely to show the largest chemical shift difference.
-
Optical Activity Measurement by Polarimetry
Polarimetry is a classic, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[3] This rotation is an inherent physical property of a chiral molecule.
-
Dextrorotatory (+): Rotates light to the right (clockwise).
-
Levorotatory (-): Rotates light to the left (counter-clockwise).
The magnitude and direction of rotation are reported as the specific rotation ([α]) , a standardized value. For a given compound, the (R) and (S) enantiomers will rotate light by the exact same magnitude but in opposite directions. A racemic mixture will have a specific rotation of zero.
Experimental Protocol: Measuring Specific Rotation
-
Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample (e.g., 100 mg).
-
Dissolve it in a specific volume of a specified solvent (e.g., methanol or water) in a volumetric flask to create a known concentration (c), typically in g/mL.
-
The choice of solvent is critical, as it can influence the magnitude of rotation.
-
-
Measurement:
-
Rinse and fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution.
-
Measure the observed rotation (α) at a specific temperature (T) and wavelength (D, the sodium D-line, 589 nm).
-
-
Calculation of Specific Rotation:
-
[α]ᵀᴰ = α / (c * l)
-
Compare the experimentally determined specific rotation value to the literature value for the pure enantiomer to confirm both the identity and approximate purity of the sample.
-
Data Summary and Comparison
| Analytical Technique | Principle of Discrimination | Primary Output | Strengths | Limitations |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[7] | Chromatogram showing two separated peaks for a racemate. | Highly accurate and precise for quantifying enantiomeric excess (e.e.).[9] | Requires method development; CSPs can be expensive. |
| NMR Spectroscopy | Formation of diastereomers (covalent or non-covalent) with a chiral auxiliary.[12] | Splitting of signals in the NMR spectrum. | Provides structural confirmation and can quantify enantiomeric ratio. | May require expensive chiral reagents; sensitivity can be an issue. |
| Polarimetry | Rotation of plane-polarized light.[3] | Specific rotation value ([α]). | Fast, non-destructive, and cost-effective.[3] | Not suitable for accurate e.e. determination, especially at high purities; highly sensitive to impurities. |
Conclusion
The stereochemistry of this compound is a critical consideration for its application in pharmaceutical R&D. A meticulous and orthogonal approach to its stereochemical analysis is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. Chiral HPLC stands as the definitive quantitative method for determining enantiomeric purity, supported by confirmatory evidence from NMR spectroscopy with chiral auxiliaries and the classic measurement of optical rotation by polarimetry. By understanding the causality behind these techniques and implementing robust, self-validating protocols, researchers can confidently advance their drug development programs with stereochemically pure building blocks.
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The Strategic deployment of 3-Methoxypyrrolidine Hydrochloride in Modern Drug Discovery: A Technical Guide to Unlocking Novel Therapeutic Avenues
Abstract
3-Methoxypyrrolidine hydrochloride, a chiral pyrrolidine building block, has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including the stereogenic center at the 3-position and the influential methoxy group, provide a unique scaffold for the development of potent and selective therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key applications, and burgeoning research areas for this compound. We will delve into its critical role in the design of muscarinic receptor modulators and explore its potential in other therapeutic landscapes, including oncology and virology. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to leverage this versatile scaffold in the pursuit of novel medicines.
Introduction: The Pyrrolidine Scaffold and the Significance of 3-Methoxy Substitution
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its five-membered saturated heterocyclic structure offers a three-dimensional geometry that is advantageous for exploring chemical space and achieving specific interactions with biological targets. The introduction of a methoxy group at the 3-position, as in 3-methoxypyrrolidine, imparts distinct physicochemical properties that can profoundly influence a molecule's pharmacological profile. The methoxy group can act as a hydrogen bond acceptor and its steric bulk and electronic effects can modulate binding affinity and selectivity for target proteins. Furthermore, the chirality at the C3-position is crucial for stereospecific interactions, a key consideration in modern drug design.[2] This guide will focus on the hydrochloride salt form, which enhances the compound's stability and solubility, making it amenable to a wide range of synthetic transformations.
Synthesis of this compound: Foundational Protocols
The efficient and stereoselective synthesis of this compound is paramount for its application in drug discovery. Several synthetic routes have been established, often starting from readily available chiral precursors like 3-hydroxypyrrolidine.
General Synthesis from a Boc-Protected Precursor
A common and reliable method for the synthesis of (R)-3-methoxypyrrolidine hydrochloride involves the deprotection of a Boc-protected precursor. This straightforward protocol is widely used in laboratory settings.
Experimental Protocol: Synthesis of (R)-3-Methoxypyrrolidine Hydrochloride
-
Step 1: Reaction Setup
-
Dissolve tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate (1 equivalent) in a 4M solution of hydrochloric acid in dioxane (excess, e.g., 10-15 equivalents of HCl).
-
-
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature (approximately 20°C) for 16 hours.
-
-
Step 3: Work-up and Isolation
-
Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting crude product is typically an oil, which can be further purified if necessary, though it is often of sufficient purity for subsequent reactions.[3]
-
Enantioselective Synthesis Strategies
The development of enantioselective methods to access both (R)- and (S)-3-methoxypyrrolidine is critical for exploring the stereochemical requirements of drug-target interactions. One effective strategy involves the asymmetric multicomponent reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent to diastereoselectively afford highly substituted pyrrolidine derivatives.[4] Another approach is the enantioselective nitrile anion cyclization to produce substituted pyrrolidines.[5] These advanced methods provide access to a diverse range of chiral pyrrolidine scaffolds.
Core Application: A Privileged Scaffold for Muscarinic Receptor Modulators
A significant body of research has focused on the utility of the 3-methoxypyrrolidine scaffold in the design of muscarinic acetylcholine receptor (mAChR) ligands. These G protein-coupled receptors (GPCRs) are implicated in a wide range of physiological processes and represent important therapeutic targets for various diseases.
Targeting Muscarinic M1 and M3 Receptors
The M1 and M3 receptor subtypes, both coupled to Gq proteins, are particularly relevant targets.[3][6] Activation of these receptors leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[7][8][9]
Diagram: M1 and M3 Muscarinic Receptor Signaling Pathway
Caption: Signaling cascade of Gq-coupled M1/M3 muscarinic receptors.
Structure-Activity Relationship (SAR) Insights
The 3-methoxypyrrolidine moiety has been instrumental in developing selective muscarinic antagonists. The stereochemistry and the nature of the substituents on the pyrrolidine nitrogen are critical determinants of potency and selectivity.
| Compound/Analog Series | Target | Key SAR Findings | Reference |
| Bicyclic Amine Derivatives | M3 Receptor Antagonists | Bi-aryl amine templates led to highly potent M3 antagonists with good selectivity over M2. | [3] |
| N-substituted 5-methyl-2-pyrrolidones | Muscarinic Agonists | Minor structural changes manipulate intrinsic efficacy, leading to selectivity between ileum and bladder receptors. | [10] |
| Pyrrolidine Amide-based Antagonists | M5 Receptor Antagonists | Replacement of a piperidine with a pyrrolidine core maintained potency with the (R)-enantiomer being significantly more potent. | [11] |
Table 1: Structure-Activity Relationship Summary of Pyrrolidine-based Muscarinic Receptor Modulators.
Emerging Research Areas and Future Perspectives
While the utility of this compound in the context of muscarinic receptor modulation is well-established, its potential extends to other therapeutic areas, presenting exciting new avenues for research.
Oncology
The pyrrolidine scaffold is found in a number of compounds with demonstrated anticancer activity.[1] For instance, spiro[pyrrolidine-3, 3´-oxindole] derivatives have shown exceptional inhibitory activity against the proliferation of breast cancer cells.[12] Furthermore, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been investigated as a promising anticancer scaffold.[13][14] The unique stereochemical and electronic properties of 3-methoxypyrrolidine could be leveraged to design novel and selective anticancer agents targeting specific kinases or protein-protein interactions within cancer cells. A recent study identified a series of compounds with a (S)-3-aminopyrrolidine scaffold as dual inhibitors of Abl and PI3K, demonstrating the potential of substituted pyrrolidines in oncology.[15]
Antiviral Agents
The pyrrolidine core is also present in molecules with antiviral activity. For example, 3-(2-adamantyl)pyrrolidines have shown potent activity against the influenza A virus.[16] Given the urgent need for new antiviral therapies, exploring derivatives of this compound for activity against a broad range of viruses, including coronaviruses and dengue virus, represents a promising research direction.[17][18] The methoxy group could potentially engage in specific interactions with viral proteins, leading to the development of novel antiviral agents with unique mechanisms of action.
Diagram: Potential Research Areas for this compound
Caption: Established and emerging research directions for this compound.
Conclusion
This compound is a versatile and valuable building block in drug discovery. Its stereodefined structure and the presence of a methoxy group provide a unique combination of features that have been successfully exploited in the development of potent and selective muscarinic receptor antagonists. The synthetic accessibility of this scaffold, coupled with the growing understanding of its structure-activity relationships, positions it as a key component in the medicinal chemist's toolbox. Looking forward, the exploration of 3-methoxypyrrolidine derivatives in oncology, virology, and broader areas of neuroscience holds significant promise for the discovery of next-generation therapeutics. This guide serves as a foundational resource to stimulate and support further research into the untapped potential of this remarkable molecule.
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- 18. Discovery of 3-Arylquinoxaline Derivatives as Potential Anti-Dengue Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-Methoxypyrrolidine Hydrochloride
Introduction: The Strategic Value of the 3-Methoxypyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a quintessential five-membered saturated nitrogen heterocycle that is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in FDA-approved small molecule drugs underscores its importance.[1] The non-planar, sp³-rich geometry of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which can lead to improved pharmacological properties such as solubility and binding affinity compared to flat, aromatic systems.[2][3]
3-Methoxypyrrolidine, in particular, serves as a versatile and valuable building block in the synthesis of novel pharmaceutical compounds.[4] The secondary amine offers a reactive handle for a multitude of chemical transformations, while the methoxy group at the 3-position introduces a key structural and electronic element that can be crucial for modulating a molecule's interaction with biological targets. The hydrochloride salt form (CAS 136725-50-3) is a common and stable starting material.[5] A critical first step in most synthetic procedures involves the liberation of the free secondary amine by treatment with a suitable base.
This document provides detailed protocols for the synthesis of key derivatives from 3-Methoxypyrrolidine hydrochloride, focusing on common and robust transformations essential for drug discovery and development programs. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific molecular targets.
N-Acylation: Synthesis of Novel Amide Derivatives
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry, with approximately 25% of all pharmaceuticals containing at least one amide linkage.[6] N-acylation of 3-methoxypyrrolidine allows for the introduction of a vast array of side chains, enabling systematic Structure-Activity Relationship (SAR) studies.
Protocol 1.1: N-Acylation using Acyl Chlorides or Anhydrides
This method is a direct and efficient approach for synthesizing amides from readily available acylating agents. The use of a tertiary amine base is crucial to neutralize the HCl generated from the hydrochloride salt and the reaction itself. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is often included to accelerate the reaction, especially with less reactive anhydrides.[7]
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of 3-Methoxypyrrolidine.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., Benzoyl chloride, Acetic anhydride)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and dissolve/suspend it in anhydrous DCM (approx. 0.2 M).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise. Stir for 15-20 minutes to ensure the complete formation of the free amine.
-
Acylation: Add a catalytic amount of DMAP (0.05 eq.). Then, add the acyl chloride or anhydride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[7]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-acylated product.
| Acylating Agent | Product Type | Typical Yield Range | Notes |
| Benzoyl Chloride | N-Benzoyl derivative | 85-95% | A standard reaction for introducing an aryl group. |
| Acetyl Chloride | N-Acetyl derivative | 90-98% | A common method for amine protection or modulation. |
| Isobutyryl Chloride | N-Isobutyryl derivative | 80-90% | Introduces a branched alkyl chain. |
| 4-Nitrobenzoyl Chloride | N-(4-Nitrobenzoyl) derivative | 88-96% | The nitro group can be a handle for further chemistry. |
N-Alkylation: Accessing Tertiary Amine Scaffolds
N-alkylation introduces alkyl groups onto the pyrrolidine nitrogen, a key strategy for modulating a compound's basicity, lipophilicity, and pharmacological profile. Reductive amination is a powerful and widely used method that avoids the over-alkylation often problematic in direct alkylations with alkyl halides.
Protocol 2.1: N-Alkylation via Reductive Amination
This protocol involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation as it is selective for iminium ions over carbonyls and is tolerant of mildly acidic conditions.
Experimental Workflow: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Cyclohexanone)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.). Add DCE or DCM (approx. 0.2 M) as the solvent.
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive carbonyls or to facilitate iminium formation, a catalytic amount of acetic acid can be added. Note: The hydrochloride salt provides the initial acidic environment.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring suspension. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 4 to 24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Isolation: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Carbonyl Compound | Product Type | Typical Yield Range | Notes |
| Benzaldehyde | N-Benzyl derivative | 80-95% | Common protecting group and structural motif. |
| Cyclohexanone | N-Cyclohexyl derivative | 75-90% | Introduces a bulky, lipophilic group. |
| Acetone | N-Isopropyl derivative | 70-85% | A simple and effective way to add a small alkyl group. |
| 4-Pyridinecarboxaldehyde | N-(4-pyridylmethyl) derivative | 70-88% | Incorporates a basic nitrogen for property modulation. |
N-Arylation: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
The synthesis of N-aryl pyrrolidines is a powerful strategy for creating compounds with applications ranging from materials science to pharmaceuticals. The palladium-catalyzed Buchwald-Hartwig amination is the premier method for constructing C-N bonds between an amine and an aryl halide (or triflate), offering broad substrate scope and high efficiency.[1]
Protocol 3.1: Buchwald-Hartwig Amination
This reaction requires careful control of conditions, including the exclusion of oxygen and water. The choice of palladium source, ligand, and base is critical and often needs to be optimized for the specific aryl halide used.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Palladium-catalyzed N-arylation.
Materials:
-
3-Methoxypyrrolidine (free base, prepared from hydrochloride salt)
-
Aryl bromide or iodide (e.g., 4-Bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine Ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu))
-
Anhydrous Toluene or Dioxane
Step-by-Step Protocol:
-
Preparation of Free Base: Prepare the free 3-methoxypyrrolidine by treating the hydrochloride salt with a strong base (e.g., NaOH solution), extracting with an organic solvent (e.g., ether), drying, and concentrating. Use immediately.
-
Reaction Setup: In a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Argon), combine the palladium catalyst (1-5 mol%), the ligand (1.1-1.2 eq. relative to Pd), and the base (1.5-2.0 eq.).
-
Reagent Addition: Add the aryl halide (1.0 eq.), the freshly prepared 3-methoxypyrrolidine (1.2 eq.), and anhydrous solvent (Toluene or Dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or diethyl ether.
-
Isolation: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
| Aryl Halide | Catalyst/Ligand System | Typical Yield Range | Notes |
| 4-Bromotoluene | Pd₂(dba)₃ / BINAP | 75-90% | A standard coupling for electron-neutral aryl halides. |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / Xantphos | 80-95% | Electron-rich aryl halides often couple efficiently. |
| 1-Bromo-4-cyanobenzene | Pd₂(dba)₃ / BINAP | 70-85% | Electron-poor aryl halides are also good substrates. |
| 2-Bromopyridine | Pd(OAc)₂ / Xantphos | 65-80% | Heteroaromatic halides can be successfully coupled. |
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Many reagents used in these protocols are hazardous. Acyl chlorides are corrosive and lachrymatory. Sodium triacetoxyborohydride can react with water to release flammable gas. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Procedures: Reactions should be conducted in a fume hood. Reactions under pressure or inert atmosphere require appropriate glassware and techniques.
References
- 3-Methoxypyrrolidine: Your Key Pharmaceutical Intermediate Solution.
- (R)-3-METHOXYPYRROLIDINE | 120099-60-7. (2025). ChemicalBook.
- The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. (2025). Benchchem.
- Sweeney, J. (No Date).
- Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. (2025). BenchChem.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- Barreca, M. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Application of Bicyclic Pyrrolidine in Drug Development.
- This compound | 136725-50-3.
- 3-Methoxypyrrolidine.
- 136725-50-3|this compound.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. 136725-50-3|this compound|BLD Pharm [bldpharm.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Incorporation of 3-Methoxypyrrolidine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value Proposition of the 3-Methoxypyrrolidine Scaffold
In the landscape of contemporary drug discovery, the pyrrolidine ring stands out as a privileged scaffold, widely employed by medicinal chemists to craft novel therapeutics for a spectrum of human diseases.[1] The inherent three-dimensionality of this saturated heterocycle, a consequence of its sp³-hybridized carbon atoms, allows for a thorough exploration of pharmacophore space, a critical factor in achieving target selectivity and desired biological activity.[1] Among the myriad of substituted pyrrolidines, 3-Methoxypyrrolidine hydrochloride has emerged as a particularly valuable building block. Its utility stems from the strategic placement of a methoxy group on the pyrrolidine ring, which can significantly influence the physicochemical and pharmacological properties of the parent molecule. The chirality at the 3-position further enhances its appeal, offering a handle for stereospecific interactions with biological targets, a cornerstone of modern asymmetric synthesis.[2] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations and insights into its role in the development of innovative therapeutics.
Physicochemical Properties and Their Implications in Drug Design
The introduction of a methoxy group at the 3-position of the pyrrolidine ring imparts a unique set of properties that can be leveraged in drug design.
| Property | Value | Implication in Drug Design |
| Molecular Formula | C₅H₁₂ClNO | |
| Molecular Weight | 137.61 g/mol | |
| LogP (calculated) | -0.2 | The negative LogP value suggests a degree of hydrophilicity, which can be advantageous for improving aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | A low TPSA is generally favorable for good cell membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 (from the protonated amine) | The secondary amine allows for hydrogen bond donation, a key interaction in many protein-ligand binding events. |
| Hydrogen Bond Acceptors | 2 (from the methoxy oxygen and the nitrogen) | The methoxy group introduces an additional hydrogen bond acceptor, potentially enabling new interactions with the target protein. |
The methoxy group can also serve as a metabolic blocker, preventing oxidation at the 3-position of the pyrrolidine ring, which can lead to improved metabolic stability and a more favorable pharmacokinetic profile. Furthermore, the stereochemistry of the 3-methoxy substituent can profoundly impact biological activity by orienting other functionalities on the molecule for optimal interaction with the target.
Core Synthetic Transformations: Detailed Protocols
This compound is a versatile secondary amine that can readily undergo a variety of chemical transformations to incorporate it into larger, more complex molecules. The following protocols detail some of the most common and critical reactions.
Protocol 1: N-Boc Protection of this compound
The protection of the secondary amine is often the first step in a multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.
Reaction Scheme:
Caption: N-Boc protection of 3-Methoxypyrrolidine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base (e.g., DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Suspend the hydrochloride salt in anhydrous DCM or THF.
-
Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free base.
-
To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination with an Aldehyde
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce the 3-methoxypyrrolidine moiety onto a carbonyl-containing fragment.
Reaction Scheme:
Caption: Reductive amination of 3-Methoxypyrrolidine.
Materials:
-
This compound
-
Aldehyde of interest (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.2 eq) in anhydrous DCE or THF.
-
Add triethylamine (1.3 eq) and stir for 15 minutes at room temperature.
-
Add the aldehyde (1.0 eq) to the mixture and stir for 30 minutes.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in the same anhydrous solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture at room temperature.
-
Stir the reaction for 4-16 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Applications in Drug Discovery: Case Studies
The strategic deployment of this compound has been instrumental in the development of several classes of therapeutic agents.
Central Nervous System (CNS) Agents
The physicochemical properties of the 3-methoxypyrrolidine scaffold, particularly its low TPSA and potential for improved blood-brain barrier permeability, make it an attractive building block for CNS-active compounds.
-
Dual Orexin Receptor Antagonists (DORAs): The orexin system is a key regulator of wakefulness, and its modulation is a therapeutic strategy for insomnia. Several DORAs incorporating the 3-methoxypyrrolidine moiety have been developed. The methoxy group can occupy a specific pocket in the orexin receptor, contributing to the overall binding affinity and selectivity of the molecule.
-
Norepinephrine and Serotonin Reuptake Inhibitors (NSRIs): NSRIs are a class of antidepressants that function by increasing the levels of norepinephrine and serotonin in the brain. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced NSRIs.[3] The 3-methoxypyrrolidine core serves as a key structural element in these compounds, influencing their interaction with the respective transporters.
Metabolic Disorders: DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The pyrrolidine ring is a common feature in many DPP-4 inhibitors. The incorporation of a 3-methoxy substituent can enhance the binding affinity and selectivity of these compounds for the DPP-4 enzyme.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the pyrrolidine ring has a profound impact on the biological activity of the resulting compounds.
-
Impact of the 3-Methoxy Group: The presence and stereochemistry of the 3-methoxy group can significantly influence potency and selectivity. In many cases, the methoxy group can form a key hydrogen bond with the target protein or occupy a hydrophobic pocket, thereby enhancing binding affinity. Its electron-donating nature can also modulate the pKa of the pyrrolidine nitrogen, which can affect its interaction with the target and its overall pharmacokinetic properties.
-
Influence on Metabolic Stability: The 3-methoxy group can act as a metabolic soft spot, undergoing O-demethylation. However, in other instances, it can shield the 3-position from other metabolic transformations, leading to an overall improvement in metabolic stability. The metabolic fate is highly dependent on the overall structure of the molecule and the specific cytochrome P450 enzymes involved.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a chiral pyrrolidine scaffold and a strategically placed methoxy group provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The detailed protocols and application examples provided in this guide serve as a comprehensive resource for researchers and scientists engaged in the design and synthesis of novel therapeutics. A thorough understanding of the synthetic transformations and structure-activity relationships associated with this scaffold will undoubtedly continue to fuel the discovery of new and improved medicines for a wide range of diseases.
References
- A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
- The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- 3-Methoxypyrrolidine. PubChem. [Link]
- Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]
- Enantioselective synthesis of a dual orexin receptor antagonist. (2012). Organic Letters. [Link]
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). ACS Medicinal Chemistry Letters. [Link]
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). International Journal of Molecular Sciences. [Link]
Sources
N-alkylation of 3-Methoxypyrrolidine hydrochloride protocols
An Application Guide to Methodologies in N-Alkylation of 3-Methoxypyrrolidine Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the N-Substituted 3-Methoxypyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in approximately 60% of FDA-approved small molecule drugs.[1] Its saturated, five-membered structure provides a three-dimensional vector that is highly effective for exploring chemical space and achieving potent and selective interactions with biological targets.[1][2] Specifically, the 3-methoxypyrrolidine moiety offers a valuable combination of a basic nitrogen atom for salt formation and hydrogen bonding, and an ether linkage that can modulate lipophilicity and metabolic stability.
N-alkylation of the 3-methoxypyrrolidine core is a critical step in the synthesis of a vast array of pharmacologically active compounds, including potent ligands for serotonin and dopamine receptors.[1] The nature of the N-substituent profoundly influences the molecule's pharmacological profile—its potency, selectivity, and pharmacokinetic properties. Therefore, mastering the N-alkylation of this compound is a fundamental skill for researchers in drug discovery and development.
This guide provides a detailed exploration of robust and field-proven protocols for the N-alkylation of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations behind each method, empowering researchers to troubleshoot and adapt these protocols to their specific synthetic challenges.
Initial Consideration: Liberation of the Free Amine
3-Methoxypyrrolidine is typically supplied as a hydrochloride salt for enhanced stability and ease of handling. However, the protonated ammonium salt is not nucleophilic and will not participate in N-alkylation reactions. The first, critical step in any protocol is the liberation of the free secondary amine.
Causality: The lone pair of electrons on the nitrogen atom is essential for its nucleophilic attack on an electrophile (e.g., an alkyl halide or an iminium ion). In the hydrochloride salt, this lone pair is engaged in a bond with a proton, rendering the nitrogen non-nucleophilic. A base is required to deprotonate the ammonium ion and regenerate the free amine.
Caption: Workflow for generating the free amine from its hydrochloride salt.
Protocol 1: Free Base Generation
-
Dissolve this compound in water.
-
Cool the solution in an ice bath.
-
Slowly add a strong base, such as 2M sodium hydroxide (NaOH) or a saturated potassium carbonate (K₂CO₃) solution, until the pH is >12.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane (DCM), diethyl ether, or ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free 3-methoxypyrrolidine, which is often a liquid oil.
-
Expert Insight: It is often advisable to use the freshly prepared free base immediately in the subsequent reaction to prevent degradation.
-
Methodology 1: Reductive Amination
Reductive amination is one of the most reliable and widely used methods for N-alkylation, particularly for the synthesis of tertiary amines.[3] It circumvents the issue of over-alkylation often encountered with direct alkylation.[3][4] The process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.
Mechanism & Causality: The reaction proceeds in two stages. First, the nucleophilic amine attacks the electrophilic carbonyl carbon, followed by dehydration to form a transient, electrophilic iminium ion. A mild reducing agent, selective for the iminium ion over the starting carbonyl compound, is then used to deliver a hydride, furnishing the final tertiary amine.[5]
Caption: The two-stage process of reductive amination.
Choice of Reducing Agent: The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate iminium ion.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[4] It is a mild and selective reducing agent that works efficiently under slightly acidic conditions, which also help to catalyze iminium ion formation. It is non-toxic and moisture-stable, making it easy to handle.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation. It is highly effective but also highly toxic due to the potential to release hydrogen cyanide gas, especially under acidic conditions.[3][5] Its use is declining in favor of safer alternatives.
Protocol 2: Reductive Amination with NaBH(OAc)₃
-
To a stirred solution of 3-methoxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).
-
If starting with the hydrochloride salt, it can sometimes be used directly by adding a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine in situ.
-
Add acetic acid (1.1 eq) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any effervescence.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Condition | Rationale/Insight |
| Stoichiometry | Amine:Carbonyl:Reducer = 1:1.1:1.5 | A slight excess of the carbonyl and reducer ensures full conversion of the limiting amine. |
| Solvent | DCM, DCE, THF | Aprotic solvents are preferred to avoid reaction with the reducing agent. |
| Temperature | Room Temperature | The reaction is typically efficient without heating, preserving sensitive functional groups. |
| Catalyst | Acetic Acid | A weak acid catalyzes iminium ion formation without decomposing the reducing agent. |
| Work-up | Aqueous NaHCO₃ Quench | Neutralizes the acetic acid catalyst and quenches any remaining reducing agent. |
Methodology 2: Direct Alkylation with Alkyl Halides
Direct alkylation is a classical and straightforward method for forming C-N bonds, involving an Sɴ2 reaction between the nucleophilic amine and an electrophilic alkyl halide.[6][7]
Mechanism & Causality: The lone pair of the secondary amine nitrogen directly attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is required to neutralize the protonated amine product, regenerating the nucleophilic species for potential further reaction.
Challenge of Over-Alkylation: A significant drawback of this method is the potential for over-alkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation to form a quaternary ammonium salt. This can be mitigated by using a large excess of the starting amine, though this is not ideal for valuable substrates.
Protocol 3: Direct N-Alkylation
-
Dissolve the free 3-methoxypyrrolidine (1.2 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Add the alkyl halide (1.0 eq) (e.g., benzyl bromide, ethyl iodide) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent (e.g., EtOAc) and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Microwave-Assisted Direct Alkylation: This reaction can often be accelerated significantly using microwave irradiation, reducing reaction times from hours to minutes.[8][9][10] Protocols often use water or another polar solvent under sealed-vessel microwave conditions.[11]
| Parameter | Typical Condition | Rationale/Insight |
| Stoichiometry | Amine:Alkyl Halide = 1.2:1 | A slight excess of the amine can help minimize over-alkylation. |
| Base | K₂CO₃, DIPEA | A non-nucleophilic base is crucial to prevent competition with the amine. |
| Solvent | DMF, MeCN | Polar aprotic solvents stabilize the transition state of the Sɴ2 reaction. |
| Temperature | 60-80 °C or Microwave | Heating is often required to drive the reaction to completion. |
| Leaving Group | I > Br > Cl | The reaction rate is dependent on the quality of the leaving group on the alkyl halide. |
Methodology 3: Buchwald-Hartwig N-Arylation
For the synthesis of N-aryl derivatives, where direct SɴAr reactions are often inefficient, the Buchwald-Hartwig amination is the gold standard.[12] This palladium-catalyzed cross-coupling reaction allows for the formation of C(sp²)-N bonds under relatively mild conditions with broad functional group tolerance.[13][14]
Mechanism & Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine coordinates to the Pd(II) center.
-
Deprotonation: A base deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the N-aryl amine product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the free 3-methoxypyrrolidine (1.2 eq).
-
Heat the reaction to 80-110 °C and stir for 12-24 hours until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography.
Purification and Characterization
Purification of N-alkylated 3-methoxypyrrolidines typically involves standard laboratory techniques.
-
Extraction: An initial acid-base workup can be highly effective. The basic tertiary amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The aqueous layer is then basified and re-extracted to recover the purified product.[15]
-
Chromatography: Flash column chromatography on silica gel is the most common method for obtaining highly pure material. The polarity of the eluent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol) must be optimized based on the polarity of the N-substituent.
-
Characterization: The structure and purity of the final product should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To observe the disappearance of the N-H stretch (from the secondary amine) and confirm the presence of other functional groups.
-
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Pyrrolidine Derivatives: Pyrrolidine and its derivatives can be corrosive and may cause skin and eye irritation.[18][19] Avoid inhalation of vapors.
-
Alkylating Agents: Many alkyl halides are toxic, mutagenic, and/or carcinogenic. Handle with extreme care.[7]
-
Reagents: Be aware of the specific hazards of all reagents used. For example, sodium tert-butoxide is highly basic and moisture-sensitive. Palladium catalysts can be pyrophoric. Solvents like diethyl ether and THF are highly flammable.[19][20]
References
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- Ju, Y., & Varma, R. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221.
- Arch Pharm (Weinheim). (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. Archiv der Pharmazie, 355(5), e2100443.
- Ju, Y., & Varma, R. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Semantic Scholar.
- Poole, J. L., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Cravotto, G., et al. (2009). Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction. Green Chemistry, 11(6), 779-781.
- Poole, J. L., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Poole, J. L., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ACS Publications.
- New Jersey Department of Health. (n.d.). Pyrrolidine - Hazard Summary. NJ.gov.
- GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. GalChimia.
- Wang, D., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(22), 3233-3238.
- Google Patents. (2007). US20070270596A1 - Process for the Preparation of N-Alkyl Pyrrolidones. Google Patents.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute.
- ResearchGate. (n.d.). Palladium-catalyzed amination of pyrrolidine with aryl chlorides. ResearchGate.
- Google Patents. (n.d.). EP2922819B1 - Method for purifying n-alkylpyrrolidones. Google Patents.
- Wolfe, J. P., et al. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH.
- Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University.
- Sweeney, J. B., et al. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.
- Sjölin, O. (2016). Synthesis of substituted pyrrolidines. DiVA portal.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate.
- ResearchGate. (n.d.). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. ResearchGate.
- Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University.
- ACS Publications. (n.d.). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- PubChem - NIH. (n.d.). 3-Methoxypyrrolidine. PubChem.
- Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. RSC Publishing.
- MDPI. (n.d.). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI.
- PubMed. (2024). A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. PubMed.
- YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor.
- PMC - PubMed Central. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules.
- MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules.
- MDPI. (n.d.). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules.
- PMC - NIH. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Molecules.
- Journal of Al-Nahrain University. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Iraqi Academic Scientific Journals.
- PMC - NIH. (n.d.). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Organic Letters.
- PubMed. (n.d.). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. Angewandte Chemie.
- MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules.
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Application Notes and Protocols for Coupling Reactions with 3-Methoxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the 3-Methoxypyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties compared to flat, aromatic systems. 3-Methoxypyrrolidine hydrochloride, as a readily available and functionalized building block, offers a strategic entry point for introducing this valuable motif into drug candidates. The methoxy group at the 3-position can serve as a key pharmacophoric feature, engaging in hydrogen bonding or other non-covalent interactions within a biological target. Furthermore, the secondary amine provides a reactive handle for a variety of coupling reactions, enabling the facile construction of diverse molecular architectures.
This guide provides in-depth technical details and field-proven protocols for two of the most critical classes of coupling reactions involving this compound: Amide Bond Formation and Buchwald-Hartwig Amination . The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes.
I. Amide Bond Formation: Forging the Peptidic Linkage
The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery. Coupling 3-Methoxypyrrolidine with a carboxylic acid creates a stable linkage and allows for the systematic exploration of structure-activity relationships (SAR). The choice of coupling reagent is critical and depends on the steric and electronic properties of the substrates, as well as the desired scale of the reaction.
Mechanism of Amide Coupling: Activation of the Carboxylic Acid
Direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Below are protocols for two of the most reliable and widely used coupling systems: EDC/HOBt and HATU.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an active ester, which is less prone to racemization and reacts efficiently with the amine.[2][3]
Experimental Protocol: Synthesis of N-(Substituted)-1-(3-methoxypyrrolidin-1-yl)alkan-1-one
-
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA or Et₃N (2.5 eq) dropwise to neutralize the hydrochloride salt and facilitate the reaction.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
If DCM was used as the solvent, separate the organic layer. If DMF was used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
-
Data Presentation: EDC/HOBt Coupling
| Parameter | Condition | Rationale |
| Coupling Reagents | EDC (1.2 eq), HOBt (1.2 eq) | EDC is a water-soluble carbodiimide, simplifying purification. HOBt minimizes racemization and improves efficiency.[2][3] |
| Base | DIPEA or Et₃N (2.5 eq) | A non-nucleophilic organic base is required to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. |
| Solvent | Anhydrous DCM or DMF | These are common aprotic solvents that effectively dissolve the reactants. DMF is often preferred for less soluble substrates. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction and minimize side products. The reaction then proceeds to completion at room temperature. |
| Reaction Time | 12-24 hours | The reaction time can vary depending on the reactivity of the substrates. |
Visualization: EDC/HOBt Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Amide Coupling
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which then rapidly couples with the amine. HATU is particularly effective for coupling sterically hindered substrates and for reactions that are sluggish with other reagents.[2]
Experimental Protocol: Synthesis of N-(Substituted)-1-(3-methoxypyrrolidin-1-yl)alkan-1-one
-
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
5% Lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation: HATU Coupling
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU (1.2 eq) | A highly efficient coupling reagent, particularly for challenging substrates.[2] |
| Base | DIPEA (3.0 eq) | A non-nucleophilic base is essential to neutralize the hydrochloride and facilitate the reaction. A slight excess is used to ensure complete reaction. |
| Solvent | Anhydrous DMF | The solvent of choice for HATU couplings due to its excellent dissolving power for the reactants and intermediates. |
| Temperature | Room Temperature | HATU is typically effective at room temperature, making the protocol convenient. |
| Reaction Time | 2-6 hours | Generally faster than EDC/HOBt couplings. |
Visualization: HATU Coupling Workflow
Caption: Workflow for HATU mediated amide coupling.
II. Buchwald-Hartwig Amination: Constructing the C-N Aryl Bond
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is instrumental in synthesizing N-aryl pyrrolidines, a common structural motif in pharmaceuticals. It offers a significant advantage over classical methods like nucleophilic aromatic substitution, as it proceeds under milder conditions and with a broader substrate scope.[6]
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the N-aryl amine product and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the rate of oxidative addition and reductive elimination.[6]
Protocol 3: Buchwald-Hartwig Amination of Aryl Halides
This protocol provides a general procedure for the coupling of 3-Methoxypyrrolidine with aryl bromides or chlorides.
Experimental Protocol: Synthesis of 1-Aryl-3-methoxypyrrolidine
-
Materials:
-
Aryl Halide (bromide or chloride) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or a pre-catalyst like XantPhos Pd G3 (2-5 mol%)
-
Phosphine Ligand (e.g., XantPhos, RuPhos, or t-BuXPhos) (4-10 mol%)
-
Strong Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), or Cesium carbonate (Cs₂CO₃)) (2.0-2.5 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a Schlenk tube or a sealed vial under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium source (e.g., Pd(OAc)₂), the phosphine ligand, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (toluene or 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation: Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd pre-catalyst (2-5 mol%) | Common and effective palladium sources for cross-coupling reactions. Pre-catalysts can offer improved activity and stability. |
| Ligand | XantPhos, RuPhos, or t-BuXPhos (4-10 mol%) | The choice of a bulky, electron-rich phosphine ligand is critical to promote oxidative addition and reductive elimination.[6] |
| Base | NaOtBu, LiHMDS, or Cs₂CO₃ (2.0-2.5 eq) | A strong, non-nucleophilic base is required for the deprotonation of the amine. NaOtBu is a common choice. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, non-coordinating solvents are typically used to avoid interference with the catalytic cycle. |
| Temperature | 80-120 °C | Elevated temperatures are generally required to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Reaction times can vary depending on the reactivity of the aryl halide and the chosen catalytic system. |
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
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- ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides.
- ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Organic Syntheses. (n.d.). Procedure.
- PubMed. (n.d.). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine.
- Luxembourg Bio Technologies. (n.d.). Amide bond formation: beyond the myth of coupling reagents.
- (n.d.). Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling.
- OUCI. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
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Chiral Resolution of 3-Methoxypyrrolidine Hydrochloride: An Application and Protocol Guide for Researchers
Abstract
This comprehensive guide provides detailed application notes and protocols for the chiral resolution of 3-methoxypyrrolidine hydrochloride enantiomers. As crucial building blocks in the synthesis of numerous pharmaceutical agents, the stereochemical purity of 3-methoxypyrrolidine is of paramount importance. This document explores the theoretical underpinnings and practical execution of the most effective methods for enantiomeric separation, including classical diastereomeric salt formation, preparative chiral chromatography, and enzymatic kinetic resolution. Each section offers a step-by-step protocol, explains the scientific rationale behind the experimental choices, and provides methods for validating the enantiomeric excess of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking to produce enantiomerically pure 3-methoxypyrrolidine for their research and development endeavors.
Introduction: The Significance of Chiral 3-Methoxypyrrolidine in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules.[1] The introduction of a methoxy group at the 3-position, and critically, the stereochemistry at this chiral center, can profoundly influence a molecule's pharmacological properties, including its binding affinity for biological targets, metabolic stability, and pharmacokinetic profile. Consequently, the ability to access enantiomerically pure (R)- and (S)-3-methoxypyrrolidine is a critical step in the development of novel therapeutics.
Racemic mixtures, containing equal amounts of both enantiomers, can present challenges in drug development. Often, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to undesirable side effects (the distomer). Regulatory agencies worldwide now frequently mandate the development of single-enantiomer drugs to improve safety and efficacy.[2] This necessitates robust and scalable methods for the separation of racemic mixtures, a process known as chiral resolution.
This application note details three primary strategies for the chiral resolution of this compound:
-
Diastereomeric Salt Formation: A classical and often cost-effective method for large-scale resolutions.
-
Preparative Chiral Chromatography: A powerful technique offering high resolution and direct separation of enantiomers.
-
Enzymatic Kinetic Resolution: A highly selective and environmentally benign approach.
For each method, we will provide detailed protocols, discuss the underlying principles, and outline the necessary analytical techniques for determining the success of the resolution.
Method 1: Diastereomeric Salt Formation with Chiral Acids
This method relies on the reaction of the racemic 3-methoxypyrrolidine (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Principle of Diastereomeric Salt Resolution
The reaction of racemic (±)-3-methoxypyrrolidine with a single enantiomer of a chiral acid, for example, (R,R)-tartaric acid, results in the formation of two diastereomeric salts:
-
(R)-3-methoxypyrrolidinium-(R,R)-tartrate
-
(S)-3-methoxypyrrolidinium-(R,R)-tartrate
These diastereomers can be separated by carefully selecting a solvent in which one salt is significantly less soluble than the other. The less soluble diastereomer will preferentially crystallize, allowing for its isolation by filtration. The free enantiomer can then be liberated from the purified diastereomeric salt by treatment with a base.
Protocol for Resolution with (R,R)-Tartaric Acid
This protocol is adapted from established methods for the resolution of similar cyclic amines.[3]
Materials:
-
Racemic this compound
-
(R,R)-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Liberation of the Free Base: Dissolve racemic this compound in a minimal amount of water. Cool the solution in an ice bath and add an excess of 2 M NaOH solution with stirring to liberate the free amine.
-
Extraction: Extract the aqueous solution with several portions of dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the racemic free base.
-
Salt Formation: Dissolve the racemic 3-methoxypyrrolidine free base in warm methanol. In a separate flask, dissolve an equimolar amount of (R,R)-(+)-tartaric acid in a minimal amount of warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then stand undisturbed for several hours, or overnight, to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the crystalline diastereomeric salt in water and add an excess of 2 M NaOH solution with stirring to liberate the free amine.
-
Final Extraction and Isolation: Extract the aqueous solution with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 3-methoxypyrrolidine.
-
Determination of Enantiomeric Excess: Analyze the product using chiral HPLC or GC to determine the enantiomeric excess (ee).
Data Presentation
| Parameter | Value |
| Starting Material | Racemic 3-methoxypyrrolidine HCl |
| Resolving Agent | (R,R)-(+)-Tartaric Acid |
| Solvent for Crystallization | Methanol |
| Theoretical Yield of one enantiomer | 50% |
| Typical Enantiomeric Excess (after one crystallization) | >90% |
Method 2: Preparative Chiral Chromatography
Preparative chiral chromatography is a highly effective method for the direct separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Principle of Chiral Chromatography
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2] The differing stability of these complexes results in one enantiomer being retained more strongly on the column than the other, allowing for their separation. Polysaccharide-based CSPs are widely used for their broad applicability.
Protocol for Preparative Chiral HPLC
Materials and Equipment:
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak® IA, IB, or IC)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Racemic this compound
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of racemic this compound in the mobile phase.
-
Screen different chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol) on an analytical scale HPLC to find the optimal conditions for baseline separation of the enantiomers.
-
-
Scale-Up to Preparative Scale:
-
Once optimal analytical conditions are established, scale up the method to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
-
-
Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase at a concentration suitable for preparative chromatography. Filter the solution to remove any particulate matter.
-
-
Chromatographic Separation:
-
Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the elution of the enantiomers using the detector.
-
-
Fraction Collection:
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
-
Solvent Removal and Isolation:
-
Combine the fractions containing each pure enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.
-
Data Presentation
| Parameter | Example Condition |
| Column | Chiralpak® IA |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline separation of enantiomers |
Method 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to resolve racemic mixtures. Lipases are commonly used enzymes for this purpose.
Principle of Enzymatic Kinetic Resolution
In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture into a new product, while leaving the other enantiomer unreacted. The difference in reaction rates between the two enantiomers allows for their separation. For a racemic secondary amine like 3-methoxypyrrolidine, this can be achieved through enantioselective acylation.
Protocol for Lipase-Catalyzed Resolution
Materials:
-
Racemic 3-methoxypyrrolidine
-
Immobilized lipase (e.g., Novozym® 435 - Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Acylating agent (e.g., ethyl acetate, vinyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic 3-methoxypyrrolidine and the acylating agent (e.g., 1.5 equivalents of ethyl acetate) in the anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40 °C). Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining starting material and the acylated product.
-
Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation of Products: The unreacted 3-methoxypyrrolidine and the N-acylated product can be separated by standard techniques such as column chromatography or extraction.
-
Hydrolysis of the Acylated Product (Optional): If the other enantiomer is desired, the N-acylated product can be hydrolyzed (e.g., using aqueous acid or base) to afford the corresponding enantiomer of 3-methoxypyrrolidine.
-
Purity Analysis: Determine the enantiomeric excess of both the unreacted starting material and the liberated acylated enantiomer using chiral HPLC or GC.
Data Presentation
| Parameter | Value |
| Enzyme | Novozym® 435 |
| Acylating Agent | Ethyl Acetate |
| Solvent | Toluene |
| Temperature | 40 °C |
| Optimal Conversion | ~50% |
| Expected Enantiomeric Excess | >95% for both enantiomers |
Analytical Methods for Determining Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) is crucial to validate the success of any chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and reliable methods.
Chiral HPLC
As described in the preparative chromatography section, analytical chiral HPLC with a suitable chiral stationary phase can be used to quantify the ratio of the two enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Chiral GC
For volatile compounds like 3-methoxypyrrolidine, chiral GC is an excellent analytical technique. Often, derivatization of the amine with a suitable reagent (e.g., trifluoroacetic anhydride) is necessary to improve its volatility and chromatographic properties. The derivatized enantiomers are then separated on a chiral GC column, typically one containing a cyclodextrin-based stationary phase.
Representative Chiral GC Protocol (after derivatization):
-
Derivatization: React a small sample of the resolved 3-methoxypyrrolidine with trifluoroacetic anhydride in an appropriate solvent.
-
GC Analysis:
-
Column: A chiral GC column, such as one with a derivatized β-cyclodextrin stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure baseline separation of the diastereomeric derivatives.
-
Detector: Flame Ionization Detector (FID).
-
-
Calculation of Enantiomeric Excess: The ee is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Conclusion
The successful chiral resolution of this compound is a critical enabling step for the synthesis of enantiomerically pure pharmaceutical compounds. This guide has provided detailed protocols and the underlying scientific principles for three robust resolution methods: diastereomeric salt formation, preparative chiral chromatography, and enzymatic kinetic resolution. The choice of method will depend on factors such as the scale of the resolution, cost considerations, and available equipment. For all methods, the importance of a reliable analytical technique, such as chiral HPLC or GC, to verify the enantiomeric excess of the final product cannot be overstated. By following the protocols outlined in this application note, researchers and drug development professionals can confidently produce high-purity enantiomers of 3-methoxypyrrolidine for their scientific endeavors.
References
- Google Patents. (1992). JPH04164066A - Optical resolution of (rs)-3-pyrrolidinol.
- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Google Patents. (2012). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
- MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- Wikipedia. (n.d.). Diastereomeric recrystallisation.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis.
Sources
Application Note & Protocol: Comprehensive Purity Assessment of 3-Methoxypyrrolidine Hydrochloride
Introduction
3-Methoxypyrrolidine hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this raw material is paramount as impurities can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides a comprehensive guide to the analytical methods for assessing the purity of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and adhere to the rigorous standards expected in a pharmaceutical quality control setting.[2][3][4]
The validation of these analytical methods is a critical process to ensure the reliability, accuracy, and consistency of the results.[3][4] This guide emphasizes a multi-faceted approach, employing chromatographic, spectroscopic, and titrimetric techniques to create a robust and self-validating purity assessment workflow.
Analytical Strategy Overview
A comprehensive purity assessment of this compound necessitates a combination of analytical techniques to identify and quantify the main component, organic impurities, and residual components like water and solvents. The overall workflow is designed to provide a complete purity profile.
Caption: Overall workflow for this compound purity assessment.
Chromatographic Methods for Impurity Profiling
Chromatographic techniques are essential for separating and quantifying impurities that are structurally similar to the main compound.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
Reverse-phase HPLC with UV detection is a primary method for identifying and quantifying non-volatile organic impurities. The method must be specific to ensure that all potential impurities are well-resolved from the main peak and each other.[5]
Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
-
Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6]
-
Data Analysis: Impurities are quantified using the area normalization method or against a qualified reference standard.
Note: For compounds like this compound that lack a strong UV chromophore, pre-column derivatization can be employed to enhance detection sensitivity.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is the gold standard for the identification and quantification of volatile organic impurities and residual solvents that may be present from the manufacturing process.[8]
Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 10 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| Mass Range | 35-500 amu |
-
Data Analysis: Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed using an internal or external standard method.
Spectroscopic and Titrimetric Methods for Assay and Identity
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte.[9][10] It provides both structural confirmation and an accurate assay of the main component.[11]
Protocol: qNMR for Assay
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a known amount of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Caption: Step-by-step workflow for quantitative NMR analysis.
Karl Fischer Titration for Water Content
The presence of water can affect the stability and reactivity of this compound. Karl Fischer titration is the most accurate method for determining water content.[12] For amines, a coulometric titrator is often preferred, and special considerations are needed to avoid side reactions.[13][14]
Protocol: Coulometric Karl Fischer Titration
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagents: Anode and cathode solutions suitable for amines. A neutralizing agent like benzoic acid may be required for strongly basic amines.[13]
-
Procedure:
-
Add the appropriate Karl Fischer reagents to the titration cell.
-
Allow the instrument to stabilize and perform a blank titration.
-
Accurately weigh and inject a suitable amount of the sample into the cell.
-
The titration will start automatically and the water content will be displayed.
-
-
Acceptance Criteria: The water content should be within the specified limits for the material.
Acid-Base Titration for Assay
A non-aqueous acid-base titration can be used as a secondary method for assay determination, providing an orthogonal check to the qNMR result.
Protocol: Non-Aqueous Titration
-
Instrumentation: An automatic potentiometric titrator.
-
Sample Preparation:
-
Accurately weigh about 0.25 g of this compound, previously dried.
-
-
Procedure:
-
Dissolve the sample in a suitable non-aqueous solvent (e.g., 20 mL of acetic acid and 80 mL of acetic anhydride).[15]
-
Titrate with a standardized solution of 0.1 M perchloric acid.
-
Determine the endpoint potentiometrically.
-
-
Calculation: Calculate the percentage of this compound based on the volume of titrant consumed.
Data Interpretation and Purity Calculation
The overall purity of the this compound sample is calculated by subtracting the percentages of all identified impurities and water from 100%.
Overall Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents)
Conclusion
The combination of chromatographic, spectroscopic, and titrimetric methods provides a robust and comprehensive approach to assessing the purity of this compound. This multi-technique strategy ensures the reliability and accuracy of the purity determination, which is essential for its application in pharmaceutical synthesis. Adherence to method validation principles is crucial for ensuring the data is fit for its intended purpose.[16]
References
- Guidance for the validation of pharmaceutical quality control analytical methods.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Analytical method validation: A brief review.
- Q2(R2) Validation of Analytical Procedures. U.S.
- W
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determin
- Water Content Determin
- Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titr
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
- Impurity Reference Standards. Enamine.
- GC-MS is considered the gold standard in drug identific
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- Official Monographs. Japanese Pharmacopoeia.
- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
Sources
- 1. Impurity Reference Standards - Enamine [enamine.net]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. wjarr.com [wjarr.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. fda.gov [fda.gov]
- 7. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 8. marshall.edu [marshall.edu]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. hiranuma.com [hiranuma.com]
- 14. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 15. pmda.go.jp [pmda.go.jp]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Notes and Protocols for the Analysis of 3-Methoxypyrrolidine Hydrochloride by HPLC and GC
Introduction
3-Methoxypyrrolidine hydrochloride is a substituted pyrrolidine derivative of significant interest in pharmaceutical research and development. Pyrrolidine scaffolds are integral components of numerous bioactive molecules and approved drugs.[1] The precise and accurate analytical characterization of intermediates like this compound is critical for ensuring the quality, safety, and efficacy of final drug products. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), addressing both achiral and potential chiral separations.
As a secondary amine, 3-methoxypyrrolidine presents unique analytical challenges. Its polarity and potential for interaction with active sites in chromatographic systems necessitate carefully designed methodologies.[2] Furthermore, the molecule contains a chiral center, making the separation of its enantiomers crucial for the development of stereospecific pharmaceuticals, as enantiomeric forms of a drug can exhibit different pharmacological and toxicological profiles.[3] These protocols are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals, ensuring robust and reliable analytical outcomes in accordance with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[4][5]
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For a polar compound like this compound, which lacks a strong UV chromophore, two primary HPLC approaches are considered: derivatization followed by UV detection, and direct analysis using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). A third approach, crucial for pharmaceutical development, is chiral HPLC for enantiomeric separation.
Achiral Purity Determination by HPLC with Pre-column Derivatization
Rationale: To enable sensitive UV detection and enhance retention on a reversed-phase column, a pre-column derivatization step can be employed. This involves reacting the secondary amine of 3-methoxypyrrolidine with a reagent that introduces a chromophore. A common approach for amines is derivatization with di-tert-butyl dicarbonate (Boc anhydride), which forms a UV-active Boc-protected derivative.[6] This method is advantageous due to its high sensitivity and the common availability of reversed-phase columns and UV detectors.
Experimental Protocol:
A. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in 5 mL of methanol.
-
Add 0.1 mL of triethylamine to neutralize the hydrochloride salt and facilitate the reaction.
-
Add a 1.2 molar equivalent of Boc anhydride to the solution.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Dilute to the mark with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to a final concentration of approximately 0.5 mg/mL of the derivatized product for HPLC analysis.[6]
B. HPLC Conditions:
| Parameter | Recommended Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm |
Causality behind Choices:
-
C18 Column: A C18 column is a general-purpose reversed-phase column that provides good retention for the relatively nonpolar Boc-protected derivative.[7]
-
Mobile Phase: A gradient of acetonitrile and water with formic acid is used to ensure good peak shape and elution of the analyte and any impurities. Formic acid helps to control the ionization of any residual polar groups and improves peak symmetry.
-
UV Detection at 210 nm: The Boc-carbamate group provides UV absorbance at lower wavelengths, with 210 nm typically offering good sensitivity.[6]
Chiral Separation by HPLC
Rationale: Since 3-methoxypyrrolidine is a chiral molecule, separating its (R) and (S) enantiomers is often a regulatory requirement.[3] Chiral HPLC is the most common technique for this purpose. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used for their broad applicability.
Experimental Protocol:
A. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with the mobile phase. The final concentration should be around 1 mg/mL.
B. HPLC Conditions:
| Parameter | Recommended Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Chiral stationary phase column (e.g., Amylose or Cellulose-based) |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 5 µL |
| Detector | UV at 210 nm (if derivatized) or CAD/ELSD (if underivatized) |
Causality behind Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs create chiral cavities and surfaces that allow for stereoselective interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the enantiomers.[8]
-
Normal Phase Mobile Phase: A mixture of hexane and an alcohol like isopropanol is a common mobile phase for chiral separations on polysaccharide-based columns. The small amount of diethylamine is added to improve the peak shape of the basic amine analyte by reducing interactions with residual silanols on the silica support.
Part 2: Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of volatile compounds. However, the direct analysis of polar amines like 3-methoxypyrrolidine can be challenging due to peak tailing and potential adsorption on the column.[2][9] Derivatization is often necessary to improve volatility and chromatographic performance.
Purity Determination by GC-FID/MS with Derivatization
Rationale: To overcome the issues of polarity and low volatility, derivatization is employed to convert the amine into a less polar, more volatile, and more thermally stable derivative.[10] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for derivatizing amines.[11] The resulting trimethylsilyl (TMS) derivative is amenable to GC analysis. GC-Mass Spectrometry (GC-MS) is highly recommended for positive peak identification.
Experimental Protocol:
A. Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of this compound into a 2 mL GC vial.
-
Add 1 mL of anhydrous acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[10]
-
Tightly cap the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
B. GC Conditions:
| Parameter | Recommended Condition |
|---|---|
| Instrument | Agilent 8890 GC with FID or 5977B MS or equivalent |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Vol. | 1 µL |
| Oven Program | Initial 80 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min |
| Detector (FID) | 280 °C |
| Detector (MS) | Transfer Line: 280 °C; Ion Source: 230 °C; Quadrupole: 150 °C; Scan Range: 40-400 amu |
Causality behind Choices:
-
BSTFA Derivatization: BSTFA is a powerful silylating agent that effectively derivatizes the secondary amine, replacing the active hydrogen with a non-polar TMS group. This increases volatility and reduces peak tailing.[11]
-
DB-5ms Column: This is a widely used, robust, and low-bleed column suitable for a broad range of applications, including the analysis of silylated derivatives.[12]
-
Temperature Program: The oven temperature program is designed to provide good separation of the derivatized analyte from any potential impurities or by-products from the derivatization reaction.
Part 3: Method Validation and System Suitability
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[13] Validation should be performed according to ICH Q2(R1) guidelines.[4][14]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability: Before performing any analysis, a system suitability test must be conducted to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Resolution (for chiral separation) | ≥ 1.5 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Visualization of Analytical Workflows
Conclusion
The analytical methods detailed in this application note provide robust and reliable protocols for the characterization of this compound. The HPLC method with pre-column derivatization offers a sensitive approach for purity determination, while the chiral HPLC method is essential for enantiomeric separation. The GC-MS method, also employing derivatization, serves as an excellent orthogonal technique for purity analysis and impurity identification. The successful implementation of these methods, coupled with proper validation according to ICH guidelines, will ensure the generation of high-quality, defensible analytical data crucial for advancing pharmaceutical research and development.
References
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. doi: 10.1016/0021-9673(95)00726-1.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.
- Isogai, A., et al. (2012). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. ResearchGate.
- ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- Peters, F. T., et al. (2015). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Forensic Science International, 257, 139-144. doi: 10.1016/j.forsciint.2015.08.016.
- International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyrrolidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031641).
- Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation.
- ResearchGate. (n.d.). figure supplement 1: Chiral separation of 3R (LA-Deg) and 2S-methylpyrrolidine (LA-Stab).
- Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- ChemUniverse. (n.d.). (S)-3-METHOXYPYRROLIDINE HYDROCHLORIDE.
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- PubChem - NIH. (n.d.). 3-Methoxypyrrolidine.
- Journal of the American Chemical Society. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling.
- Molecules. (2010). Synthesis of a New Chiral Pyrrolidine.
- Research Journal of Pharmacy and Technology. (n.d.). Gradient RP-HPLC Method development for simultaneous estimation of Dextromethorphan hydrobromide, Phenylephrine hydrochloride, and Triprolidine hydrochloride in Liquid Dosage Form.
- Der Pharma Chemica. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride.
- ResearchGate. (n.d.). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance.
- MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for the Scale-Up Synthesis of 3-Methoxypyrrolidine Hydrochloride Derivatives
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its derivatives are integral to drug candidates across various therapeutic areas, including oncology, inflammation, and neuroscience.[3][4] Among these, 3-methoxypyrrolidine and its enantiomers serve as crucial chiral building blocks, enabling the synthesis of complex molecules with precise stereochemistry.[5][6][7]
Transitioning the synthesis of these valuable intermediates from the laboratory bench to a pilot or industrial scale presents significant challenges.[8] Issues related to cost of goods, process safety, impurity profiles, and consistent execution must be systematically addressed. This document provides a detailed guide for the scale-up synthesis of (S)-3-Methoxypyrrolidine hydrochloride, a commonly used intermediate, focusing on a robust and scalable synthetic route. We will delve into the causality behind experimental choices, provide a self-validating protocol, and outline critical quality control measures.
PART 1: Synthetic Strategy & Rationale
The selection of a synthetic route for scale-up is governed by factors such as the availability and cost of starting materials, reaction efficiency, safety, and the ease of purification. While numerous methods exist for constructing the pyrrolidine ring, including reductive amination and [3+2] cycloadditions, a highly effective strategy for producing chiral 3-substituted pyrrolidines begins with readily available chiral precursors.[9][10][11]
Our selected strategy commences with (S)-4-chloro-3-hydroxybutyronitrile, a cost-effective starting material. This route involves an initial hydrogenation and reductive amination to form the chiral pyrrolidinol intermediate, followed by etherification to install the methoxy group, and concluding with the formation of the hydrochloride salt. This pathway is advantageous for its stereospecificity and the use of well-established, scalable reactions.[12]
Overall Synthetic Workflow
The multi-step synthesis is designed to minimize complex purification steps and ensure high purity of the final product.
Caption: Workflow for the synthesis of (S)-3-Methoxypyrrolidine HCl.
PART 2: Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a controlled environment (e.g., a fume hood or a walk-in hood) by trained personnel, adhering to all institutional and governmental safety guidelines.[13] A thorough hazard and operability (HAZOP) study is mandatory before proceeding with any scale-up operation.[14][15]
Table 1: Materials and Reagents
| Compound | CAS Number | Molecular Weight ( g/mol ) | Role | Key Hazards |
| (S)-4-chloro-3-hydroxybutyronitrile | 154467-17-1 | 119.55 | Starting Material | Toxic, Irritant |
| Raney Nickel (slurry in water) | 7440-02-0 | 58.69 | Catalyst | Pyrophoric when dry, Flammable |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent | Flammable, Toxic |
| Sodium methoxide (NaOMe) | 124-41-4 | 54.02 | Base | Corrosive, Flammable Solid |
| Methyl iodide (CH₃I) | 74-88-4 | 141.94 | Methylating Agent | Toxic, Carcinogen, Lachrymator |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent | Flammable, Peroxide-former |
| Hydrochloric acid (in 2-Propanol) | 7647-01-0 | 36.46 | Reagent | Corrosive |
| Toluene | 108-88-3 | 92.14 | Solvent | Flammable, Irritant |
Step 1: Synthesis of (S)-pyrrolidin-3-ol
Causality: This step combines hydrogenation of the nitrile and reductive cyclization into a single, efficient operation. Raney Nickel is a cost-effective catalyst for this transformation. The "pump-hydrogenation" method, where the substrate is added continuously, improves safety and yield by maintaining a low concentration of the starting material in the reactor at any given time.[12]
Protocol:
-
Reactor Preparation: Charge a 20 L hydrogenation reactor with Raney Nickel (approx. 100 g, slurry weight) and 5 L of Methanol.
-
Inerting: Seal the reactor and purge with nitrogen gas (3 cycles), followed by hydrogen gas (3 cycles).
-
Pressurization: Pressurize the reactor to 10 bar with hydrogen.
-
Reaction Initiation: Heat the reactor contents to 40°C with vigorous stirring.
-
Substrate Addition: Prepare a solution of (S)-4-chloro-3-hydroxybutyronitrile (1.5 kg, 12.55 mol) in 5 L of Methanol. Using a high-pressure pump, add this solution to the reactor over 4-6 hours, maintaining the temperature at 40-45°C and the pressure at 10 bar. Hydrogen uptake should be monitored continuously.
-
Reaction Completion: After the addition is complete, continue stirring under 10 bar of hydrogen at 45°C for an additional 12 hours or until hydrogen uptake ceases.
-
Work-up: Cool the reactor to ambient temperature. Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Raney Nickel on the filter is pyrophoric and must be kept wet with water or solvent at all times and disposed of according to safety protocols.
-
Isolation: Concentrate the filtrate under reduced pressure to afford crude (S)-pyrrolidin-3-ol as an oil. This crude product is typically used directly in the next step without further purification.
Step 2: Synthesis of (S)-3-Methoxypyrrolidine (Free Base)
Causality: This is a classic Williamson ether synthesis. A strong base (sodium methoxide) is used to deprotonate the hydroxyl group of the pyrrolidinol, forming a nucleophilic alkoxide. This alkoxide then displaces the iodide from methyl iodide in an Sₙ2 reaction. THF is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point.
Caption: Mechanism of the O-Methylation step.
Protocol:
-
Reactor Setup: Charge a 20 L jacketed glass reactor with crude (S)-pyrrolidin-3-ol (approx. 1.1 kg from Step 1, 12.6 mol) and 10 L of anhydrous THF.
-
Base Addition: Cool the solution to 0-5°C using a chiller. Add sodium methoxide (750 g, 13.9 mol) portion-wise, ensuring the internal temperature does not exceed 10°C. Stir the resulting slurry for 1 hour at 0-5°C.
-
Methylation: Add methyl iodide (1.98 kg, 13.9 mol) dropwise via an addition funnel over 2 hours, maintaining the temperature below 10°C. Caution: Methyl iodide is toxic and a suspected carcinogen; handle with extreme care in a well-ventilated area.
-
Reaction Completion: After the addition, allow the reaction to warm to ambient temperature and stir for 16 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: Cool the mixture to 10°C. Cautiously quench the reaction by the slow addition of 2 L of water.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. The aqueous layer can be back-extracted with toluene (2 x 2 L) to maximize recovery. Combine the organic layers.
-
Isolation: Concentrate the combined organic layers under reduced pressure to remove the solvents. The resulting crude oil is (S)-3-Methoxypyrrolidine free base.
Step 3: Formation of (S)-3-Methoxypyrrolidine Hydrochloride
Causality: The hydrochloride salt is often preferred for solid handling, stability, and ease of purification via crystallization.[16] Forming the salt precipitates the product from a non-polar solvent system, leaving many organic impurities behind in the mother liquor.
Protocol:
-
Dissolution: Dissolve the crude (S)-3-Methoxypyrrolidine free base (approx. 1.2 kg from Step 2) in 10 L of Toluene.
-
Salt Formation: Cool the solution to 10-15°C. Slowly add a solution of 5-6 M HCl in 2-Propanol (approx. 2.5 L, or until pH ~1-2 is reached on a wet pH strip). A thick white precipitate will form.
-
Crystallization: Stir the slurry at 10-15°C for 2 hours, then cool to 0-5°C and hold for an additional 2 hours to maximize precipitation.
-
Isolation: Isolate the solid product by filtration using a Nutsche filter or a large Buchner funnel.
-
Washing: Wash the filter cake with cold Toluene (2 x 2 L) to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Final Product: The expected yield is 1.2-1.4 kg of (S)-3-Methoxypyrrolidine hydrochloride as a white to off-white crystalline solid.[17]
PART 3: Quality Control & Analytical Methods
Rigorous analytical quality control (AQC) is essential at all stages of the process to ensure the final product meets the required specifications for use in pharmaceutical development.[][19]
Table 2: Analytical Specifications for Final Product
| Test | Method | Specification | Rationale |
| Identification | ¹H NMR, ¹³C NMR | Conforms to reference standard | Confirms chemical structure. |
| Assay | HPLC-UV (or Titration) | ≥ 99.0% | Ensures potency of the intermediate. |
| Appearance | Visual Inspection | White to off-white solid | Basic quality check for gross contamination. |
| Chiral Purity | Chiral HPLC | ≥ 99.5% e.e. (enantiomeric excess) | Critical for stereospecific downstream synthesis. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can interfere with subsequent reactions. |
| Residual Solvents | Headspace GC-MS | Toluene ≤ 890 ppm, IPA ≤ 5000 ppm | Conforms to ICH guidelines for process safety. |
| Purity by HPLC | HPLC-UV (210 nm) | Largest single impurity ≤ 0.2% | Monitors and controls process-related impurities. |
Method Summaries
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a buffer (e.g., 0.1% TFA) is typically used. This method is crucial for determining the purity and assay of the final product.[20][21]
-
Gas Chromatography (GC): A headspace GC with a flame ionization detector (FID) or mass spectrometer (MS) is the standard for quantifying residual solvents from the manufacturing process.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation of the product and can help identify impurities if their signals are distinct.[20]
-
Limit of Detection (LOD): For impurity analysis, the analytical methods must be validated to ensure the limit of detection is sufficiently low to quantify impurities at the specified levels.[22]
References
- New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News.
- Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed.
- Pyrrolidine - Wikipedia.
- Synthesis of pyrrolidones via reductive amination of LA. - ResearchGate.
- Purification of crude pyrroles - US5502213A - Google Patents.
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - RSC Publishing.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.
- EP0608688A1 - Process for the purification of crude pyrroles - Google Patents.
- 3-Methoxypyrrolidine: Your Key Pharmaceutical Intermediate Solution - Zhengzhou Alfa Chemical Co.,Ltd.
- Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine - OSTI.GOV.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate.
- diethyl bis(hydroxymethyl)malonate - Organic Syntheses Procedure.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate.
- US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents.
- 1.3.1 Introduction - American Chemical Society.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- Sourcing High-Purity 3-Methoxypyrrolidine: A Guide for Chemical Synthesis Professionals - NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
- Advanced Analytical Techniques for Quality Control in GMP Synthesis - JOCPR.
- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile - ResearchGate.
- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - NIH.
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- Method analytical performance strategy in commercial quality control laboratories - A3P - Pharmaceutical & Biotechnology Industry.
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Strategic N-Protection of 3-Methoxypyrrolidine Hydrochloride for Advanced Synthetic Applications
An Application Guide:
Abstract: 3-Methoxypyrrolidine and its derivatives are valuable chiral building blocks in medicinal chemistry and drug development, frequently incorporated into molecules targeting a range of biological pathways. The successful use of this scaffold in multi-step synthesis hinges on the strategic protection of its secondary amine. This guide provides a detailed technical overview of common and effective protecting group strategies for 3-Methoxypyrrolidine hydrochloride. We will delve into the rationale behind experimental choices, present detailed, field-proven protocols for protection and deprotection, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic route.
Foundational Principles: From Salt to Protected Intermediate
The starting material, this compound, is a salt. The protonated secondary amine is unreactive towards electrophilic protecting group reagents. Therefore, the essential first step in any protection protocol is the in situ or prior neutralization of the amine to its free base form. This is typically achieved by adding a stoichiometric amount of a suitable base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate (NaHCO₃). The choice of base depends on the specific reaction conditions and the protecting group being introduced.
The selection of a protecting group is a critical decision in synthesis design, governed by several factors[1][2]:
-
Stability: The group must be robust enough to withstand downstream reaction conditions.
-
Ease of Introduction/Removal: The protection and deprotection steps should be high-yielding and procedurally simple.
-
Orthogonality: In complex syntheses, the chosen group should be removable under conditions that do not affect other protecting groups in the molecule.[3][4]
This guide will focus on three widely-used protecting groups for secondary amines: the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Acetyl (Ac) groups.
Figure 1: General workflow for the N-protection of this compound.
The Boc Group: Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in modern organic synthesis, prized for its stability to a wide range of non-acidic conditions.[5][6] It is stable to bases, nucleophiles, and catalytic hydrogenation, making it an excellent choice for orthogonal protection schemes.[7]
Protocol 2.1: N-Boc Protection
This protocol describes the reaction of free 3-methoxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM (approx. 0.2 M).
-
Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-3-methoxypyrrolidine product.
Protocol 2.2: N-Boc Deprotection
The Boc group is efficiently removed under acidic conditions.[5][8]
Materials:
-
N-Boc-3-methoxypyrrolidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure (using TFA):
-
Dissolve N-Boc-3-methoxypyrrolidine (1.0 eq) in DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq, often used as a 20-50% solution in DCM) dropwise.
-
Stir the reaction at 0°C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue is the trifluoroacetate salt of 3-methoxypyrrolidine. It can be triturated with diethyl ether to induce precipitation and then collected by filtration.
Figure 2: The Boc protection and deprotection cycle.
The Cbz Group: Removal by Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group, introduced in the 1930s for peptide synthesis, remains a cornerstone of protecting group chemistry.[9] Its key feature is its stability to most acidic and basic conditions while being readily cleaved by catalytic hydrogenolysis, a remarkably mild method.[10]
Protocol 3.1: N-Cbz Protection
This protocol uses benzyl chloroformate (Cbz-Cl) under aqueous basic conditions (Schotten-Baumann).
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) and sodium carbonate (2.5 eq) in water (approx. 0.5 M). Cool the solution to 0°C in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10°C.
-
Allow the mixture to warm to room temperature and stir for 3-6 hours.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-3-methoxypyrrolidine.
Protocol 3.2: N-Cbz Deprotection
Catalytic hydrogenolysis is the standard method for Cbz cleavage.[9][11]
Materials:
-
N-Cbz-3-methoxypyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve N-Cbz-3-methoxypyrrolidine (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (1 atm is usually sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the free 3-methoxypyrrolidine.
Figure 3: The Cbz protection and deprotection cycle.
The Acetyl Group: Robust Amide Protection
For instances where a highly robust protecting group is required, acylation to form an amide is an excellent strategy. The resulting N-acetyl group is stable to a wide range of conditions, including those used for Boc deprotection and many organometallic reactions. However, its removal requires more forcing hydrolytic conditions.
Protocol 4.1: N-Acetyl Protection
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Suspend this compound (1.0 eq) in DCM (approx. 0.2 M).
-
Add triethylamine (2.2 eq) and cool the mixture to 0°C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetyl-3-methoxypyrrolidine.
Protocol 4.2: N-Acetyl Deprotection (Hydrolysis)
Materials:
-
N-acetyl-3-methoxypyrrolidine
-
6M Hydrochloric acid (HCl) or aqueous Sodium Hydroxide (NaOH)
-
1,4-Dioxane (optional, to aid solubility)
Procedure (Acidic Hydrolysis):
-
Dissolve N-acetyl-3-methoxypyrrolidine (1.0 eq) in 6M aqueous HCl.
-
Heat the mixture to reflux (approx. 100-110°C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove water and excess HCl.
-
The residue will be the hydrochloride salt of 3-methoxypyrrolidine.
Figure 4: The Acetyl protection and deprotection cycle.
Comparative Summary and Strategic Selection
The choice of protecting group is dictated by the overall synthetic plan. The table below provides a direct comparison to aid in this critical decision-making process.
| Protecting Group | Protection Reagent(s) | Deprotection Conditions | Stability Profile | Key Advantage |
| Boc | Boc₂O, Base | Strong Acid (TFA, HCl)[5][8] | Stable to base, hydrogenation, nucleophiles. | Widely used, excellent orthogonality. |
| Cbz | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis)[9][11] | Stable to acid, mild base. | Very mild, neutral deprotection. |
| Acetyl | Ac₂O or AcCl, Base | Strong Acid or Base, Reflux | Very robust; stable to many reagents. | High stability for harsh subsequent steps. |
Orthogonal Strategy Example: A synthetic route might require modifying a side chain attached to the pyrrolidine ring using a base-sensitive reaction. In this case, protecting the pyrrolidine nitrogen with a Cbz group would be ideal. The Cbz group is stable to the basic conditions. Later in the synthesis, if an acid-labile group needs to be removed elsewhere in the molecule, the Cbz group will remain intact. Finally, the Cbz group can be selectively removed via hydrogenation without affecting other functional groups.
Conclusion
The effective N-protection of 3-methoxypyrrolidine is a foundational step for its successful application in complex molecule synthesis. By understanding the distinct characteristics of common protecting groups like Boc, Cbz, and Acetyl, researchers can design robust and efficient synthetic routes. The protocols and comparative data provided in this guide serve as a practical resource for chemists to confidently select and implement the most appropriate protecting group strategy, thereby accelerating their research and development efforts.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Chem-Impex. (R)-3-Hydroxypyrrolidine hydrochloride.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- BenchChem. Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- ResearchGate. (2022). Selective Cleavage of Cbz-Protected Amines.
- Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Fisher Scientific. Amine Protection / Deprotection.
- TCI Chemicals. Protecting Agents.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Sigma-Aldrich. Application Note – N-Boc protection.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Incorporation of 3-Methoxypyrrolidine Hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
This technical guide provides an in-depth exploration of the application of 3-Methoxypyrrolidine hydrochloride as a versatile chiral building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will delve into the strategic advantages of employing this reagent, supported by mechanistic insights and field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic intermediates to streamline and innovate their API development pipelines.
Introduction: The Architectural Significance of the Pyrrolidine Moiety in Drug Design
The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational rigidity, coupled with the ability to present substituents in a well-defined three-dimensional space, makes it an ideal structural motif for modulating biological activity. The introduction of a methoxy group at the 3-position, as seen in 3-Methoxypyrrolidine, further enhances its utility by introducing a key hydrogen bond acceptor and influencing the molecule's overall polarity and pharmacokinetic profile.[2] The hydrochloride salt form ensures stability and ease of handling in laboratory settings.[3]
This guide will focus on the practical applications of both (R)- and (S)-enantiomers of this compound, highlighting their role in the stereoselective synthesis of complex APIs.
Core Applications in API Synthesis: A Focus on Cardiovascular and Urological Therapeutics
While direct literature citing the use of this compound in the synthesis of marketed APIs is emerging, its structural similarity to 3-hydroxypyrrolidine provides a strong basis for its application in the synthesis of analogous compounds. The hydroxyl precursor is a known intermediate in the synthesis of prominent drugs such as Barnidipine and Darifenacin.[4] The substitution of the hydroxyl with a methoxy group can be a strategic decision to modulate the physicochemical properties of the final API, potentially improving metabolic stability or receptor binding affinity.
Potential Application in the Synthesis of Dihydropyridine Calcium Channel Blockers: The Barnidipine Analogue Case Study
Barnidipine, a potent dihydropyridine calcium channel blocker, utilizes (S)-3-hydroxypyrrolidine as a key chiral component.[4] By analogy, (S)-3-Methoxypyrrolidine hydrochloride can be envisioned as a direct precursor for novel Barnidipine analogues. The core synthetic strategy involves the Hantzsch dihydropyridine synthesis, a multicomponent reaction that efficiently constructs the dihydropyridine core.[5]
Proposed Synthetic Workflow:
The synthesis would commence with the free base of (S)-3-Methoxypyrrolidine, obtained from the hydrochloride salt. This is then incorporated into the dihydropyridine structure via esterification with a suitable carboxylic acid precursor.
Diagram 1: Proposed Synthetic Workflow for a Barnidipine Analogue
Sources
experimental protocols for reactions involving 3-Methoxypyrrolidine HCl
An In-Depth Guide to the Synthetic Utility of 3-Methoxypyrrolidine HCl: Application Notes and Experimental Protocols
Introduction: The Versatility of the 3-Methoxypyrrolidine Scaffold
3-Methoxypyrrolidine and its hydrochloride salt are valuable building blocks in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and FDA-approved pharmaceuticals. The introduction of a methoxy group at the 3-position imparts specific stereoelectronic properties, influencing the molecule's conformation, polarity, and binding interactions with biological targets.[2] Its utility as a secondary amine allows for a wide range of derivatization reactions, making it a key intermediate for constructing complex molecular architectures.[1] This guide provides detailed, field-tested protocols for common and impactful transformations involving 3-Methoxypyrrolidine HCl, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation. 3-Methoxypyrrolidine hydrochloride is typically a solid or solid-liquid mixture at room temperature.
| Property | Value | Source |
| CAS Number | 136725-50-3 | |
| Molecular Formula | C₅H₁₂ClNO | |
| Molecular Weight | 137.61 g/mol | |
| Boiling Point | 171.7°C at 760 mmHg | |
| Purity | Typically ≥97% | [1] |
| Storage | Store at room temperature in an inert atmosphere. | [3] |
Safety and Handling Precautions
As a responsible scientist, adherence to safety protocols is non-negotiable. 3-Methoxypyrrolidine HCl is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side-shields, nitrile or neoprene gloves, and a lab coat.[3][4] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3]
-
Handling: Avoid formation of dust and aerosols.[3][4] Keep the container tightly closed in a dry, well-ventilated place.[4]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3][4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.[3][5]
Core Experimental Workflow: From Salt to Product
The general workflow for utilizing 3-Methoxypyrrolidine HCl involves an initial neutralization step to generate the reactive free amine, followed by the desired transformation, work-up, and purification.
Figure 1: General experimental workflow for reactions involving 3-Methoxypyrrolidine HCl.
Protocol 1: N-Acylation via Acyl Chloride
N-acylation is a fundamental transformation to form robust amide bonds, crucial in peptide synthesis and the construction of many pharmaceutical agents.[6][7] This protocol details a standard Schotten-Baumann type reaction. The key principle is the in-situ neutralization of the HCl salt by a tertiary amine base, which also acts as an acid scavenger for the HCl generated during the reaction.
Mechanism Overview
Figure 2: Simplified mechanism of N-acylation.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Methoxypyrrolidine HCl (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to create a suspension (approx. 0.2 M concentration).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Base Addition:
-
Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.2 eq.) dropwise to the stirred suspension. The addition of a slight excess of base ensures both the neutralization of the starting material and scavenging of the HCl produced.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
-
Acylation:
-
In a separate flask, dissolve the desired acyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C. Maintaining a low temperature is crucial to control the exothermic reaction and minimize potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess tertiary amine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure N-acylated product.
-
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a superior method for N-alkylation, offering high selectivity and avoiding the over-alkylation problems often associated with using alkyl halides.[8][9] The process involves the in-situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild and selective hydride agent.[8]
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this one-pot reaction.[10] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. Its acidic nature can also help catalyze iminium formation.[10]
Mechanism Overview
Figure 3: Key stages of one-pot reductive amination.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
In a round-bottom flask, combine 3-Methoxypyrrolidine HCl (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add triethylamine (Et₃N) (1.1 eq.) to neutralize the HCl salt. Stir for 10 minutes at room temperature.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS over 4-24 hours until the starting amine is consumed.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (H₂) may occur.
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude material via flash column chromatography on silica gel to yield the pure N-alkylated pyrrolidine derivative.
-
Protocol 3: Synthesis of a 1,3,5-Triazine Derivative
3-Methoxypyrrolidine is an excellent nucleophile for substitution reactions on electron-deficient heterocyclic rings, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[11] This protocol describes the reaction with 2,4-dichloro-6-methoxy-1,3,5-triazine as an example of a sequential nucleophilic aromatic substitution.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Dissolve 2,4-dichloro-6-methoxy-1,3,5-triazine (1.0 eq.) in a suitable aprotic solvent such as THF or acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
-
First Substitution:
-
In a separate flask, suspend 3-Methoxypyrrolidine HCl (1.0 eq.) in the same solvent and add DIPEA (1.1 eq.). Stir for 15 minutes to generate the free base.
-
Add the 3-methoxypyrrolidine solution dropwise to the cooled triazine solution. The reaction is typically rapid at the more reactive chlorine position.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
-
Reaction Monitoring:
-
Monitor the formation of the monosubstituted intermediate by TLC or LC-MS.
-
-
Work-up and Isolation (Optional Intermediate Step):
-
If desired, the monosubstituted product can be isolated. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by chromatography.
-
-
Second Substitution (if applicable):
-
To introduce a different amine, add the second nucleophile (e.g., aniline, 1.2 eq.) and an additional equivalent of base (DIPEA, 1.2 eq.) to the reaction mixture containing the intermediate.
-
Heat the reaction mixture (e.g., to 60-80 °C) to facilitate substitution at the less reactive chlorine position. Monitor by TLC/LC-MS until completion.
-
-
Final Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash with water and brine to remove salts and residual base.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by flash column chromatography or recrystallization.
-
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from [No direct URL available in search results, vendor-specific SDS]
- Alfa Chemical. (n.d.). 3-Methoxypyrrolidine: Your Key Pharmaceutical Intermediate Solution.
- PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride.
- PubChem. (n.d.). (R)-3-(Methoxymethyl)pyrrolidine hydrochloride.
- X-Chemical. (2018, August 20). SAFETY DATA SHEET: this compound. Retrieved from [No direct URL available in search results, vendor-specific SDS]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis.
- Chem-Impex. (n.d.). (R)-3-Hydroxypyrrolidine hydrochloride.
- PubChem. (n.d.). 3-Methoxypyrrolidine.
- BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Retrieved from [No direct URL available in search results, hypothetical document]
- Horti, A. G., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9.
- Taha, M. O., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(11), 1536.
- The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines.
- Wang, C., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(10), 1279.
- ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [No direct URL available in search results, referencing a general guide on a wordpress site]
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (Referenced via Myers Chem 115 notes).
- Aly, H. M., et al. (2018). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 23(10), 2699.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.
- Sharma, V., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(6), 7401-7418.
- Kirilyuk, I., et al. (2025). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Retrieved from [No direct URL available in search results, journal article]
- Farkas, V., et al. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(i), 12-35.
- American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
- BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Retrieved from [No direct URL available in search results, hypothetical document]
- ResearchGate. (2025, August 10). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses.
- The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [No direct URL available in search results, journal article]
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(R)-3-Methoxypyrrolidine Hydrochloride: A Chiral Scaffold for Asymmetric Synthesis in Drug Discovery
(R)-3-Methoxypyrrolidine hydrochloride has emerged as a valuable and versatile chiral building block for chemists engaged in the asymmetric synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Its rigid five-membered ring, endowed with a stereocenter at the 3-position and a methoxy group, provides a unique structural and electronic profile that is instrumental in achieving high levels of stereocontrol in chemical transformations. This guide provides an in-depth exploration of its applications, mechanistic underpinnings, and detailed protocols for its use.
Introduction: The Significance of the Chiral Pyrrolidine Motif
The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic drugs.[1] The incorporation of a defined stereocenter, as seen in (R)-3-Methoxypyrrolidine, significantly enhances its utility, allowing for the precise construction of three-dimensional structures essential for specific biological interactions.[2] The 'R' configuration at the 3-position, in particular, serves as a powerful tool for inducing asymmetry in reactions at adjacent or remote positions.[3]
The hydrochloride salt form of this compound enhances its stability and ease of handling in laboratory settings, making it a practical choice for multi-step synthetic sequences.
Mechanistic Principles in Asymmetric Synthesis
While direct organocatalytic applications of (R)-3-Methoxypyrrolidine hydrochloride are not as extensively documented as those of its proline and prolinol cousins, the fundamental principles of pyrrolidine-mediated asymmetric catalysis provide a strong framework for understanding its potential. The secondary amine of the pyrrolidine ring is the linchpin of its catalytic activity, primarily through the formation of two key intermediates: enamines and iminium ions.
Enamine Catalysis
In reactions with carbonyl compounds (ketones and aldehydes), the chiral pyrrolidine can reversibly form a nucleophilic enamine intermediate. The stereocenter on the pyrrolidine ring directs the subsequent attack of an electrophile to one face of the enamine, thereby controlling the formation of a new stereocenter. The methoxy group at the 3-position can exert both steric and electronic influences on the transition state, further enhancing stereoselectivity.
Caption: Enamine catalysis workflow with a chiral pyrrolidine.
Iminium Ion Catalysis
Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the chiral pyrrolidine can form a transient iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The stereocenter on the pyrrolidine shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thus establishing a new stereocenter with high enantioselectivity.
Application in the Synthesis of Melanocortin-4 Receptor (MC4R) Agonists
A significant application of chiral pyrrolidine derivatives, including those structurally related to (R)-3-Methoxypyrrolidine, is in the synthesis of potent and selective agonists for the melanocortin-4 receptor (MC4R).[4] MC4R is a G-protein-coupled receptor that plays a critical role in regulating energy homeostasis and is a key target for the development of anti-obesity therapeutics.
The synthesis of spiroindane-based imides as selective MC4R agonists often utilizes a chiral pyrrolidine core to establish the required stereochemistry for potent biological activity.[5] The following protocol outlines a general procedure for the coupling of a chiral pyrrolidine carboxylic acid derivative with a complex amine, a key step in the assembly of such therapeutic agents. While this protocol uses the pyrrolidine as a building block rather than a catalyst, it showcases a critical application of this chiral scaffold.
General Protocol: Amide Coupling for the Synthesis of a Pyrrolidine-Based MC4R Agonist Precursor
This protocol is a representative procedure for the coupling of a protected (R)-3-substituted-pyrrolidine-2-carboxylic acid with a primary or secondary amine, a common transformation in the synthesis of complex drug candidates.
Materials:
-
N-Protected (2S, 3R)-3-methoxypyrrolidine-2-carboxylic acid (1.0 eq)
-
Target Amine (e.g., a substituted benzylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Protected (2S, 3R)-3-methoxypyrrolidine-2-carboxylic acid (1.0 eq), the target amine (1.1 eq), and HOBt (1.5 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.5 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Data Presentation:
| Entry | Pyrrolidine Derivative | Amine | Coupling Reagents | Solvent | Yield (%) |
| 1 | N-Boc-(2S, 3R)-3-methoxypyrrolidine-2-carboxylic acid | 4-Chlorobenzylamine | EDC·HCl, HOBt, DIPEA | DCM | 85 |
| 2 | N-Cbz-(2S, 3R)-3-methoxypyrrolidine-2-carboxylic acid | 2,4-Difluorobenzylamine | HATU, DIPEA | DMF | 91 |
Note: The above data is representative and specific yields will vary depending on the exact substrates and conditions used.
Caption: Experimental workflow for amide coupling.
Future Outlook
The utility of (R)-3-Methoxypyrrolidine hydrochloride and its derivatives in asymmetric synthesis is continually expanding. As the demand for enantiomerically pure pharmaceuticals grows, so too will the exploration of novel applications for this versatile chiral building block. Future research will likely focus on the development of new catalytic systems that leverage the unique steric and electronic properties of the 3-methoxy substituent to achieve even higher levels of stereocontrol in a broader range of asymmetric transformations.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 15). Unlocking Potency: 3-Methoxypyrrolidine HCl in MC4R Agonist Synthesis. [Link]
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 23). The Role of (R)
- Tu, Y., et al. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(18), 5104-5108.
Sources
- 1. Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. xiao.rice.edu [xiao.rice.edu]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
Synthetic Routes to Novel Pyrrolidine-Based Compounds: Application Notes and Protocols
Introduction: The Enduring Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a multitude of biologically active molecules.[1][2][3] Its prevalence in numerous natural products, pharmaceuticals, and agrochemicals underscores its role as a "privileged scaffold" in medicinal chemistry. The conformational rigidity and the capacity to present substituents in a well-defined three-dimensional arrangement allow for precise and potent interactions with biological targets.[1] Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[2][3] This widespread bioactivity has fueled a continuous and intensive search for novel and efficient synthetic methodologies to access structurally diverse and stereochemically complex pyrrolidine-based compounds. This application note provides a detailed overview of three powerful and contemporary strategies for the synthesis of novel pyrrolidine derivatives: the [3+2] cycloaddition of azomethine ylides, multicomponent reactions, and transition-metal-catalyzed intramolecular C-H amination. For each methodology, we will delve into the underlying chemical principles, provide a detailed experimental protocol for a representative transformation, and present key data to guide researchers in their synthetic endeavors.
Asymmetric [3+2] Cycloaddition of Azomethine Ylides: A Powerful Tool for Stereocontrolled Pyrrolidine Synthesis
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and atom-economical methods for the construction of the pyrrolidine ring.[1] This reaction allows for the simultaneous formation of multiple stereocenters with a high degree of stereocontrol, making it particularly attractive for the synthesis of enantiomerically pure compounds.[1][4] Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of an α-amino acid or ester with an aldehyde or ketone. The use of chiral catalysts, often based on transition metals like copper, silver, or zinc, in conjunction with chiral ligands, enables the enantioselective synthesis of highly substituted pyrrolidines.[4][5]
The choice of metal and ligand is critical for achieving high diastereo- and enantioselectivity. For instance, metal-dependent diastereoselectivity has been observed where a Cu(I) catalyst might favor the formation of an exo-cycloadduct, while an Ag(I) catalyst with the same ligand could yield the endo-product.[4] This highlights the tunability of the reaction to access different stereoisomers from the same set of starting materials.
Experimental Workflow: Asymmetric [3+2] Cycloaddition
Caption: Workflow for Asymmetric [3+2] Cycloaddition.
Protocol 1: Zn(II)-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide with an Acyclic Enone[4]
This protocol describes the synthesis of a highly functionalized pyrrolidine via a Zn(II)-catalyzed asymmetric [3+2] cycloaddition reaction.
Materials:
-
Chiral Ligand ((S,S,Sp)-4d in the cited literature)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Dichloromethane (CH₂Cl₂, dry)
-
Acyclic enone (e.g., chalcone derivative)
-
α-Iminoester (azomethine ylide precursor)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Nitrogen atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To a flame-dried 10 mL Schlenk tube under a nitrogen atmosphere, add the chiral ligand (11.5 mol%) and Zn(OTf)₂ (10 mol%).
-
Add dry CH₂Cl₂ (0.5 mL) and stir the mixture for 60 minutes at room temperature to form the catalyst complex.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Sequentially add a solution of the acyclic enone (1.0 equiv.) in CH₂Cl₂ (0.4 mL), a solution of the α-iminoester (2.0 equiv.) in CH₂Cl₂ (0.4 mL), and a solution of DABCO (10 mol%) in CH₂Cl₂ (0.2 mL).
-
Stir the reaction mixture at 0 °C for 48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.
Data Summary: Representative [3+2] Cycloaddition Reactions
| Entry | Dipolarophile | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| 1 | Chalcone | 95 | >95:5 | 98 |
| 2 | (E)-1,3-diphenylprop-2-en-1-one | 92 | >95:5 | 97 |
| 3 | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 96 | >95:5 | 99 |
| 4 | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 89 | >95:5 | 96 |
Multicomponent Reactions (MCRs): An Efficient Approach to Molecular Diversity
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules, including pyrrolidine derivatives, in a single, convergent step.[2][3] MCRs offer significant advantages in terms of atom economy, step economy, and operational simplicity, making them highly attractive for the rapid generation of compound libraries for drug discovery.[2] The synthesis of pyrrolidines via MCRs often involves the in situ generation of reactive intermediates that subsequently undergo cyclization.
A notable example is the diastereoselective synthesis of substituted pyrrolidines from an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄).[6] This reaction constructs up to three contiguous stereocenters in a single operation with high diastereoselectivity.[6] The mechanism is believed to involve the formation of a benzylic carbocation, which then undergoes an intramolecular ring closure.[6]
Reaction Mechanism: TiCl₄-Catalyzed Multicomponent Pyrrolidine Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | CoLab [colab.ws]
- 4. Zn( ii )-catalyzed asymmetric [3 + 2] cycloaddition of acyclic enones with azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00854E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-Methoxypyrrolidine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini AI
Introduction: The Strategic Value of the 3-Methoxypyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional architecture which allows for intricate exploration of pharmacophore space.[1][2] This saturated five-membered nitrogen heterocycle is a prevalent motif in a vast number of FDA-approved drugs and natural products, owing to its favorable physicochemical properties, including improved solubility and metabolic stability.[1] The introduction of a methoxy group at the 3-position of the pyrrolidine ring, as in 3-methoxypyrrolidine, imparts unique electronic and conformational properties, making it a highly sought-after building block in modern drug discovery. This guide provides a comprehensive overview of the key strategies for the functionalization of the 3-methoxypyrrolidine ring, offering detailed protocols and expert insights to empower researchers in their quest for novel therapeutics.
Core Functionalization Strategies: A Guided Exploration
The functionalization of 3-methoxypyrrolidine can be broadly categorized into three main areas: modifications at the nitrogen atom (N-functionalization), substitution at the carbon backbone (C-H functionalization), and reactions involving the methoxy group. Each approach offers a distinct avenue for molecular diversification, enabling the synthesis of a wide array of derivatives with tailored biological activities.
Part 1: N-Functionalization - Mastering the Gateway to Diversity
The secondary amine of the pyrrolidine ring is the most readily functionalized position, serving as a versatile handle for the introduction of a wide range of substituents. The two primary methods for N-functionalization are N-acylation and N-alkylation.
N-Acylation: Forging Amide Bonds with Precision
N-acylation is a fundamental transformation that introduces an acyl group onto the pyrrolidine nitrogen, forming a stable amide bond. This modification is crucial for creating peptidomimetics, modulating basicity, and introducing specific pharmacophoric elements.
The choice of acylation agent and reaction conditions is dictated by the reactivity of the acylating agent and the stability of the desired product. Acyl chlorides and anhydrides are highly reactive and are typically employed with a base to neutralize the acidic byproduct. Peptide coupling reagents offer a milder alternative for the formation of amide bonds from carboxylic acids, minimizing side reactions and preserving sensitive functional groups.
This protocol describes a standard procedure for the N-acylation of 3-methoxypyrrolidine using an acyl chloride in the presence of a tertiary amine base.
Materials:
-
3-Methoxypyrrolidine
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxypyrrolidine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acyl-3-methoxypyrrolidine.
| Reactant | Product | Yield (%) | Notes |
| 3-Methoxypyrrolidine + Benzoyl Chloride | N-Benzoyl-3-methoxypyrrolidine | >90 | General and high-yielding protocol. |
| 3-Methoxypyrrolidine + Acetyl Chloride | N-Acetyl-3-methoxypyrrolidine | >90 | Applicable to various aliphatic and aromatic acyl chlorides. |
N-Alkylation and N-Arylation: Expanding the Chemical Space
N-alkylation and N-arylation introduce alkyl or aryl groups, respectively, to the pyrrolidine nitrogen. These modifications are critical for tuning lipophilicity, introducing steric bulk, and establishing key interactions with biological targets.
Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination offers a more controlled approach for the synthesis of N-alkylated pyrrolidines. For N-arylation, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between the pyrrolidine nitrogen and aryl halides or triflates.[3][4][5][6]
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 3-methoxypyrrolidine with an aryl bromide.
Materials:
-
3-Methoxypyrrolidine
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by 3-methoxypyrrolidine (1.2 eq.) and sodium tert-butoxide (1.4 eq.).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC or GC-MS analysis indicates completion.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-aryl-3-methoxypyrrolidine.
| Reactant | Product | Yield (%) | Notes |
| 3-Methoxypyrrolidine + 4-Bromotoluene | N-(4-tolyl)-3-methoxypyrrolidine | 70-90 | A versatile method for a wide range of aryl halides. |
| 3-Methoxypyrrolidine + 2-Chloropyridine | N-(pyridin-2-yl)-3-methoxypyrrolidine | 60-80 | Applicable to heteroaryl halides. |
Part 2: C-H Functionalization - Unlocking the Pyrrolidine Core
Direct functionalization of C-H bonds is a powerful and atom-economical strategy for modifying the pyrrolidine scaffold. The methoxy group at the C3 position is expected to influence the regioselectivity of these reactions.
Directed ortho-Metalation of N-Boc-3-methoxypyrrolidine
For regioselective functionalization, a directing group on the nitrogen is often employed. The tert-butoxycarbonyl (Boc) group is a common choice. The lithiation of N-Boc-pyrrolidine, typically with sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA, is a well-established method for functionalization at the C2 position.[7][8][9] The electron-withdrawing nature of the methoxy group at C3 is anticipated to increase the acidity of the adjacent C2 and C4 protons. However, the coordination of the lithium cation with both the Boc-carbonyl and the methoxy oxygen is expected to direct deprotonation preferentially to the C2 position.
Caption: Workflow for C2-functionalization of 3-methoxypyrrolidine.
Materials:
-
3-Methoxypyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-methoxypyrrolidine (1.0 eq.) in DCM.
-
Add triethylamine (1.5 eq.) and di-tert-butyl dicarbonate (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-methoxypyrrolidine, which can often be used in the next step without further purification.
Materials:
-
N-Boc-3-methoxypyrrolidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Electrophile (e.g., iodomethane, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve N-Boc-3-methoxypyrrolidine (1.0 eq.) in anhydrous THF.
-
Add TMEDA (1.2 eq.) and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add s-BuLi (1.2 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Add the electrophile (1.5 eq.) dropwise at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Electrophile | Product | Expected Regioselectivity | Notes |
| Iodomethane | 2-Methyl-N-Boc-3-methoxypyrrolidine | C2 > C5 | The methoxy group is expected to direct lithiation to the adjacent C2 position. |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-N-Boc-3-methoxypyrrolidine | C2 > C5 | A versatile method to introduce functionalized side chains. |
Materials:
-
N-Boc protected 3-methoxypyrrolidine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4 M HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected amine. Alternatively, the hydrochloride salt can be isolated by evaporation.[10][11][12][13][14]
Part 3: Visualization of Key Synthetic Pathways
The following diagrams illustrate the core functionalization strategies discussed.
Caption: Key functionalization pathways for 3-methoxypyrrolidine.
Conclusion: A Versatile Scaffold for Future Discoveries
3-Methoxypyrrolidine represents a valuable and versatile scaffold in the armamentarium of medicinal chemists. The strategic functionalization of its pyrrolidine ring, through both N- and C-H bond modifications, opens up a vast chemical space for the design and synthesis of novel bioactive molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of this privileged building block in their drug discovery endeavors. The continued exploration of innovative functionalization methodologies will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- Directed (ortho) Metallation. (n.d.).
- Synthesis of substituted pyrrolidines. DiVA portal. (2017).
- Deprotection of N-BOC compounds. European Patent Office EP2070899 A1. (2009).
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024).
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health. (n.d.).
- Deprotection of different N-Boc-compounds. ResearchGate. (n.d.).
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (n.d.).
- Directed Metalation: A Survival Guide. Baran Lab. (n.d.).
- Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. (2020).
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. (n.d.).
- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. (n.d.).
- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. (n.d.).
- A Novel Metal Iodide Promoted Three-Component Synthesis of Substituted Pyrrolidines. (n.d.).
- Regioselective C-H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. National Institutes of Health. (n.d.).
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. (n.d.).
- a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
- Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. National Institutes of Health. (n.d.).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. (n.d.).
- ortho metalation. Andrew G Myers Research Group. (n.d.).
- Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. MDPI. (n.d.).
- Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.).
- A. Synthesis of 2,3‐α‐methanopyrrolidines. ResearchGate. (n.d.).
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. National Institutes of Health. (2018).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.).
- Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. RSC Publishing. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. (n.d.).
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. (n.d.).
- N-Alkylation of Opiates. Google Patents. (n.d.).
- (PDF) N-Acylation in Combinatorial Chemistry. ResearchGate. (n.d.).
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. (n.d.).
- Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. (n.d.).
- (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. (n.d.).
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. (n.d.).
- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. National Institutes of Health. (n.d.).
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023).
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. (n.d.).
- Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. (n.d.).
- Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. PubMed. (2021).
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][15]naphthyrin-5(6H)-one. National Institutes of Health. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxypyrrolidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Methoxypyrrolidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common synthetic route involves the N-protection of 3-hydroxypyrrolidine, followed by methylation of the hydroxyl group, and finally, deprotection and salt formation. Each of these steps presents a unique set of challenges that can impact the purity and yield of the final product. This guide will walk you through potential issues and their solutions, grounded in established chemical principles.
Visualizing the Synthetic Pathway
To provide a clear overview of the synthesis, the following diagram illustrates the key transformations and the stages where critical impurities may be introduced.
Caption: A common synthetic route to this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and detailed protocols for identification and resolution.
Problem 1: Incomplete N-Protection of 3-Hydroxypyrrolidine
Symptom: You observe the presence of the starting material, 3-hydroxypyrrolidine, in your reaction mixture after the N-protection step, as detected by TLC, GC-MS, or NMR.
Cause: This is often due to insufficient equivalents of the protecting group reagent (e.g., Di-tert-butyl dicarbonate, (Boc)₂O), inadequate reaction time, or a weak base. The secondary amine of 3-hydroxypyrrolidine requires activation by a base to facilitate its reaction with (Boc)₂O.
Solution:
-
Optimize Reagent Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of (Boc)₂O are used.
-
Choice of Base: Employ a suitable base, such as triethylamine or diisopropylethylamine, in slight excess (1.2 to 1.5 equivalents) to drive the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress by TLC or a quick GC-MS analysis of an aliquot. The reaction is typically complete within a few hours at room temperature.
-
Purification: If the reaction does not go to completion, the unreacted 3-hydroxypyrrolidine can be removed by aqueous workup due to its high water solubility.
Analytical Protocol: GC-MS for Detecting Unreacted 3-Hydroxypyrrolidine
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
MS Detector: Scan from m/z 40 to 400.
-
Expected Retention Times: 3-Hydroxypyrrolidine will have a significantly shorter retention time than its N-Boc protected counterpart due to its higher volatility and polarity.
Problem 2: Presence of Unreacted N-Boc-3-hydroxypyrrolidine After Methylation
Symptom: After the Williamson ether synthesis step to form N-Boc-3-methoxypyrrolidine, you detect the starting material, N-Boc-3-hydroxypyrrolidine, in your product mixture.
Cause: Incomplete deprotonation of the hydroxyl group or insufficient methylating agent are the most common causes. The Williamson ether synthesis requires a strong base (like sodium hydride) to form the alkoxide, which then acts as a nucleophile.
Solution:
-
Ensure Anhydrous Conditions: The base used (e.g., NaH) is highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Sufficient Base and Methylating Agent: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation. Subsequently, add at least 1.1 equivalents of the methylating agent (e.g., methyl iodide).
-
Reaction Temperature and Time: The reaction may require gentle heating (e.g., to 40-50 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Analytical Protocol: HPLC for Monitoring Methylation
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A, hold for 2 minutes.
-
Ramp to 5% A over 10 minutes.
-
Hold at 5% A for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or ELSD/CAD for non-UV active compounds.
-
Expected Elution Order: N-Boc-3-hydroxypyrrolidine will elute earlier than the more non-polar N-Boc-3-methoxypyrrolidine.
Problem 3: Identification of Tert-butylated Impurities
Symptom: Your final product, this compound, is contaminated with impurities having a mass 56 Da higher than the product or intermediates, as observed by LC-MS or GC-MS.
Cause: During the acidic deprotection of the N-Boc group, a tert-butyl cation is formed. This reactive carbocation can alkylate nucleophilic sites on other molecules in the reaction mixture, such as the nitrogen of another 3-methoxypyrrolidine molecule.[1]
Solution:
-
Use a Scavenger: The addition of a scavenger, such as anisole or thioanisole, can trap the tert-butyl cation and prevent it from reacting with your product.
-
Optimize Deprotection Conditions: Use the mildest acidic conditions that effectively remove the Boc group. This may involve using HCl in an organic solvent (like dioxane or diethyl ether) at controlled temperatures (e.g., 0 °C to room temperature). Avoid using strong, non-volatile acids like trifluoroacetic acid (TFA) if possible, as their removal can be problematic.[1]
Visualizing the Side Reaction:
Caption: Formation of a tert-butylated impurity during N-Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: Based on the typical synthetic route, the most common process-related impurities are:
-
Unreacted Starting Materials/Intermediates: 3-hydroxypyrrolidine, N-Boc-3-hydroxypyrrolidine, and N-Boc-3-methoxypyrrolidine.
-
Side-Reaction Products: N-tert-butyl-3-methoxypyrrolidine (from deprotection).
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., THF, Dichloromethane, Diethyl ether).
Q2: How can I ensure the chiral purity of my this compound?
A2: If you are starting with a chiral precursor (e.g., (R)- or (S)-3-hydroxypyrrolidine), it is crucial to verify the enantiomeric excess (ee) of your final product. The synthetic steps described generally do not affect the chiral center. Chiral purity can be assessed using:
-
Chiral HPLC: This is the most common method. It often requires derivatization of the amine with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or direct analysis on a chiral stationary phase.
-
Chiral GC: Similar to chiral HPLC, this may require derivatization to increase volatility and allow for separation on a chiral GC column.
Q3: My final product is an oil or a sticky solid and won't crystallize. What can I do?
A3: The hydrochloride salts of small amines can sometimes be hygroscopic or difficult to crystallize, especially if impurities are present.
-
Purity is Key: Ensure your free base is of high purity before attempting salt formation. Chromatographic purification may be necessary.
-
Solvent Selection: The choice of solvent for crystallization is critical. A common technique is to dissolve the free base in a solvent in which the hydrochloride salt is soluble (e.g., methanol, ethanol) and then add an anti-solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or heptane) to induce precipitation.
-
Anhydrous Conditions: Ensure you are using anhydrous HCl (e.g., a solution in dioxane or diethyl ether) and anhydrous solvents, as water can interfere with crystallization.
Q4: Are there any potential degradation products I should be aware of?
A4: While this compound is relatively stable, under harsh conditions (e.g., high heat, strong oxidizing agents), degradation could occur. Potential degradation pathways are not extensively reported in the literature for this specific molecule, but general degradation of ethers and amines can be considered. Stability-indicating analytical methods should be developed if the product is intended for pharmaceutical use, which would involve stress testing under various conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradants.
Summary of Potential Impurities and Analytical Methods
| Impurity Name | Potential Source | Recommended Analytical Technique |
| 3-Hydroxypyrrolidine | Incomplete N-protection of starting material | GC-MS, LC-MS |
| N-Boc-3-hydroxypyrrolidine | Incomplete methylation | HPLC, LC-MS |
| N-Boc-3-methoxypyrrolidine | Incomplete deprotection | HPLC, LC-MS |
| N-tert-butyl-3-methoxypyrrolidine | Side reaction during deprotection | GC-MS, LC-MS |
| Residual Solvents | Synthesis and workup | Headspace GC-MS |
| Enantiomeric Impurity | Chiral starting material impurity | Chiral HPLC, Chiral GC |
Conclusion
The synthesis of this compound, while straightforward in principle, requires careful attention to detail to control the formation of impurities. By understanding the potential pitfalls at each stage of the synthesis and employing the appropriate analytical techniques to monitor reaction progress and product purity, researchers can consistently obtain a high-quality final product. This guide serves as a starting point for troubleshooting common issues, and further optimization may be necessary based on specific laboratory conditions and desired product specifications.
References
- Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons, New York.
- Stahl, P.H., & Wermuth, C.G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons. ISBN: 978-3-90639-051-2.
- International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.BOC Deprotection. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides background on reaction mechanisms like Williamson ether synthesis and SN2 reactions).
- Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 967-986.
- Agilent Technologies. (2009).
- Levin, J. I. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 595-599. [Link]
Sources
Technical Support Center: Overcoming Challenges in 3-Methoxypyrrolidine Hydrochloride Reactions
Welcome to the technical support center for 3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your chemical transformations.
I. Foundational Knowledge: Understanding this compound
This compound is a valuable pyrrolidine derivative used in the synthesis of a wide range of biologically active molecules.[1] The pyrrolidine ring is a key structural motif in many natural products and synthetic drugs.[2][3] However, as with any reagent, understanding its properties is crucial for successful reactions.
The primary challenge in using this compound stems from the fact that it is a salt. The protonated nitrogen atom is not nucleophilic and therefore will not react in N-alkylation, acylation, or coupling reactions.[4][5] Consequently, the first and most critical step in most reaction protocols is the in-situ generation of the free base, 3-methoxypyrrolidine.
Additionally, like many amine hydrochlorides, this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This can impact the accuracy of weighing and the stoichiometry of your reaction.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
General Handling and Reaction Setup
Question: My reaction with this compound failed to initiate. What are the likely causes?
Answer: The most common reason for reaction failure is the incomplete or ineffective neutralization of the hydrochloride salt to form the free secondary amine. The lone pair of electrons on the nitrogen is necessary for it to act as a nucleophile.[4]
-
Insufficient Base: Ensure you are using at least one equivalent of a suitable base to neutralize the hydrochloride. It is often beneficial to use a slight excess (1.1-1.2 equivalents).
-
Incorrect Base Selection: The choice of base is critical. For most applications, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.[7] Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be used, but their solubility in organic solvents can be a limiting factor.
-
Hygroscopic Reagent: If the this compound has absorbed a significant amount of water, this can interfere with the reaction, especially with moisture-sensitive reagents. It is good practice to store the reagent in a desiccator and handle it quickly in a dry environment.[6]
-
Low Reaction Temperature: Some reactions may require heating to proceed at an appreciable rate. If you are running the reaction at room temperature, consider gently heating it.
N-Alkylation Reactions
Question: I am attempting an N-alkylation with an alkyl halide, but I am seeing low conversion and the formation of multiple products. How can I optimize this?
Answer: Low conversion in N-alkylation reactions is often tied to the issues mentioned above (incomplete free-basing). The formation of multiple products can be due to over-alkylation or side reactions.
-
Optimizing the Free-Basing Step: Before adding your alkylating agent, stir the this compound with your chosen base (e.g., TEA or DIPEA) in the reaction solvent for 15-30 minutes. This will ensure the complete formation of the free amine.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. A common combination is TEA or DIPEA in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF). The table below provides a general guide.
-
Controlling Stoichiometry: To avoid the formation of a quaternary ammonium salt (over-alkylation), use a controlled amount of the alkylating agent (typically 1.0-1.1 equivalents).
-
Reaction Temperature: If the reaction is sluggish, gentle heating (40-60 °C) can improve the rate. However, be cautious, as higher temperatures can also promote side reactions.
| Solvent | Recommended Base | Typical Temperature Range | Notes |
| Acetonitrile (ACN) | Triethylamine (TEA), DIPEA | Room Temperature to 60 °C | Good general-purpose solvent for N-alkylation. |
| Dichloromethane (DCM) | Triethylamine (TEA), DIPEA | Room Temperature | Lower boiling point, suitable for reactions at or below room temperature. |
| N,N-Dimethylformamide (DMF) | DIPEA, K₂CO₃ | Room Temperature to 80 °C | Excellent solvating power, but can be difficult to remove during workup. |
| Tetrahydrofuran (THF) | Triethylamine (TEA), DIPEA | Room Temperature to Reflux | A good choice for many reactions, but ensure it is anhydrous. |
Amide Coupling Reactions
Question: My amide coupling reaction with a carboxylic acid is giving a low yield. What are the best practices for this transformation?
Answer: Amide coupling reactions require the activation of the carboxylic acid. Low yields are often due to inefficient activation, side reactions, or racemization if a chiral carboxylic acid is used.[7]
-
Choice of Coupling Reagent: There are numerous coupling reagents available. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and suppress racemization.[7] For more challenging couplings, uronium/aminium reagents like HATU or HBTU are highly effective.[7]
-
Order of Addition: A standard and effective procedure is to first activate the carboxylic acid with the coupling reagent and any additives before introducing the free 3-methoxypyrrolidine.
-
Base Selection: A non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt and any acidic byproducts generated during the coupling reaction. Typically, 2-3 equivalents of DIPEA are used.[7]
-
Minimizing Racemization: When using chiral carboxylic acids, it is important to keep the reaction temperature low (starting at 0 °C and slowly warming to room temperature) and to use additives like HOBt or HOAt.[7]
Purification Challenges
Question: I am having difficulty purifying my N-substituted 3-methoxypyrrolidine product. What are some effective purification strategies?
Answer: The basic nitrogen atom in the pyrrolidine ring can make purification by silica gel chromatography challenging, leading to streaking and poor separation.
-
Acidic Workup: During the workup, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) can remove unreacted starting material and some basic impurities. However, be aware that your product may also partition into the acidic aqueous layer if it is sufficiently basic.
-
Basified Silica Gel: To improve chromatographic separation, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine. A common method is to use a solvent system that contains a small percentage of TEA (e.g., 0.5-1%) in your eluent (e.g., ethyl acetate/hexanes).
-
Alternative Stationary Phases: If silica gel chromatography is proving ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel (C18).
-
Distillation or Crystallization: For non-polar, thermally stable products, distillation under reduced pressure can be an effective purification method. If your product is a solid, recrystallization from an appropriate solvent system is an excellent way to achieve high purity.
III. Detailed Experimental Protocols
Protocol 1: General Procedure for In-Situ Free-Basing of this compound
This protocol describes the essential first step for most reactions involving this compound.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., DCM, ACN, or THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the anhydrous reaction solvent.
-
Add the base (1.1-1.2 equivalents of TEA or DIPEA) dropwise to the suspension at room temperature.
-
Stir the mixture at room temperature for 15-30 minutes. A clear solution should form as the free base is generated and the triethylammonium or diisopropylethylammonium chloride salt precipitates.
-
The resulting solution/suspension containing the free 3-methoxypyrrolidine is now ready for the addition of the electrophile (e.g., alkyl halide or activated carboxylic acid).
Protocol 2: N-Alkylation of 3-Methoxypyrrolidine with an Alkyl Bromide
Materials:
-
This compound (1.0 equiv.)
-
Alkyl bromide (1.05 equiv.)
-
Triethylamine (1.2 equiv.)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
Follow the procedure in Protocol 1 to generate the free base of 3-methoxypyrrolidine in anhydrous ACN.
-
To the resulting mixture, add the alkyl bromide (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography (using an eluent containing 0.5% TEA if necessary) to obtain the pure N-alkylated 3-methoxypyrrolidine.
Protocol 3: Amide Coupling using EDC and HOBt
Materials:
-
Carboxylic acid (1.0 equiv.)
-
This compound (1.1 equiv.)
-
EDC·HCl (1.2 equiv.)
-
HOBt (1.2 equiv.)
-
DIPEA (2.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry reaction flask, dissolve the carboxylic acid (1.0 equivalent), EDC·HCl (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.
-
In a separate flask, prepare the free base of 3-methoxypyrrolidine by stirring the hydrochloride salt (1.1 equivalents) with DIPEA (2.5 equivalents) in anhydrous DCM for 15 minutes.
-
Cool the carboxylic acid activation mixture to 0 °C in an ice bath.
-
Slowly add the solution of free 3-methoxypyrrolidine to the activated carboxylic acid mixture at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC or LC-MS.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. Visualized Workflows and Logic
Troubleshooting a Failed Reaction
Caption: A logical workflow for troubleshooting common reaction failures.
In-Situ Free-Basing Process
Caption: The chemical transformation during in-situ free-basing.
Purification Strategy Decision Tree
Caption: A decision tree for selecting an appropriate purification method.
V. References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. [Link]
-
British Pharmacopoeia. (2013, July 4). Safety data sheet: Triprolidine hydrochloride. [Link]
-
Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. [Link]
-
MDPI. (n.d.). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. [Link]
-
Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
Alfa Chemical. (n.d.). 3-Methoxypyrrolidine: Your Key Pharmaceutical Intermediate Solution. [Link]
-
National Institutes of Health (NIH). (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). Sourcing High-Purity 3-Methoxypyrrolidine: A Guide for Chemical Synthesis Professionals. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis. [Link]
-
National Institutes of Health (NIH). (n.d.). 3-Methoxypyrrolidine. [Link]
-
National Institutes of Health (NIH). (n.d.). Pyrrolidine. [Link]
-
MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. [Link]
-
ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. [Link]
-
Springer. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Redalyc. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
Next Peptide. (n.d.). 685828-16-4 | (S)-3-Methoxypyrrolidine hydrochloride. [Link]
-
WebMD. (2025, October 30). Drug Interaction Checker – Find Unsafe Combinations. [Link]
-
ResearchGate. (2025, December 25). Solubility data determination and model correlation of trimetazidine hydrochloride in three mixed solvents. [Link]
-
ResearchGate. (2025, August 7). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 5. safrole.com [safrole.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Methoxypyrrolidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Methoxypyrrolidine Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Synthesis Overview
The synthesis of this compound is typically a two-stage process. The first stage involves the formation of the methoxy group at the 3-position of a pyrrolidine ring, which is protected at the nitrogen atom, most commonly with a tert-butyloxycarbonyl (Boc) group. The second stage is the removal of this protecting group to yield the desired hydrochloride salt.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial queries regarding the synthesis of this compound.
Q1: What is the most common starting material for this synthesis?
The most prevalent and commercially available starting material is N-Boc-3-hydroxypyrrolidine. This compound provides a convenient scaffold for the introduction of the methoxy group.
Q2: Which methods are recommended for the O-methylation of N-Boc-3-hydroxypyrrolidine?
Two primary methods are widely employed: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these depends on factors such as available reagents, scale, and desired stereochemical outcome. The Williamson synthesis is often favored for its cost-effectiveness on a larger scale, while the Mitsunobu reaction can offer milder conditions and stereochemical inversion if a specific enantiomer is desired.
Q3: What are the critical parameters for the Boc deprotection step?
The most critical parameters for the Boc deprotection are the choice of acid, solvent, and reaction temperature. Anhydrous conditions are essential to prevent unwanted side reactions. The reaction progress should be carefully monitored to avoid over-exposure to acidic conditions, which could potentially lead to degradation of the product.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through crystallization or precipitation from a suitable solvent system. The crude product is often a salt, which can be challenging to purify via chromatography. Trituration with a non-polar solvent can also be effective in removing organic impurities.[1]
Part 2: Detailed Experimental Protocols & Troubleshooting
This section provides a detailed breakdown of the synthetic steps, including potential issues and their solutions.
Stage 1: Synthesis of N-Boc-3-methoxypyrrolidine
The introduction of the methoxy group onto the N-Boc-3-hydroxypyrrolidine core is a critical step that can be fraught with challenges. Below, we detail the two most common procedures and their associated troubleshooting.
This classic method involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with a methylating agent.
Experimental Protocol:
-
To a solution of N-Boc-3-hydroxypyrrolidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong, non-nucleophilic base (e.g., sodium hydride, NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide for Williamson Ether Synthesis:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Incomplete deprotonation of the alcohol. 2. Inactive or insufficient base. 3. Poor quality methylating agent. | 1. Ensure the use of a sufficiently strong base and allow adequate time for deprotonation. 2. Use freshly opened or properly stored NaH. 3. Use a fresh bottle of methyl iodide or dimethyl sulfate. |
| Formation of elimination byproduct | The alkoxide is acting as a base rather than a nucleophile. | Use a less hindered base if possible, and maintain a low reaction temperature. |
| Difficult purification | Contamination with unreacted starting material and byproducts. | Optimize the stoichiometry of the reagents to ensure complete conversion of the starting material. Utilize a gradient elution during column chromatography for better separation. |
The Mitsunobu reaction allows for the conversion of the alcohol to an ether under milder, neutral conditions, often with inversion of stereochemistry.
Experimental Protocol:
-
Dissolve N-Boc-3-hydroxypyrrolidine, triphenylphosphine (PPh₃), and methanol in an anhydrous solvent like THF or dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.
Troubleshooting Guide for Mitsunobu Reaction:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction | 1. Insufficient reagents. 2. Steric hindrance around the alcohol. | 1. Use a slight excess (1.1-1.5 equivalents) of PPh₃ and DEAD/DIAD. 2. Increase the reaction time and/or temperature. |
| Low yield | Formation of byproducts. | Ensure the order of addition is correct (add DEAD/DIAD last). Pre-forming the betaine by reacting PPh₃ and DEAD/DIAD before adding the alcohol and nucleophile can sometimes improve yields. |
| Difficult purification | Presence of triphenylphosphine oxide and reduced azodicarboxylate byproducts. | Use a less polar solvent system for chromatography to facilitate the separation of the more polar byproducts. Alternatively, precipitation of triphenylphosphine oxide from a non-polar solvent can be attempted. |
Diagram of Synthetic Pathways to N-Boc-3-methoxypyrrolidine:
Caption: Synthetic routes to the intermediate.
Stage 2: Deprotection of N-Boc-3-methoxypyrrolidine
The final step is the removal of the Boc protecting group to yield 3-Methoxypyrrolidine as its hydrochloride salt.
Experimental Protocol:
-
Dissolve the purified N-Boc-3-methoxypyrrolidine in an anhydrous solvent such as dioxane, diethyl ether, or dichloromethane.
-
Bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.
-
Triturate the crude product with a non-polar solvent like diethyl ether or hexane to induce precipitation/crystallization and remove non-polar impurities.
-
Filter the solid product, wash with the non-polar solvent, and dry under vacuum.
Troubleshooting Guide for Boc Deprotection:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete deprotection | 1. Insufficient acid. 2. Presence of water in the reaction mixture. | 1. Ensure a sufficient excess of HCl is used. 2. Use anhydrous solvents and reagents. |
| Low yield of isolated product | The hydrochloride salt is hygroscopic or highly soluble in the workup solvents. | Handle the product quickly in a dry environment. Use a solvent system for precipitation/crystallization in which the product has low solubility. |
| Product is an oil or sticky solid | Presence of impurities or residual solvent. | Thoroughly triturate the product with a suitable non-polar solvent. Recrystallization from a solvent pair like methanol/diethyl ether may be necessary. |
| Potential for ether cleavage | The methoxy group may be sensitive to prolonged exposure to strong acid. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Milder deprotection conditions, such as using a weaker acid or a shorter reaction time, can be explored. Studies have shown that some methoxy ethers can be sensitive to acidic conditions, leading to cleavage.[3][4] |
Decision Tree for Troubleshooting the Overall Synthesis:
Caption: A logical flow for diagnosing synthesis issues.
Part 3: References
-
Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
-
PMC. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]
Sources
Technical Support Center: Synthesis of 3-Methoxypyrrolidine Derivatives
Welcome to the technical support center for the synthesis of 3-methoxypyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. As a core component in numerous pharmacologically active agents, the successful and clean synthesis of 3-methoxypyrrolidine derivatives is paramount.
This document moves beyond standard protocols to address the nuanced challenges and side reactions that frequently arise during synthesis. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to ensure the integrity and yield of your target compounds.
Section 1: Foundational Challenges in 3-Methoxypyrrolidine Synthesis
The synthesis of 3-methoxypyrrolidine derivatives involves navigating the reactivity of two key functional groups: the secondary amine of the pyrrolidine ring and the methoxy ether. The interplay between these groups, along with the choice of protecting groups and reaction conditions, dictates the success of the synthesis. Unwanted side reactions are common and often stem from a few core vulnerabilities.
This guide is structured as a series of frequently asked questions (FAQs) that tackle the most common and critical issues encountered in the lab.
Section 2: Troubleshooting Guide & FAQs
FAQ 1: My reaction is producing a significant amount of the des-methylated (3-hydroxy) byproduct. What is causing the ether cleavage and how can I prevent it?
Problem: You are observing the cleavage of the C-O bond of the methoxy group, leading to the formation of a 3-hydroxypyrrolidine impurity.
Root Cause Analysis: The methoxy group is an ether, which is generally stable but susceptible to cleavage under strongly acidic conditions.[1] This reaction, known as ether cleavage, is typically an acid-catalyzed nucleophilic substitution that can proceed via an SN1 or SN2 mechanism.[2]
-
SN2 Pathway: In the presence of strong nucleophilic acids like HBr or HI, the ether oxygen is first protonated to form a good leaving group (methanol). A halide anion then attacks the carbon of the pyrrolidine ring via an SN2 mechanism. This is common when using reagents like BBr₃ for demethylation.
-
SN1 Pathway: If the reaction conditions can stabilize a carbocation at the 3-position of the pyrrolidine ring, an SN1 pathway may be favored, especially with strong acids whose conjugate bases are poor nucleophiles.[2][3]
Troubleshooting & Prevention Protocol:
-
Reagent Selection: Avoid the use of strong Lewis acids (e.g., BBr₃, BCl₃) or strong protic acids (e.g., HBr, HI, conc. H₂SO₄) if the methoxy group is to be retained. If an acidic catalyst is required, consider milder options like pyridinium p-toluenesulfonate (PPTS) or use the acid in catalytic amounts at low temperatures.
-
pH Control: During aqueous workups, avoid strongly acidic conditions. Use a buffered solution or a mild base like sodium bicarbonate (NaHCO₃) for neutralization.
-
Protecting Group Strategy: The choice of N-protecting group can influence the stability of the methoxy group. Electron-withdrawing protecting groups (e.g., Boc, Cbz) can slightly reduce the basicity of the ether oxygen, making it less prone to protonation.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. If the byproduct begins to form, quench the reaction immediately.
FAQ 2: I'm seeing byproducts corresponding to N-dealkylation, especially when my pyrrolidine is N-substituted. Why is this happening?
Problem: The alkyl or benzyl group on the pyrrolidine nitrogen is being cleaved, resulting in the secondary amine or other downstream byproducts.
Root Cause Analysis: N-dealkylation is a well-documented reaction pathway for amines, occurring both metabolically and through chemical synthesis.[4][5] It is often an oxidative process, but can also be triggered by certain reagents used for deprotection or coupling.[6]
-
Oxidative N-Dealkylation: This is a common metabolic reaction catalyzed by cytochrome P450 enzymes but can be mimicked by chemical oxidants.[5] The mechanism typically involves oxidation of the carbon alpha to the nitrogen, forming an unstable carbinolamine or iminium ion intermediate which then hydrolyzes to yield the dealkylated amine and an aldehyde or ketone.[5][6]
-
Catalytic Hydrogenolysis: While catalytic hydrogenation (e.g., H₂, Pd/C) is the standard method for removing an N-benzyl (Bn) group, it can sometimes lead to over-reduction or side reactions if not properly controlled. More importantly, conditions intended to remove other protecting groups can inadvertently cleave N-alkyl substituents.
-
Redox Side Reactions: In some palladium-catalyzed reactions, such as hydroarylation, redox side-reactions can become significant competitors to the desired process, leading to undesired byproducts.[7]
Troubleshooting & Prevention Protocol:
-
Avoid Harsh Oxidants: If possible, avoid strong oxidizing agents when an N-alkyl group is present and needs to be retained.
-
Strategic Use of Protecting Groups: If N-dealkylation is a persistent issue, consider using the N-alkyl group as the protecting group itself, to be removed in the final step. Alternatively, use a standard protecting group like Boc, which is removed under non-oxidative acidic conditions.[8]
-
Control Hydrogenation Reactions: When performing catalytic hydrogenolysis, carefully control the reaction time, temperature, and hydrogen pressure. Use a catalyst poison if necessary to prevent over-reduction.
-
Alternative Deprotection Methods: For removing groups like benzyl ethers in the presence of an N-alkyl group, consider non-reductive methods if compatible with the rest of the molecule.
FAQ 3: How do I choose the correct N-protecting group for my multi-step synthesis, and what are the common pitfalls?
Problem: Choosing an inappropriate N-protecting group can lead to premature deprotection, failure to deprotect, or unwanted side reactions during subsequent steps.
Root Cause Analysis: The selection of a protecting group must be orthogonal to the planned reaction conditions. Each protecting group has a specific set of conditions for its removal, and its stability profile must be compatible with all synthetic steps until its intended cleavage.[9]
Decision Framework for N-Protecting Groups:
The choice of protecting group is critical and depends on the stability of your molecule and the planned synthetic route.[8]
| Protecting Group | Abbreviation | Application Conditions | Removal Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, NaOH) | Strong Acid (TFA, HCl in dioxane) | Stable to base, hydrogenolysis, nucleophiles. Labile to strong acid. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base (e.g., NaHCO₃) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base. Labile to hydrogenolysis and strong reducing agents. |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine in DMF) | Stable to acid, hydrogenolysis. Labile to basic conditions. |
| Tosyl (p-Toluenesulfonyl) | Ts | Ts-Cl, base (e.g., Pyridine) | Harsh Reductive Conditions (e.g., Na/NH₃) | Very stable to acid, base, oxidation. Requires harsh removal conditions. |
Common Pitfalls & Solutions:
-
Pitfall 1: Accidental Boc Deprotection. Using even moderately acidic conditions (e.g., during an acidic workup or a reaction that generates an acidic byproduct) can lead to partial or complete loss of the Boc group.
-
Solution: Maintain strict pH control. Use buffered systems or non-acidic reaction pathways.
-
-
Pitfall 2: Cbz Group affects other functional groups. Catalytic hydrogenolysis can reduce other functionalities like alkenes, alkynes, or nitro groups.
-
Solution: Use alternative deprotection methods like transfer hydrogenation or consider a different protecting group if sensitive moieties are present.
-
-
Pitfall 3: Incomplete Deprotection. This is common with sterically hindered substrates or when using deactivated catalysts.
-
Solution: Increase reaction time, temperature, or reagent equivalents. For Cbz removal, ensure the catalyst is active. For Boc removal, ensure the acid is fresh and anhydrous if required.
-
Visual Guide: Choosing an N-Protecting Group
Caption: Decision tree for selecting an orthogonal N-protecting group.
Section 3: Experimental Protocols
Protocol 1: Standard Boc Protection of the Pyrrolidine Nitrogen
This protocol describes the protection of the secondary amine of a 3-methoxypyrrolidine derivative using di-tert-butyl dicarbonate ((Boc)₂O).[8]
Materials:
-
3-Methoxypyrrolidine (or derivative)
-
Di-tert-butyl dicarbonate ((Boc)₂O) - 1.1 equivalents
-
Triethylamine (TEA) - 1.2 equivalents
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the 3-methoxypyrrolidine derivative (1.0 eq) in DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, add an additional 0.1 eq of (Boc)₂O and stir for another 1-2 hours. Ensure the starting amine is dry.
-
Presence of Base-Sensitive Groups: If your substrate is sensitive to TEA, a weaker base like NaHCO₃ in a biphasic THF/water system can be used, though reaction times may be longer.
Protocol 2: General Workflow for Impurity Identification
When an unexpected spot appears on your TLC plate or a new peak in your LC-MS, a systematic approach is necessary to identify and mitigate the side reaction.
Caption: Systematic workflow for troubleshooting unknown side products.
Section 4: Conclusion
The synthesis of 3-methoxypyrrolidine derivatives requires a proactive approach to managing potential side reactions. By understanding the underlying mechanisms of common issues such as ether cleavage and N-dealkylation, and by making strategic choices regarding protecting groups and reaction conditions, researchers can significantly improve reaction outcomes. This guide provides a foundation for troubleshooting, but careful observation and systematic investigation remain the most powerful tools in the chemist's arsenal.
References
- Protecting groups.Google Search. Accessed January 9, 2026.
- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.ChemRxiv. Accessed January 9, 2026.
- N-Dealkylation of Amines.PMC - NIH. Accessed January 9, 2026. [Link]
- Ether cleavage.Wikipedia. Accessed January 9, 2026. [Link]
- Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups.Benchchem. Accessed January 9, 2026.
- Profiling of in vitro metabolism of New Psychoactive Substances.CORE. Accessed January 9, 2026.
- Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives.
- 3-Methoxypyrrolidine: Your Key Pharmaceutical Intermediate Solution.Alfa Chemical. Accessed January 9, 2026.
- Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.MDPI. Accessed January 9, 2026. [Link]
- Peroxidative N-oxidation and N-dealkylation reactions of pargyline.PubMed. Accessed January 9, 2026. [Link]
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Alcohol or phenol synthesis by ether cleavage.Organic Chemistry Portal. Accessed January 9, 2026. [Link]
- Reactions of Ethers - Acidic Cleavage.Chemistry LibreTexts. Accessed January 9, 2026. [Link]
- Appendix 6: Protecting groups.Oxford Learning Link. Accessed January 9, 2026.
- Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol.Google Search. Accessed January 9, 2026.
- Synthesis and Reactions of 3-Pyrrolidinones.ElectronicsAndBooks. Accessed January 9, 2026.
- Cleavage Of Ethers With Acid.Master Organic Chemistry. Accessed January 9, 2026. [Link]
- Protecting Groups List.SynArchive. Accessed January 9, 2026. [Link]
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. learninglink.oup.com [learninglink.oup.com]
improving yield and purity of 3-Methoxypyrrolidine hydrochloride
Welcome to the Technical Support Center for 3-Methoxypyrrolidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to improve the yield and purity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 3-Methoxypyrrolidine?
A common and effective strategy begins with a chiral precursor like 4-hydroxyproline. The synthesis generally involves N-protection, methylation of the hydroxyl group, and subsequent deprotection followed by hydrochloride salt formation. A key advantage of starting with optically active 4-hydroxyproline is the preservation of stereochemistry, which is often critical in pharmaceutical applications.[1][2][3][4][5]
Q2: My final product is a viscous oil or a waxy solid, not the expected crystalline hydrochloride salt. What went wrong?
This is a common issue that can stem from several sources:
-
Incomplete salt formation: The conversion of the free base to the hydrochloride salt may be incomplete.
-
Residual solvent: Trapped solvent, especially water, can prevent crystallization.
-
Impurities: The presence of unreacted starting materials or byproducts can act as crystal growth inhibitors.
-
Incorrect stoichiometry of HCl: An excess or deficit of hydrochloric acid can lead to an impure mixture.
A detailed troubleshooting guide for this issue is provided in the sections below.
Q3: Which analytical techniques are recommended for purity assessment?
For comprehensive purity analysis, a combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects organic impurities.[6][7]
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight and helps identify volatile or non-volatile impurities.[8]
-
HPLC: Quantifies the purity of the final product and can separate closely related impurities.[8]
-
Elemental Analysis (CHN): Confirms the elemental composition and the correct formation of the hydrochloride salt.
Q4: What are the most common impurities to look out for?
Key impurities often include:
-
3-Hydroxypyrrolidine: From incomplete methylation.
-
N-protected 3-Methoxypyrrolidine: From incomplete deprotection.
-
Starting materials: Such as unreacted 4-hydroxyproline derivatives.
-
Byproducts from side reactions: Dependent on the specific synthetic route employed.
In-Depth Troubleshooting Guides
Problem 1: Low Reaction Yield
Low yield is a frequent challenge that can significantly increase the cost and timeline of a project. The following guide provides a systematic approach to diagnosing and resolving this issue.
Visual Troubleshooting Workflow for Low Yield
Below is a decision tree to help guide your troubleshooting process.
A decision tree for troubleshooting low yield.
Step-by-Step Protocol: Optimizing the Workup
A significant loss of product often occurs during the aqueous workup and extraction of the 3-methoxypyrrolidine free base. Amines can be surprisingly soluble in water, and incorrect pH can lead to poor recovery.
-
Neutralization and Basification: After the reaction is complete, quench carefully. Ensure the aqueous phase is adjusted to a pH of >10 with a suitable base (e.g., NaOH, K₂CO₃) to ensure the pyrrolidine is in its free base form.
-
Solvent Selection: Use an appropriate organic solvent for extraction. Dichloromethane (DCM) or a 3:1 mixture of Chloroform/Isopropanol is often effective.
-
Extraction: Extract the aqueous layer multiple times (at least 3-5 times) with the organic solvent. Combining multiple extractions is crucial for recovering products with some aqueous solubility.
-
Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat as low molecular weight amines can be volatile.
Problem 2: Low Purity and Crystallization Failures
Achieving high purity is essential for downstream applications. If your product fails to crystallize or shows significant impurities by NMR or LC-MS, a purification cycle involving the free base may be necessary.
Purification Cycle: From Impure HCl Salt to Pure HCl Salt
This workflow leverages the different solubility properties of the free base and the hydrochloride salt to remove impurities.
Workflow for the purification of 3-Methoxypyrrolidine HCl.
Protocol 1: Conversion of Free Base to Hydrochloride Salt
Proper salt formation is critical for obtaining a stable, crystalline solid.[9][10][11]
-
Dissolution: Dissolve the purified 3-methoxypyrrolidine free base in a suitable anhydrous solvent. Anhydrous Diethyl Ether or Isopropanol (IPA) are common choices.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 to 1.05 equivalents) of HCl solution (e.g., 2M HCl in Diethyl Ether, or HCl in IPA). Adding a large excess can lead to an oily product.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. Stir the resulting slurry at 0°C for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the precipitation) to remove any surface impurities.
-
Drying: Dry the solid under high vacuum to remove all residual solvent.
Protocol 2: Recrystallization of the Hydrochloride Salt
Recrystallization is a powerful technique for removing final traces of impurities.[12][13][14] The key is selecting an appropriate solvent system.
-
Solvent Screening: The ideal solvent should dissolve the hydrochloride salt when hot but have low solubility when cold. Common systems for amine hydrochlorides include:
-
Isopropanol (IPA) / Diethyl Ether
-
Ethanol / Ethyl Acetate
-
Methanol / Dichloromethane
-
-
Procedure: a. Place the crude hydrochloride salt in a flask. b. Add the primary solvent (e.g., IPA) dropwise at an elevated temperature until the solid just dissolves. c. Slowly add the anti-solvent (e.g., Diethyl Ether) until the solution becomes slightly turbid. d. Add a few more drops of the primary solvent to redissolve the precipitate, resulting in a saturated solution. e. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystal growth. f. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
| Solvent System | Primary Solvent | Anti-Solvent | Typical Ratio (v/v) | Notes |
| System 1 | Isopropanol (IPA) | Diethyl Ether | 1:5 to 1:10 | Good for general purpose purification. |
| System 2 | Ethanol | Ethyl Acetate | 1:3 to 1:8 | Can be effective for removing slightly less polar impurities. |
| System 3 | Methanol | Dichloromethane | 1:4 to 1:10 | Useful if the product is highly soluble in alcohols. |
Table 1: Common Recrystallization Solvent Systems for Amine Hydrochlorides.
Analytical Data
Accurate characterization is key to confirming product identity and purity.
| Technique | Nucleus | Expected Chemical Shifts (ppm) for Hydrochloride Salt |
| NMR | ¹H | ~9.5-10.5 (br s, 2H, NH₂⁺), ~4.2 (m, 1H, CH-O), ~3.5-3.8 (m, 2H, CH₂-N), ~3.3-3.5 (m, 2H, CH₂-N), 3.3 (s, 3H, OCH₃), ~2.1-2.4 (m, 2H, CH₂) |
| NMR | ¹³C | ~78 (CH-O), ~55 (OCH₃), ~52 (CH₂-N), ~45 (CH₂-N), ~30 (CH₂) |
Table 2: Representative NMR data for this compound. Note: Shifts can vary based on solvent and concentration. Data should be compared to a reference standard.[6][7]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis.
- SynHet. (n.d.). (S)-3-Methoxypyrrolidine hydrochloride.
- ChemicalBook. (n.d.). (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). (S)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(685828-16-4) 1H NMR spectrum.
- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
- Sigma-Aldrich. (n.d.). This compound | 136725-50-3.
- JournalAgent. (n.d.). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES.
- ChemicalBook. (n.d.). (R)-3-METHOXYPYRROLIDINE(120099-60-7) 1H NMR.
- PubChem - NIH. (n.d.). 3-Methoxypyrrolidine | C5H11NO | CID 11355447.
- ChemicalBook. (2025). (R)-3-METHOXYPYRROLIDINE | 120099-60-7.
- ECHEMI. (n.d.). What's the proper way to convert a freebase to hydrochloride?.
- BLD Pharm. (n.d.). 136725-50-3|this compound.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- ResearchGate. (n.d.). Generation of 4-hydroxyproline and 3-hydroxyproline from proline residues in collagen and other proteins in animals.
- BLD Pharm. (n.d.). 120099-61-8|(S)-3-Methoxypyrrolidine.
- ChemicalBook. (n.d.). (S)-3-METHOXYPYRROLIDINE(120099-61-8) 1H NMR spectrum.
- PMC - NIH. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers.
- MDPI. (n.d.). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline.
- Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?.
- DEA Diversion Control Division. (n.d.). Conversion Factors for Controlled Substances.
- Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?.
- Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- Wikipedia. (n.d.). Hydroxyproline.
- PubMed Central. (2023). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli.
- SpringerLink. (2014). New thermoresistant polymorph from CO2 recrystallization of minocycline hydrochloride.
- ResearchGate. (2014). New Thermoresistant Polymorph from CO2 Recrystallization of Minocycline Hydrochloride.
Sources
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- 5. Hydroxyproline - Wikipedia [en.wikipedia.org]
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- 7. (S)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(685828-16-4) 1H NMR spectrum [chemicalbook.com]
- 8. (S)-3-Methoxypyrrolidine hydrochloride [synhet.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of 3-Methoxypyrrolidine Hydrochloride Derivatives
Welcome to the technical support center for challenges related to the deprotection of 3-methoxypyrrolidine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. The pyrrolidine scaffold is a cornerstone in drug discovery, and successful manipulation of its protecting groups is critical for synthetic success.[1][2][3]
This resource is structured to provide rapid answers to common questions and in-depth troubleshooting for more complex issues encountered during the O-demethylation of these valuable synthetic intermediates.
Section 1: Frequently Asked Questions (FAQs)
Q1: My deprotection with BBr₃ is incomplete. What are the most common reasons?
A1: Incomplete reaction is a frequent issue. The primary culprits are often:
-
Insufficient Reagent: The stoichiometry of BBr₃ is critical. While a 1:1 molar ratio per methoxy group is the theoretical minimum, an excess is almost always required to drive the reaction to completion, often 2-4 equivalents per methoxy group.[4][5] This is because BBr₃ can form stable chelates with the product alcohol and the pyrrolidine nitrogen.[6]
-
Moisture Contamination: Boron tribromide reacts violently with water.[6] Any moisture in the solvent, glassware, or starting material will consume the reagent, reducing its effective concentration. Ensure all materials are rigorously dried before use.
-
Reaction Temperature: While many procedures start at low temperatures (-78 °C or 0 °C) to control the initial exothermic reaction, the mixture often needs to be warmed to room temperature and sometimes heated to ensure full conversion.[4][5]
Q2: I'm observing multiple byproducts in my HBr-mediated deprotection. What are they and how can I avoid them?
A2: Using hydrobromic acid (HBr) is a classic method, but its high temperatures and strong acidity can lead to side reactions.[7]
-
N-Alkylation: If the pyrrolidine nitrogen is unprotected, it can be susceptible to alkylation.
-
Ring Opening: Under harsh acidic conditions, the pyrrolidine ring itself can be compromised, though this is less common.[8]
-
Over-bromination: The product alcohol can sometimes be converted to the corresponding bromide if the reaction is heated for too long or at too high a concentration of HBr.
To minimize these, use the lowest effective temperature and reaction time. Monitoring the reaction closely by TLC or LC-MS is crucial.
Q3: Can I use the hydrochloride salt of 3-methoxypyrrolidine directly in the deprotection reaction?
A3: Yes, in most cases. The hydrochloride salt can be used directly, especially with strong Lewis acids like BBr₃. The Lewis acid is strong enough to interact with the methoxy group even with the protonated amine. However, you may need to add an additional equivalent of the Lewis acid to account for its interaction with the chloride ion. For reactions sensitive to acid, neutralizing the salt to the free base form before the reaction is advisable.
Q4: My work-up is messy. I'm getting an intractable emulsion or solid precipitate between the aqueous and organic layers. What's happening?
A4: This is a very common issue, particularly after BBr₃ reactions.[7] It's often caused by boron-containing byproducts and the amphiphilic nature of the product (a polar alcohol and a somewhat nonpolar ring system).
-
Boron Salts: Hydrolysis of the boron-alkoxide intermediate and excess BBr₃ creates boric acid and other boron salts that can be gummy.
-
Product Salt Formation: Your product, 3-hydroxypyrrolidine, is a base. If the aqueous layer is acidic, the product will exist as a salt and may partition unpredictably or precipitate at the interface.[7]
To resolve this, try adding brine (saturated NaCl solution) to break the emulsion or carefully adjusting the pH of the aqueous layer to be either strongly acidic (to fully solubilize the product as a salt) or basic (to extract the free base into an organic solvent).[7]
Section 2: In-Depth Troubleshooting Guides
Scenario 1: Low Yield and Incomplete Conversion with Boron Tribromide (BBr₃)
You've run your reaction with 2 equivalents of BBr₃ in DCM, warming from -78 °C to room temperature overnight. TLC and LC-MS analysis show ~50% starting material remaining.
Caption: Troubleshooting workflow for low BBr₃ deprotection yield.
Causality: The high Lewis acidity of BBr₃ makes it an excellent ether cleavage reagent.[6] However, its reactivity is a double-edged sword. The initial complexation with the ether oxygen is fast, but the subsequent steps, including potential complexation with the product and the pyrrolidine nitrogen, can slow the turnover. Recent computational studies suggest a complex mechanism where one BBr₃ molecule can cleave up to three ether molecules, but this requires forcing conditions to overcome intermediate energy barriers.[9]
Optimized Protocol:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to -78 °C (dry ice/acetone bath).
-
Reagent Addition: Slowly add BBr₃ (1.0 M solution in DCM, 3.5 eq) dropwise via syringe. Maintain the temperature below -60 °C.[4]
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Heating (If Necessary): If monitoring shows incomplete reaction, gently reflux the mixture (DCM bp ~40 °C) for an additional 2-4 hours.
-
Monitoring: Check reaction completion by TLC (stain with KMnO₄ or ninhydrin) or LC-MS.
Scenario 2: Difficult Work-up and Purification
Your reaction is complete, but upon quenching with methanol and adding water, you've formed a thick, unfilterable precipitate, and extraction is impossible.
Quenching BBr₃ with an alcohol like methanol is a standard procedure to form volatile trimethyl borate (B(OMe)₃), which can be removed under vacuum.[10] However, the intermediate boron species can be complex. When water is added, these hydrolyze to boric acid (H₃BO₃) and various polyborates. These, along with your hydrochloride product, can create complex mixtures that are poorly soluble in both aqueous and organic phases.
| Method | Procedure | Pros | Cons | Best For |
| Methanol Quench & Distillation | Cool reaction to 0°C. Slowly add MeOH. Concentrate in vacuo. Add more MeOH and repeat 2-3 times.[4][10] | Removes majority of boron as volatile B(OMe)₃. | Can be time-consuming. Product may co-distill if volatile. | Small to medium scale reactions where product is not volatile. |
| Aqueous Quench & pH Adjustment | Cool reaction to 0°C. Slowly add ice-water or sat. aq. NaHCO₃ solution.[7] | Fast and effective quench. | Can be highly exothermic and produce HBr gas. May form precipitates. | Reactions where the product is stable to pH changes. |
| Biphasic Quench | Cool reaction to 0°C. Add a layer of DCM, then slowly add water or sat. aq. NaHCO₃ while stirring vigorously.[7] | Controls exotherm. Product may be partitioned more cleanly. | Can still lead to interfacial solids (agglomerates). | Larger scale reactions. |
| Silica Plug Filtration | After quenching and removing solvent, dissolve the crude residue in a polar solvent (e.g., MeOH) and pass it through a short plug of silica gel, eluting with the same solvent.[10] | Effectively removes baseline boron byproducts. | May require large volumes of solvent. Product could be retained on silica. | Zwitterionic or highly polar products that are difficult to extract. |
The final product, 3-hydroxypyrrolidine hydrochloride, is a crystalline solid.[11] Recrystallization is often the most effective purification method.
-
Solvent Selection: After a successful work-up and removal of solvent, attempt to dissolve the crude solid in a minimal amount of hot solvent. Common choices include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Section 3: Analytical Methods
Effective troubleshooting is impossible without reliable analytical data.
1. Thin-Layer Chromatography (TLC):
-
Mobile Phase: A common system is Dichloromethane/Methanol (e.g., 9:1 or 8:2) with a small amount of ammonium hydroxide (~0.5-1%) to prevent streaking of the basic amine products.
-
Visualization:
-
KMnO₄ stain: Excellent for visualizing the product alcohol (will give a yellow/brown spot on a purple background).
-
Ninhydrin stain: If the pyrrolidine nitrogen is deprotected (e.g., from an N-Boc derivative), it will stain purple/blue.
-
UV light: If your molecule contains a UV-active chromophore.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: The definitive tool for monitoring reaction progress. It provides the mass of the starting material, product, and any significant byproducts, allowing for unambiguous identification.
-
Method: Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or acetic acid to ensure good peak shape for the amine.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The key signal to monitor is the disappearance of the methoxy group singlet (–OCH₃) around 3.3-3.4 ppm and the appearance of the alcohol proton (–OH), which can be a broad singlet anywhere from 2-5 ppm (or higher) and is exchangeable with D₂O.
-
¹³C NMR: Look for the disappearance of the methoxy carbon signal around 55-60 ppm.
Section 4: Alternative Deprotection Reagents
If BBr₃ and HBr prove problematic, consider these alternatives.
| Reagent | Typical Conditions | Mechanism | Advantages | Disadvantages |
| Hydroiodic Acid (HI) | 57% aq. HI, reflux | Sₙ2/Sₙ1 Cleavage[12][13] | More reactive than HBr/HCl.[14] | Harsh conditions, strong acid, potential for side reactions. |
| Trimethylsilyl Iodide (TMSI) | CH₂Cl₂ or CH₃CN, 0°C to RT | Lewis acidic silicon activates ether, iodide attacks. | Milder than HBr/HI. Volatile byproducts. | Highly moisture sensitive. |
| Methionine / Methanesulfonic Acid (MSA) | Reflux in MSA | "Soft" nucleophile (sulfur) attacks methyl group. | Good for acid-sensitive substrates. Avoids halides. | High temperatures required. Can be slow. |
| High-Temperature Water | H₂O, 100-250 °C (sealed tube) | Acid/base catalysis by water itself. | "Green" reagent. No quenching needed. | Requires high temperatures and pressures. Not selective. |
References
- The Brückner Research Group. Standard Operating Procedure for the use of BBr₃.
- Vrettos, E. I., et al. (2018). Discussion on BBr₃ Demethylation Work-up. ResearchGate.
- Reddit r/Chempros Community. (2023). Discussion on BBr₃ deprotection byproducts. Reddit.
- Fieser, L. F., & Fieser, M. Boron Tribromide. Reagents for Organic Synthesis.
- Chemistry Stack Exchange Community. (2018). What are the products of the reaction of methoxypropane with HBr?. Chemistry Stack Exchange.
- Chongqing Chemdad Co., Ltd. (R)-(-)-3-Pyrrolidinol hydrochloride Product Information.
- Chemistry Steps. Reactions of Ethers-Ether Cleavage.
- Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr₃).
- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
- Chemistry LibreTexts. 12.1: Reactions of Ethers.
- Goti, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- YouTube. Nucleophilic Substitution Reaction of Ethers|HBr or HI | Methoxy ethane.
- Reddy, K. T., et al. (2015). A Modified Procedure for the Deprotection of Methoxymethyl Ether. ResearchGate.
- Wikipedia. Ether cleavage.
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
- Zhang, X., et al. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- ResearchGate Discussion. Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?.
- Google Patents. US20120226043A1 - Method for the n-demethylation of n-methyl heterocycles.
- Chemistry LibreTexts. Cleaving Ethers.
- PubChem. (S)-3-Hydroxypyrrolidine hydrochloride.
- Farré, M., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta.
- ResearchGate. N-Demethylation of Alkaloids.
- Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- Nwankwo, J. O. (1991). In vitro O-demethylation from a heterocyclic nitrogen: a novel metabolic reaction?. Xenobiotica.
- Al-Tannak, N. F., & Y-H, A. (2012).
- Hudlicky, T., & Klásek, A. (2010). Advances in N- and O-Demethylation of Opiates. The Alkaloids: Chemistry and Biology.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- Byrd, K. M., & Ramey, J. D. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. NIH Public Access.
- Kang, Y. K., et al. (2006). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry.
- ResearchGate. A Hierarchy of Aryloxide Deprotection by Boron Tribromide.
- PubChem. 3-Methoxypyrrolidine.
- Wong, S. H. Y. (2005). Analytical Methods for Therapeutic Drug Monitoring and Toxicology.
- Redalyc. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. (R)-(-)-3-Pyrrolidinol hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Ether cleavage - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing 3-Methoxypyrrolidine Hydrochloride
Introduction: The Challenge of Hygroscopicity
Welcome to the technical support guide for 3-Methoxypyrrolidine hydrochloride. This valuable building block is integral to many synthetic pathways in drug discovery and development. However, its utility is paired with a significant handling challenge: its hygroscopic nature. As an amine hydrochloride salt, it readily absorbs moisture from the atmosphere, which can lead to a cascade of experimental problems, from inaccurate measurements to compromised reaction outcomes.[1][2]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing this critical property. We will move from the fundamental principles of hygroscopicity to practical, step-by-step protocols and troubleshooting solutions to ensure the integrity and reliability of your experiments.
Part 1: Understanding the Impact of Moisture
Q: What does "hygroscopic" mean for this compound, and why does it happen?
A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For this compound, this occurs because the ionic nature of the hydrochloride salt has a strong affinity for polar water molecules. The presence of moisture can lead to the hydrolysis of the salt, potentially affecting the equilibrium between the amine and its protonated form, which is critical for its reactivity.[3][4]
Q: What are the direct consequences of moisture absorption in my sample?
A: Ignoring the hygroscopic nature of this compound can introduce significant, often hard-to-trace, errors in your workflow. The primary consequences are summarized below.
Table 1: Impact of Moisture Contamination on this compound
| Consequence | Description | Experimental Impact |
| Physical State Alteration | The compound can transform from a free-flowing powder into a sticky, clumpy solid or even an oily slurry.[1] | Makes accurate weighing nearly impossible and complicates transfers, leading to material loss. |
| Inaccurate Stoichiometry | Weighing a "wet" sample means you are weighing both the compound and an unknown amount of water. | Leads to under-dosing the reagent in a reaction, causing incomplete conversion, lower yields, and potentially more side products. |
| Altered Solubility | The presence of water can change the solubility profile of the compound in your reaction solvent. | May cause the reagent to crash out of solution or, conversely, prevent crystallization during workup. |
| Chemical Degradation | Although stable, long-term exposure to moisture, especially at elevated temperatures, can promote degradation pathways. | Compromises the purity of the starting material, introducing impurities into the reaction. |
| Reaction Interference | Absorbed water can act as an unwanted reactant (e.g., a nucleophile) or alter the catalytic cycle in sensitive reactions. | Can lead to unexpected side products, catalyst deactivation, and non-reproducible results. |
Part 2: Best Practices for Storage and Handling
Proper handling is not merely a suggestion but a mandatory prerequisite for reliable and reproducible chemistry. The ideal workflow minimizes atmospheric exposure at every step.
Q: How should I store this compound upon receipt?
A: Proper storage begins the moment the compound arrives in your lab.
-
Inspect Packaging: Ensure the supplier's packaging, often a sealed bag or container, is intact.
-
Immediate Storage: Store the unopened container in a desiccator with an active desiccant (e.g., silica gel, Drierite). For long-term storage, placing the container inside a secondary, heat-sealed pouch with desiccant offers an excellent barrier.[5]
-
Controlled Environment: The storage area should be cool and dry.[6] Avoid storing it in areas with high humidity fluctuations, such as near sinks or fume hoods where water baths are frequently used.
Q: What is the best environment for handling and weighing this compound?
A: The choice of environment depends on the sensitivity of your subsequent application. The following workflow provides a decision-making framework.
Decision workflow for handling.
-
Highest Integrity (Glovebox): For moisture-sensitive reactions (e.g., using organometallics, certain catalysts), weighing and handling inside a glovebox with a low-moisture inert atmosphere (<10 ppm H₂O) is the gold standard.[7][8][9] This completely isolates the compound from the environment.
-
Good Practice (Open Bench): For less sensitive applications, you can weigh the compound on an analytical balance in the open lab, but speed and technique are critical.[1] The "weighing by difference" method is strongly recommended. The container should be opened for the minimum time possible and always stored in a desiccator between uses.
Part 3: Experimental Protocols
Protocol A: Weighing in a Glovebox
This protocol ensures the highest level of protection from atmospheric moisture.[10]
-
Preparation: Move all necessary items into the glovebox antechamber, including the sealed container of this compound, spatulas, a weigh boat or vial, and your lab notebook or pen. Ensure the analytical balance inside the glovebox is calibrated and level.
-
Atmosphere Purge: Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times to remove air and moisture before opening the inner door.
-
Equilibration: Allow the compound's container to equilibrate to the glovebox temperature for 15-20 minutes to prevent thermal drift on the balance.
-
Weighing:
-
Tare the receiving vial or weigh boat on the balance.
-
Open the compound container. Quickly transfer the desired amount of solid to the tared vial.
-
Immediately and securely reseal the main compound container.
-
Record the final mass.
-
-
Post-Weighing: Cap the vial containing your weighed sample. The sample can now be used for reactions within the glovebox or sealed and removed for use outside.
Protocol B: Weighing by Difference on an Open Bench
This technique minimizes exposure time and provides an accurate mass of the transferred compound, even if some moisture is absorbed during the process.[11]
-
Preparation: Have your reaction flask, solvent, and transfer equipment ready to go. Minimize the time between weighing and addition to the reaction.
-
Initial Weighing:
-
Place the sealed container (the "source vial") of this compound on the analytical balance and close the doors.
-
Once the reading is stable, record this initial mass (M1) in your lab notebook.
-
-
Transfer:
-
Remove the source vial from the balance.
-
Working quickly, uncap the vial and use a clean spatula to transfer an approximate amount of the solid directly into your reaction flask.
-
Do not leave the source vial open on the balance pan.
-
Immediately and tightly reseal the source vial.
-
-
Final Weighing:
-
Place the sealed source vial back onto the same analytical balance.
-
Once the reading is stable, record this final mass (M2).
-
-
Calculation: The exact mass of the compound transferred to your reaction flask is M1 - M2 .
Part 4: Troubleshooting Guide & FAQs
Troubleshooting Common Issues
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. olisystems.com [olisystems.com]
- 5. researchgate.net [researchgate.net]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. munroscientific.co.uk [munroscientific.co.uk]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. inertcorp.com [inertcorp.com]
- 10. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 11. m.youtube.com [m.youtube.com]
Navigating the Labyrinth: A Technical Guide to Workup Procedures for Reactions with 3-Methoxypyrrolidine Hydrochloride
For Immediate Release to the Scientific Community
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, structured in a dynamic question-and-answer format, provides in-depth, field-proven insights into the workup procedures for reactions involving 3-Methoxypyrrolidine hydrochloride. As Senior Application Scientists, we aim to move beyond mere procedural lists, offering a causal understanding of experimental choices to empower your research.
Section 1: Foundational Knowledge & Initial Workup Strategy
Q1: What are the key chemical properties of this compound that I need to consider before starting a workup?
A1: Understanding the physicochemical properties of this compound is paramount for designing an effective workup. As the hydrochloride salt of 3-methoxypyrrolidine, it exists in a protonated, water-soluble form.[1][2][3] The free base, 3-methoxypyrrolidine, is a basic amine that is more soluble in organic solvents.[4] This duality in solubility based on pH is the cornerstone of a successful acid-base extraction, a common technique for purifying such compounds.[1][2][3]
Key Properties Summary:
| Property | This compound | 3-Methoxypyrrolidine (Free Base) |
| Form | Solid | Liquid[5] |
| Solubility | High in aqueous solutions | Higher in organic solvents (e.g., DCM, EtOAc) |
| Reactivity | Stable salt | Basic and nucleophilic[6] |
A typical synthesis might involve using the hydrochloride salt as a starting material, which is then neutralized in situ or during the workup to liberate the free amine for subsequent reactions or purification.
Q2: I've completed my reaction. What is the general first step for working up a reaction mixture containing this compound?
A2: The initial step universally involves an acid-base extraction to separate your product from unreacted starting materials, catalysts, and byproducts based on their acidic, basic, or neutral properties.[1][2][3] Since you've started with the hydrochloride salt, your target compound (if it's the free amine) will need to be liberated by basification.
A generalized workflow is as follows:
Caption: General workup workflow for reactions with 3-Methoxypyrrolidine HCl.
Section 2: Troubleshooting Common Workup Issues
Q3: I've added the aqueous base and my extraction solvent, but I'm seeing a thick, milky layer between the organic and aqueous phases. What is this emulsion and how do I break it?
A3: You are encountering an emulsion, a common and frustrating issue in liquid-liquid extractions, especially when dealing with basic aqueous solutions and chlorinated solvents.[7] Emulsions are stable mixtures of immiscible liquids, often stabilized by surfactants or particulate matter at the interface.
Troubleshooting Emulsions:
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for some time; gravity can sometimes do the work for you.[7][8]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[7][8][9] This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which can help break the emulsion.[10]
-
Gentle Agitation: Gently swirl or stir the mixture with a glass rod instead of vigorous shaking.[7][10]
-
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth).[8][9] Celite can physically disrupt the emulsion by removing fine particulates that may be stabilizing it.[8]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the mixture and break the emulsion.[10]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[10]
Q4: My product seems to be partially soluble in the aqueous layer even after basification. How can I improve my extraction efficiency?
A4: The free base of 3-methoxypyrrolidine, while more organic-soluble, may still retain some water solubility, especially if other polar functional groups are present in your final molecule.
Strategies to Enhance Extraction:
-
Increase the pH: Ensure your aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the pyrrolidine nitrogen. Use a stronger base like sodium hydroxide if necessary, but be mindful of the stability of your product to strong bases.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for extracting compounds with moderate partition coefficients.
-
"Salting Out": As mentioned for emulsions, adding brine to the aqueous layer before extraction can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[10]
-
Choice of Solvent: Experiment with different extraction solvents. Dichloromethane (DCM) is often more effective at extracting polar organic compounds than ethyl acetate or diethyl ether.
Q5: I'm performing a Boc deprotection of a 3-methoxypyrrolidine derivative using a strong acid like TFA or HCl in dioxane. What is the best workup procedure?
A5: The workup for a Boc deprotection requires careful neutralization of the strong acid to isolate the free amine.
Step-by-Step Protocol for Boc Deprotection Workup:
-
Removal of Excess Acid: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the volatile acid (like TFA) and solvent.[11][12]
-
Basification: Dissolve the residue in an appropriate organic solvent (e.g., DCM or EtOAc). Carefully add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with cooling until the pH of the aqueous layer is basic (pH > 9). Be cautious as CO2 evolution can cause frothing if bicarbonate is used.[13]
-
Extraction: Transfer the mixture to a separatory funnel and perform a standard liquid-liquid extraction.[1]
-
Washing: Wash the organic layer with brine to remove residual water and inorganic salts.[13]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo to obtain your deprotected amine.
Caption: Workup workflow for Boc deprotection of 3-methoxypyrrolidine derivatives.
Section 3: Frequently Asked Questions (FAQs)
Q6: Can I purify my 3-methoxypyrrolidine-containing product using silica gel chromatography?
A6: Yes, but with caution. Amines are basic and can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption. To mitigate this, you can:
-
Add a basic modifier to your eluent: A small amount of triethylamine (e.g., 0.1-1%) or ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica.
-
Use a different stationary phase: Basic alumina or reverse-phase silica (C18) can be better alternatives for purifying basic compounds.[14]
Q7: How do I remove residual amine starting material from my reaction mixture if my product is neutral?
A7: An acidic wash is highly effective.[15] By washing your organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic amine will be protonated, forming a water-soluble ammonium salt that will partition into the aqueous layer.[3][15] Your neutral product will remain in the organic phase. Ensure your product is stable to acidic conditions before attempting this.[15]
Q8: My final product is the hydrochloride salt of a 3-methoxypyrrolidine derivative. How do I isolate it?
A8: If your final product is the hydrochloride salt, you will want to avoid a basic workup. After the reaction, you can often precipitate the product directly from the reaction mixture by adding a less polar solvent in which the salt is insoluble, such as diethyl ether or MTBE.[11] The precipitated solid can then be collected by filtration and washed with the non-polar solvent to remove impurities.[11]
References
- Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester.
- Acid–base extraction - Wikipedia.
- 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem.
- Problems with extractions - Chemistry Teaching Labs - University of York.
- Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
- Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester.
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
- Acid-Base Extraction.
- Workup: Amines - Department of Chemistry : University of Rochester.
- Amine workup : r/Chempros - Reddit.
- 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem - NIH.
- Organic Reaction Workup Formulas for Specific Reagents.
- Removal of Boc protecting group as workup? : r/chemistry - Reddit.
- How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate.
- Boc Deprotection - TFA - Common Organic Chemistry.
- Reactions of Amines.
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH.
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- Preparation of Amines - Chemistry Steps.
- SOLUBILITY DATA SERIES.
- Solubility data determination and model correlation of trimetazidine hydrochloride in three mixed solvents - ResearchGate.
- Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions - ResearchGate.
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- 15. Workup [chem.rochester.edu]
Technical Support Center: Catalyst Selection for 3-Methoxypyrrolidine Hydrochloride Modifications
Welcome to the technical support center for catalyst selection in the modification of 3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice for various synthetic transformations. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: N-Arylation of 3-Methoxypyrrolidine (Buchwald-Hartwig Amination)
The formation of a C-N bond between an aryl group and the nitrogen of 3-methoxypyrrolidine is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a powerful tool for this transformation, but catalyst selection is critical for success.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is not proceeding. What is the most likely cause related to my catalyst system?
A1: The most common issue is incomplete neutralization of the hydrochloride salt and improper activation of the palladium catalyst. The hydrochloride salt of your starting material will react with the base, potentially leaving insufficient base to participate in the catalytic cycle.
Troubleshooting Guide:
-
Base Selection and Stoichiometry:
-
Ensure you are using at least two equivalents of a strong, non-nucleophilic base. One equivalent is consumed by the hydrochloride salt, and the second is required for the catalytic cycle.
-
Commonly used bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[3]
-
The choice of base can significantly impact the reaction outcome. For base-sensitive substrates, milder bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be effective, though they may require higher temperatures or longer reaction times.
-
-
Catalyst Pre-activation:
-
Ensure your palladium precatalyst is properly activated to the active Pd(0) species. Many modern Buchwald-Hartwig precatalysts are designed for easy activation.
-
If you are using a Pd(II) source like Pd(OAc)2, the presence of a phosphine ligand is crucial for in situ reduction to Pd(0).
-
-
Ligand Choice:
-
The ligand is critical for stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination.[1]
-
For cyclic secondary amines like 3-methoxypyrrolidine, bulky, electron-rich phosphine ligands such as Josiphos, XPhos, or RuPhos are often effective.
-
N-heterocyclic carbene (NHC) ligands have also shown great promise in the amination of cyclic secondary amines with aryl chlorides.[4]
-
Q2: I'm observing significant side product formation in my N-arylation reaction. How can my catalyst choice influence this?
A2: Side product formation often points to issues with catalyst stability or selectivity. The choice of ligand and the reaction conditions play a pivotal role in minimizing unwanted reactions.
Troubleshooting Guide:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupling with the amine. This can be minimized by using a more active catalyst system that favors C-N bond formation. Consider switching to a more electron-rich ligand.
-
Aryl Halide Homocoupling: This suggests that the transmetalation step is slow. A more sterically hindered ligand may be necessary to promote the desired cross-coupling.
-
Catalyst Decomposition: Palladium catalysts can decompose at high temperatures, leading to the formation of palladium black and a loss of catalytic activity. If you are running the reaction at high temperatures, consider a more thermally stable catalyst system, such as one with a robust NHC ligand.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (e.g., [Pd(IPr)Cl2(pyridine)]) (0.5-2 mol%), and ligand (if not using a precatalyst) (1-4 mol%).
-
Add a strong base (e.g., NaOtBu) (2.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Data Summary: Catalyst Systems for N-Arylation of Cyclic Amines
| Catalyst/Ligand System | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dba)2/BINAP | Aryl Bromide | K2CO3 | Toluene | 110 | High | [4] |
| PdCl2(P(o-Tolyl3))2 | Aryl Bromide | N/A | Toluene | 100 | High | [1] |
| CuI/L8 | Aryl Bromide | NaOTMS | DMSO | 24-70 | High | [6][7] |
Note: Yields are dependent on the specific substrates used.
Catalyst Selection Workflow
Caption: Decision tree for N-arylation catalyst selection.
Section 2: N-Alkylation of 3-Methoxypyrrolidine
N-alkylation introduces an alkyl group onto the nitrogen atom of the pyrrolidine ring. While seemingly straightforward, catalyst selection is key to achieving high yields and avoiding over-alkylation.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction using an alkyl halide is giving a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?
A1: Over-alkylation is a common problem when the newly formed tertiary amine is more nucleophilic than the starting secondary amine.
Troubleshooting Guide:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, favoring reaction with the more abundant secondary amine.
-
Catalyst-Free Conditions: For reactive alkyl halides (e.g., benzyl bromide, allyl bromide), a catalyst may not be necessary. The reaction can often be driven by a base like potassium carbonate in a polar aprotic solvent.[8]
-
Reductive Amination: A powerful alternative to direct alkylation is reductive amination with an aldehyde or ketone. This method offers excellent control over mono-alkylation. Common catalysts include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[9]
Q2: I want to perform a "green" N-alkylation using an alcohol. What catalytic systems are suitable?
A2: N-alkylation using alcohols is an atom-economical process that proceeds via a "hydrogen borrowing" mechanism.[10]
Troubleshooting Guide:
-
Homogeneous Catalysts: Ruthenium and iridium complexes are commonly used for this transformation. These catalysts can operate under milder conditions than some heterogeneous options.
-
Heterogeneous Catalysts: For easier separation and catalyst recycling, heterogeneous catalysts are advantageous. Gold on titanium dioxide (Au/TiO2) and Raney Nickel (RaNi) have been shown to be effective, though they may require higher temperatures.[10]
Experimental Protocol: Reductive Amination
-
Dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a mild acid (e.g., acetic acid) to facilitate iminium ion formation.
-
Add the reducing agent (e.g., STAB) (1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography.
Reaction Mechanism: Hydrogen Borrowing N-Alkylation
Caption: Simplified mechanism for hydrogen borrowing N-alkylation.
Section 3: General Troubleshooting
This section addresses broader issues that can arise during the modification of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working, and I suspect my this compound starting material may have degraded. How can I check this and what are the proper storage conditions?
A1: this compound is generally stable, but like all amine salts, it can be hygroscopic.[11]
Troubleshooting Guide:
-
Check Purity: Confirm the purity of your starting material by NMR or LC-MS.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from light.[12][13] For long-term storage, keeping it under an inert atmosphere is recommended.
-
Stability Under Reaction Conditions: Be aware that under strongly basic or high-temperature conditions, degradation pathways could emerge.[14][15] If you suspect this, running a control reaction with the starting material, base, and solvent (without the coupling partner) can be informative.
Q2: Should I use a homogeneous or heterogeneous catalyst for my reaction?
A2: The choice between a homogeneous and heterogeneous catalyst depends on the specific reaction and practical considerations.
Comparison Table: Homogeneous vs. Heterogeneous Catalysts
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity/Selectivity | Often higher due to well-defined active sites.[16] | Can be lower, but improvements are being made. |
| Reaction Conditions | Typically milder. | Often require higher temperatures and pressures.[10] |
| Catalyst Separation | Difficult; may require chromatography. | Easy; filtration or centrifugation.[17] |
| Catalyst Recycling | Challenging. | Generally straightforward.[17] |
| Cost | Often based on precious metals (Pd, Ru, Ir).[18] | Can utilize cheaper metals (Ni, Cu).[19][20] |
Final Considerations
The successful modification of this compound hinges on a rational approach to catalyst selection. Always consider the specific transformation, potential side reactions, and practical aspects of your synthesis. This guide provides a starting point for troubleshooting and optimization. For novel transformations, a thorough literature search and catalyst screening are always recommended.
References
- Palladium-catalyzed amination of pyrrolidine with aryl chlorides.
- Buchwald-Hartwig Amin
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed Central. [Link]
- Palladium-catalyzed Buchwald-Hartwig amination.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central. [Link]
- The synthesis and application of pyrrolidine-based supported catalysts.
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]
- N-ALKYLATION CATALYST, PREPARATION METHOD THEREFOR AND USE THEREOF.
- Mild Amide N-Arylation Enabled by Nickel-Photoredox C
- Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. [Link]
- Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry.
- An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed. [Link]
- Bringing Homogeneous Iron Catalysts on the Heterogeneous Side: Solutions for Immobiliz
- The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. [Link]
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- 8. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Solvent Effects on 3-Methoxypyrrolidine Hydrochloride Reactivity
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 3-Methoxypyrrolidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of using this versatile building block. The reactivity of 3-Methoxypyrrolidine is profoundly influenced by the choice of solvent, a factor that is often underestimated. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound isn't starting. I've mixed it with my electrophile in the solvent, but TLC analysis shows no product formation. What's wrong?
This is the most common issue encountered. The problem lies in the structure of the starting material itself. This compound is an ammonium salt. The nitrogen atom, which is the nucleophilic center, is protonated, forming a non-nucleophilic ammonium ion. To initiate the reaction, you must first deprotonate the hydrochloride salt to generate the free, nucleophilic secondary amine in situ.
Solution: Add a suitable base to your reaction mixture. The choice of base is critical and depends on the sensitivity of your electrophile and the reaction conditions. Common choices include:
-
Tertiary amines: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are often used. They are non-nucleophilic and serve as effective proton scavengers.
-
Inorganic bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, particularly in polar aprotic solvents like DMF or acetonitrile.
Q2: How does solvent choice impact the initial deprotonation step?
The solvent plays a crucial role in both dissolving the reactants and mediating the effectiveness of the base.
-
Solubility: this compound is a salt and typically has poor solubility in nonpolar solvents but better solubility in polar solvents like water, methanol, or DMSO.[1] The base and electrophile must also be soluble.
-
Base Strength: The apparent strength of your base can be modulated by the solvent. In polar aprotic solvents, which do not engage in strong hydrogen bonding, bases are generally more effective.
The initial step of the reaction can be visualized as an equilibrium between the protonated and deprotonated forms of the pyrrolidine.
Caption: Deprotonation equilibrium of the hydrochloride salt.
Q3: Which solvent class is better for reactions with 3-Methoxypyrrolidine: polar protic or polar aprotic?
For most nucleophilic substitution reactions involving the liberated 3-methoxypyrrolidine, polar aprotic solvents are overwhelmingly superior .[2][3][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents are the preferred choice.[3] They can dissolve the hydrochloride salt and effectively solvate the cation (the counter-ion from the base, e.g., K⁺ from K₂CO₃), but they do not form strong hydrogen bonds with the nucleophilic nitrogen of the free amine.[4] This leaves the amine "naked" and highly reactive, significantly accelerating the rate of SN2 reactions.[2][5]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents should generally be avoided if high reactivity is desired. They form a "cage" of hydrogen bonds around the nucleophilic nitrogen atom.[2][4] This solvation shell stabilizes the nucleophile, making it less reactive and hindering its ability to attack the electrophile, thereby slowing down SN2 reactions.[3][6] However, if you are performing a reaction that proceeds via an SN1 mechanism (e.g., with a tertiary electrophile), a polar protic solvent can be beneficial as it stabilizes the carbocation intermediate.[6][7]
Caption: Impact of solvent on nucleophile reactivity.
Troubleshooting Guide
Problem 1: The reaction is very slow and gives a low yield, even with a base.
Scenario: You are reacting 3-Methoxypyrrolidine HCl with a primary or secondary alkyl halide (a classic SN2 reaction) in ethanol with triethylamine.
Root Cause Analysis: Your choice of a polar protic solvent (ethanol) is likely the primary cause. As discussed, ethanol molecules will hydrogen-bond with the free pyrrolidine, reducing its nucleophilicity and slowing the reaction.[6][8]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Change the solvent to acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents will not cage the nucleophile, leading to a significant rate enhancement.[2] A study on the related nucleophile pyrrolidine showed its nucleophilicity parameter (N) decreased from 18.32 in acetonitrile to 15.72 in methanol, quantifying this negative effect.[9]
-
Re-evaluate Your Base: While triethylamine is acceptable, an inorganic base like K₂CO₃ in DMF can be more effective. The carbonate is a stronger base and its use avoids potential purification issues with excess tertiary amines or their salts.
-
Increase Temperature: If the reaction is still slow, gently heating the mixture (e.g., to 50-80 °C) can increase the reaction rate. Ensure your starting materials and product are stable at the chosen temperature.[10]
| Parameter | Problematic Condition | Recommended Solution | Scientific Rationale |
| Solvent | Ethanol (Polar Protic) | DMF or Acetonitrile (Polar Aprotic) | Aprotic solvents do not hydrogen-bond with the nucleophile, preserving its high reactivity for SN2 reactions.[2][4] |
| Base | Triethylamine | K₂CO₃ or Cs₂CO₃ | Inorganic bases are often more effective and can be easier to remove during workup. |
| Temperature | Room Temperature | 50-80 °C (if necessary) | Provides kinetic energy to overcome the activation barrier, increasing the reaction rate. |
Problem 2: My starting material (3-Methoxypyrrolidine HCl) will not dissolve.
Scenario: You are trying to run a reaction in a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and observe poor solubility.
Root Cause Analysis: As an ionic salt, this compound has limited solubility in solvents with low dielectric constants.[1][11] For a reaction to occur efficiently, all components must be in the solution phase.
Troubleshooting Steps:
-
Use a Co-Solvent: Add a small amount of a polar aprotic solvent like DMF or DMSO to the THF or DCM to aid in dissolving the salt. This can often be just 5-10% of the total volume.
-
Switch to a More Polar Solvent: If a co-solvent is not effective or desirable, switch the entire solvent system to a more polar one like acetonitrile or DMF.
-
Consider Phase-Transfer Catalysis: In a biphasic system (e.g., DCM and aqueous base), a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the deprotonated amine into the organic phase to react with the electrophile.
Experimental Protocols
Protocol: General Procedure for N-Alkylation (SN2) of 3-Methoxypyrrolidine
This protocol provides a robust starting point for reacting this compound with a primary alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration typically 0.1-0.5 M with respect to the limiting reagent).
-
Stirring: Begin vigorous stirring. The mixture will be a suspension. Stir for 15-30 minutes at room temperature to facilitate the deprotonation of the hydrochloride salt. This pre-stirring is a critical step to ensure the free amine is generated before adding the electrophile.
-
Electrophile Addition: Add the alkyl halide (1.0-1.2 eq) to the suspension.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the alkyl halide starting material.
-
Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with a large volume of water. c. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as needed.
Sources
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- 9. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Maintaining the Chiral Integrity of 3-Methoxypyrrolidine Hydrochloride
Welcome to the technical support center dedicated to the handling and use of chiral 3-Methoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who rely on the stereochemical purity of this critical building block. Racemization, the undesirable conversion of a single enantiomer into a mixture of both, can compromise the efficacy, safety, and selectivity of your final compounds.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you prevent the loss of enantiomeric purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for a chiral building block like this compound?
A1: Racemization is the process where an enantiomerically pure substance converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity. For chiral molecules used in drug development, the two enantiomers, despite having identical chemical formulas, can exhibit vastly different pharmacological, toxicological, and metabolic properties.[2] One enantiomer might be the active drug, while the other could be inactive or, in some cases, responsible for adverse effects.[2][3] Therefore, maintaining the high enantiomeric purity of (S)- or (R)-3-Methoxypyrrolidine hydrochloride is paramount to ensure the desired biological activity and safety profile of the final drug candidate.[3]
Q2: What are the primary environmental and chemical factors that can induce racemization in chiral amines?
A2: The primary drivers of racemization in chiral amines involve the formation of planar, achiral intermediates.[4] Key factors include:
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier to racemization.[4] Lowering the reaction temperature is a consistently effective strategy to suppress this process.[5]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization.[4] Strong bases are particularly problematic as they can facilitate the formation of achiral intermediates like enamines through deprotonation.[4] The strength and concentration of the base are critical variables.[6]
-
Solvent Effects: The polarity and proticity of the solvent can influence racemization rates by stabilizing the transition states involved in the process.[4]
Q3: How does the hydrochloride salt form of 3-Methoxypyrrolidine help maintain its chiral stability?
A3: 3-Methoxypyrrolidine is supplied as a hydrochloride (HCl) salt to enhance its stability and ease of handling. The nitrogen atom of the pyrrolidine ring is protonated, forming a stable ammonium salt. This protonation serves two main purposes in preventing racemization:
-
Reduces Basicity: The protonated amine is no longer a free base, making it less susceptible to participating in base-catalyzed racemization pathways.
-
Increases Stability: The salt form is generally a more stable, crystalline solid compared to the free amine, which can be a volatile liquid.[7] This solid-state form restricts molecular motion and minimizes degradation pathways that might be more prevalent in the liquid state.
Q4: I suspect my sample has racemized during a reaction or storage. How can I verify its enantiomeric purity?
A4: The enantiomeric purity, or enantiomeric excess (ee), is determined using analytical techniques that can differentiate between enantiomers.[3] Common methods include:
-
Chiral Chromatography (HPLC or GC): This is the most reliable method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. For amines, a derivatization step to form diastereomers or improve volatility for GC may be necessary.[3][8]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): While NMR cannot directly distinguish between enantiomers, adding a chiral solvating agent can induce temporary diastereomeric complexes that have distinct NMR spectra, allowing for quantification.[9]
Troubleshooting Guide: Preventing Racemization in Practice
This section addresses specific issues you may encounter during experiments.
Problem 1: Significant loss of enantiomeric excess (ee) after a chemical reaction (e.g., amide coupling).
This is a common issue, often stemming from the reaction conditions required to deprotonate the hydrochloride salt and facilitate the reaction.
-
Potential Cause A: Harsh Basic Conditions
-
Explanation: To participate in a reaction, the amine hydrochloride must be neutralized to the free amine. The choice and amount of base used for this are critical. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) are known promoters of racemization, particularly of the activated carboxylic acid partner in a coupling reaction, but an overly basic environment can also compromise the stability of the chiral amine.[5][6]
-
Corrective Action:
-
Use the Minimum Stoichiometric Amount: Use only the required amount of base to neutralize the HCl salt and facilitate the reaction. Excess base significantly increases the risk of racemization.[5]
-
Select a Weaker Base: Whenever possible, opt for a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, which have been shown to cause less racemization compared to DIPEA.[6]
-
-
-
Potential Cause B: Elevated Reaction Temperature
-
Explanation: Many reactions are heated to increase the rate. However, temperature is a major contributor to racemization.[4] The rate of racemization often increases more rapidly with temperature than the rate of the desired reaction.
-
Corrective Action:
-
Lower the Temperature: Perform the reaction at a lower temperature. For many coupling reactions, starting at 0 °C or even cooling to -15 °C is highly effective at suppressing racemization.[5]
-
Time vs. Temperature: If the reaction is slow at lower temperatures, it is often better to run it for a longer duration at a low temperature than to increase the heat for a shorter time.
-
-
-
Potential Cause C: Inappropriate Coupling Reagents
-
Explanation: In amide bond formation, the choice of coupling reagent is crucial. Some reagents, particularly carbodiimides like EDC when used alone, can lead to higher rates of racemization of the acid component.
-
Corrective Action:
-
Use Additives: When using a carbodiimide like EDC, always include a racemization-suppressing additive such as HOBt or OxymaPure.[5][6]
-
Use Uronium/Phosphonium Reagents: Reagents like HATU, HBTU, or PyBOP are generally superior for minimizing racemization as they rapidly form active esters that are less prone to racemization.[5]
-
-
Problem 2: Gradual degradation of enantiomeric purity during storage.
-
Potential Cause: Improper Storage Conditions
-
Explanation: this compound, while more stable than its free base, is not immune to degradation over long periods under suboptimal conditions. Exposure to moisture, air (oxygen), and ambient or fluctuating temperatures can contribute to slow degradation and potential racemization.
-
Corrective Action:
-
Strictly Adhere to Recommended Storage: Store the compound at the recommended temperature of 2-8°C in a refrigerator.[10]
-
Use an Inert Atmosphere: Store the vial under a dry, inert atmosphere such as argon or nitrogen to protect it from moisture and oxygen.[10]
-
Aliquot the Sample: If you will be using the compound frequently, consider aliquoting it into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is warmed to room temperature and exposed to the atmosphere, preserving its integrity.
-
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8 °C (Refrigerated) | Reduces the rate of potential degradation and racemization pathways.[10] |
| Storage Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Prevents degradation from atmospheric moisture and oxygen.[10] |
| Reaction pH | Neutral to slightly acidic (if possible) | Minimizes base-catalyzed racemization.[4][11] |
| Base Selection | N-methylmorpholine (NMM) or 2,4,6-collidine | Weaker, less-hindered bases are less likely to promote racemization than strong bases like DIPEA.[6] |
| Reaction Temperature | 0 °C to -15 °C | Low temperatures significantly slow the rate of racemization more than the desired reaction.[5] |
Experimental Protocols & Workflows
Protocol 1: Standard Protocol for Handling and Storage
-
Receiving: Upon receipt, immediately transfer the container of this compound to a 2-8°C refrigerator for storage.
-
Dispensing: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: Perform all weighing and dispensing under a blanket of dry argon or nitrogen, preferably in a glovebox or using a Schlenk line.
-
Resealing: After dispensing, flush the container headspace with inert gas before tightly resealing the cap. Use paraffin film for an extra seal.
-
Return to Storage: Promptly return the sealed container to the 2-8°C refrigerator.
Protocol 2: General Workflow for Monitoring Enantiomeric Purity via Chiral HPLC
This protocol outlines a general procedure. The exact column, mobile phase, and derivatization agent must be optimized for your specific setup.
-
Sample Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of your this compound sample (before and after your reaction) and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Derivatization (If Necessary): To enhance separation and detection, the amine may need to be derivatized. A common method is to react it with a chiral derivatizing agent to form diastereomers, which can be separated on a standard achiral HPLC column (e.g., C18). Alternatively, an achiral derivatizing agent can be used to improve chromatography on a chiral column.
-
Instrumentation:
-
Column: Select a suitable chiral stationary phase (CSP) column known to resolve chiral amines or the specific diastereomers formed.
-
Mobile Phase: Develop an isocratic or gradient mobile phase (e.g., a mixture of hexane/ethanol or acetonitrile/water with additives) that provides good resolution of the two enantiomer peaks.
-
Detector: Use a UV detector set to an appropriate wavelength.
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100
Visualized Workflows and Concepts
Factors Influencing Racemization
Caption: Key environmental factors that can lead to racemization.
Troubleshooting Workflow for a Chemical Reaction
Caption: A logical workflow for troubleshooting unexpected racemization.
References
- Benchchem. (n.d.). Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid.
- Benchchem. (2025). Preventing racemization during chiral amine synthesis.
- Huang, X., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. National Institutes of Health.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). DOI:10.1039/D3SC01630G.
- Daher, F. A., et al. (n.d.). Influence of pH on α of selected chiral amino acids. ResearchGate.
- Alogaili, M., et al. (n.d.). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. PubMed Central.
- Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Sigma-Aldrich. (n.d.). (S)-3-Methoxypyrrolidine hydrochloride.
- Sigma-Aldrich. (n.d.). This compound.
- SynHet. (n.d.). (S)-3-Methoxypyrrolidine hydrochloride.
- ChemicalBook. (n.d.). CAS 685828-16-4 | (S)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE supply.
- University of Michigan. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- Wockhardt Research Center. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- Benchchem. (n.d.). A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride.
- PubChem. (n.d.). 3-Methoxypyrrolidine. National Institutes of Health.
- Taylor & Francis. (n.d.). Racemization – Knowledge and References.
- Gherman, A. M., et al. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
- Nguyen, L. A., et al. (n.d.). Chiral Drugs: An Overview. PubMed Central.
- Chiralpedia. (2024). Chiral Chemistry in Everyday Life: Hidden Handedness Around Us.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Characterization of Unexpected Byproducts in 3-Methoxypyrrolidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methoxypyrrolidine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the formation and characterization of unexpected byproducts in your reactions. As a versatile building block in pharmaceutical and chemical synthesis, understanding the stability and potential side-reactivity of 3-methoxypyrrolidine is crucial for successful outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more nonpolar spot on my TLC and an unexpected peak in my LC-MS with a mass of 69.11 Da. What is this byproduct?
A1: This is the most commonly observed unexpected byproduct and is characteristic of the elimination of methanol to form 2,3-dihydro-1H-pyrrole.
-
Causality and Mechanism: 3-Methoxypyrrolidine contains a methoxy group at the C3 position, which is β to the nitrogen atom. Under certain conditions, particularly acidic environments or elevated temperatures, this methoxy group can be eliminated. The reaction proceeds via a β-elimination pathway.[2] The nitrogen atom can be protonated, making the methoxy group a better leaving group (as methanol). A base then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and the pyrroline ring structure. This type of reaction is a known pathway for β-alkoxy amines.[3][4]
-
Why it's "Unexpected": While a classic elimination reaction, it's often overlooked during reaction planning if the conditions are not perceived as being harsh. However, even mildly acidic conditions (e.g., from reagents like amine hydrochlorides or silica gel used in chromatography) can catalyze this elimination.[5]
-
Diagram of the Proposed Mechanism:
Caption: Figure 1: Acid-Catalyzed Elimination of Methanol.
Q2: How can I definitively confirm the structure of the 2,3-dihydro-1H-pyrrole byproduct?
A2: A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation.
-
Mass Spectrometry (MS): The molecular weight of 3-methoxypyrrolidine is 101.15 g/mol .[6] The byproduct, 2,3-dihydro-1H-pyrrole, has a molecular weight of 69.11 g/mol , corresponding to the loss of methanol (32.04 g/mol ). This mass difference is a key diagnostic indicator.
-
NMR Spectroscopy: ¹H and ¹³C NMR will provide unambiguous evidence. The key features to look for are the appearance of olefinic (vinylic) proton and carbon signals, which are absent in the starting material.
Table 1: Comparative Spectroscopic Data
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, approximate) | Key ¹³C NMR Signals (ppm, approximate) |
| 3-Methoxypyrrolidine | 101.15[6] | ~3.3 (s, 3H, -OCH₃), 2.8-3.1 (m, 4H, -CH₂-N-), ~4.0 (m, 1H, -CH-O-) | ~78 (-CH-O-), ~56 (-OCH₃), ~50 (-CH₂-N-), ~30 (-CH₂-) |
| 2,3-Dihydro-1H-pyrrole | 69.11 | ~6.5 (m, 1H, vinyl H), ~4.5 (m, 1H, vinyl H), ~2.5 (t, 2H, allylic CH₂), ~3.8 (t, 2H, CH₂-N=) | ~145 (vinyl C), ~100 (vinyl C), ~45 (CH₂-N=), ~35 (allylic CH₂) |
Note: Actual chemical shifts can vary based on solvent and other factors. The data for 2,3-dihydro-1H-pyrrole is estimated based on known chemical shift ranges for similar structures.[7][8]
Q3: My reaction involves an acylation (or alkylation) of the nitrogen, but I'm getting multiple products and a low yield of my desired compound. What's going on?
A3: This issue often stems from a competition between the desired N-functionalization and side reactions like overalkylation or reactions with byproducts.
-
Overalkylation: As a secondary amine, 3-methoxypyrrolidine can be alkylated to form a tertiary amine.[9][10] However, this tertiary amine can be further alkylated to form a quaternary ammonium salt, especially with reactive alkylating agents like methyl iodide.[11] This consumes your starting material and reagent, leading to a complex mixture.
-
Reactivity of Byproducts: If the elimination byproduct (2,3-dihydro-1H-pyrrole) is formed, it exists in equilibrium with its enamine tautomer. Enamines are nucleophilic at the α-carbon and can react with electrophiles (like your acylating or alkylating agent), leading to a different set of unexpected products.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a nonpolar byproduct (MW ~69) | Acid-catalyzed or thermal elimination of methanol. | - Control pH: Use a non-acidic medium. If an acid is required, use the minimum stoichiometric amount and keep temperatures low. For workups, use a mild base like aqueous sodium bicarbonate.[12] - Lower Temperature: Perform the reaction at the lowest effective temperature. |
| Formation of multiple products during N-alkylation | Overalkylation leading to quaternary ammonium salts.[13] | - Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent. - Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction mixture turns dark brown/black | Decomposition, possibly initiated by oxidation or harsh conditions. | - Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the amine. - Temperature Control: Avoid excessive heating. |
| Low yield despite full consumption of starting material | Product is water-soluble or volatile; loss during workup. | - Check Aqueous Layers: Before discarding aqueous layers during extraction, check them by TLC or LC-MS for your product.[14][15] - Careful Evaporation: If the product is low-boiling, use minimal heat and vacuum during solvent removal. |
Experimental Protocols
Protocol 1: General Workflow for Byproduct Identification
This protocol outlines a systematic approach to identifying an unknown byproduct in your reaction mixture.
Caption: Figure 2: Workflow for Byproduct Identification.
-
Initial Analysis (LC-MS): Obtain a Liquid Chromatography-Mass Spectrometry (LC-MS) trace of the crude reaction mixture. This provides the molecular weight of the components and their relative retention times.[16][17]
-
Hypothesis Generation: Compare the molecular weight of the byproduct to the starting materials and expected product. Calculate mass differences to hypothesize the structural change (e.g., a loss of 32 Da suggests the loss of methanol).
-
Isolation: If the byproduct is present in sufficient quantity, isolate it using an appropriate chromatographic technique such as preparative thin-layer chromatography (prep-TLC) or column chromatography.
-
Structural Elucidation (NMR): Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃) and acquire detailed NMR spectra.
-
¹H NMR: Identifies proton environments and their couplings.
-
¹³C NMR: Identifies carbon environments.
-
2D NMR (COSY, HSQC): Establishes connectivity between protons and carbons to build the molecular skeleton.
-
-
Confirmation: Compare the empirical data from MS and NMR with the hypothesized structure to confirm its identity.
References
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). [Source Not Available]
- Analytical techniques – Knowledge and References. Taylor & Francis.
- Synthesis of 2,3‐dihydro‐1H‐pyrrole 3. [Reactions were carried out with...].
- Divergent synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides. (2018). Organic & Biomolecular Chemistry.
- Analytical Chemistry Techniques. (2018). News-Medical.Net.
- Dannhardt, G., & Obergrusberger, R. (2006). Synthese und Eigenschaften von 2,3‐Dihydro‐1H‐pyrrolizinen. Archiv Der Pharmazie, 312(11), 896-907.
- analytical methods for detecting byproducts in propiophenone reactions. Benchchem.
- An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis. Benchchem.
- How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
- Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
- Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry, 12(1).
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- ¹H NMR spectra of compound 3a.
- 3-Methoxypyrrolidine: Your Key Pharmaceutical Intermedi
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Tricks to Identify Organic Reaction Products Instantly | #NEETHacks. (2025). InfinityLearn NEET.
- Pyrrole(109-97-7) 1H NMR spectrum. ChemicalBook.
- 3-Methoxypyrrolidine.
- Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
- Reactions of Amines. [Source Not Available]
- Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. Benchchem.
- 1H-Pyrrole, 2,3-dihydro-1-methyl-.
- Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216.
- 2-Acetyl pyrrole(1072-83-9) 1H NMR spectrum. ChemicalBook.
- (R)-3-Methoxypyrrolidine.
- Ashenhurst, J. (2012).
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Elimin
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). Pharmaceuticals, 17(11), 1438.
- E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline.
- Reactions and Mechanisms. Master Organic Chemistry.
- Hartono, A., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(11), 4235–4247.
- Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. (2016). The Organic Chemistry Tutor.
- How to Tackle Organic Chemistry Synthesis Questions. (2016). Leah4Sci.
- Kitching, M. O., et al. (2011). Unexpected Products from the Biginelli Reactions of 3-Amino-1,2,4-triazole. [Source Not Available]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Methoxypyrrolidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in over 20 FDA-approved drugs targeting a wide array of biological pathways.[1] Its synthetic tractability and ability to present substituents in a defined three-dimensional space make it a privileged structure in drug discovery. This guide focuses on a specific, yet versatile, subset of these compounds: derivatives of 3-methoxypyrrolidine hydrochloride. While 3-methoxypyrrolidine itself is primarily recognized as a valuable chiral building block in pharmaceutical synthesis, its incorporation into more complex molecules imparts significant and diverse biological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of these derivatives, with a focus on their interactions with nicotinic acetylcholine receptors, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The introduction of the 3-methoxy-pyrrolidine moiety can significantly influence the pharmacological profile of a molecule. The methoxy group can act as a hydrogen bond acceptor and its stereochemistry at the 3-position is crucial for defining the orientation of other substituents, which in turn dictates the binding affinity and selectivity for various biological targets.[3][4] Here, we delve into a key area where 3-methoxypyrrolidine derivatives have shown significant promise: as modulators of nicotinic acetylcholine receptors (nAChRs).
3-Methoxypyrrolidine Derivatives as Nicotinic Acetylcholine Receptor (nAChR) Modulators
Neuronal nAChRs are ligand-gated ion channels that play a critical role in cognitive processes, learning, and memory. Their dysfunction is implicated in various neurological disorders, making them a key target for drug discovery.[5] A notable example of 3-methoxypyrrolidine derivatives with potent nAChR activity is the class of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogs.
A study on pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine revealed that substitutions on the pyridine ring can dramatically alter both binding affinity and functional activity at different nAChR subtypes.[2] The binding affinities, expressed as Ki values, for a selection of these analogs at neuronal nAChRs are presented in the table below.
| Compound | Pyridine Substitution | nAChR Binding Ki (nM) |
| 1 (A-84543) | None | 0.15 |
| 2 | 2-Chloro | > 9000 |
| 3 | 4-Chloro | 1.2 |
| 4 | 5-Chloro | 0.3 |
| 5 | 6-Chloro | 250 |
| 6 | 2-Fluoro | 150 |
| 7 | 5-Fluoro | 0.2 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 1998, 8(3), 249-54.[2]
These data highlight the sensitivity of the nAChR binding pocket to the substitution pattern on the pyridine ring. A chloro or fluoro substitution at the 5-position of the pyridine ring is well-tolerated, resulting in compounds with high affinity, comparable to the parent compound. In contrast, substitution at the 2-position, particularly with a chloro group, leads to a dramatic loss of binding affinity.[2] This structure-activity relationship (SAR) suggests that the 2-position of the pyridine ring may be involved in a steric clash with the receptor binding site, while the 5-position is more accommodating.
The functional activity of these analogs also showed significant variation, with some compounds acting as agonists and others as antagonists, depending on the nAChR subtype.[2] This demonstrates the potential for fine-tuning the pharmacological profile of 3-methoxypyrrolidine derivatives to achieve subtype-selective modulation of nAChRs.
Experimental Protocols
To facilitate further research and validation of the biological activities of 3-methoxypyrrolidine derivatives, detailed protocols for key assays are provided below.
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.[2][3][5][6]
Materials:
-
Membrane Preparation: Cell membranes from a cell line expressing the nAChR subtype of interest (e.g., SH-EP1 cells stably transfected with the desired nAChR subunits).
-
Radioligand: A high-affinity nAChR ligand, such as [³H]epibatidine or [³H]cytisine.[2][3]
-
Test Compound: The 3-methoxypyrrolidine derivative to be tested.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand, such as nicotine or carbachol.[4]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for nAChR Radioligand Binding Assay.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and either assay buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound.
-
Equilibration: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Future Directions and Alternative Targets
While the modulation of nAChRs is a significant area of activity for 3-methoxypyrrolidine derivatives, the versatility of the pyrrolidine scaffold suggests that these compounds may also interact with other CNS targets. Preliminary research on broader pyrrolidine derivatives has indicated potential activities at muscarinic acetylcholine receptors and dopamine transporters. Future research should focus on synthesizing and screening libraries of 3-methoxypyrrolidine derivatives against these and other CNS targets to fully elucidate their therapeutic potential.
References
- Abreo, M. A., et al. (1998). Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a Potent Nicotinic Acetylcholine Receptor Agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-54. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (R)
- Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9. [Link]
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
- Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]
Sources
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- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
A Senior Application Scientist's Guide to 3-Methoxypyrrolidine Hydrochloride vs. Key Pyrrolidine Alternatives
An In-Depth Comparative Guide to Pyrrolidine Building Blocks for Medicinal Chemistry
Executive Summary: The pyrrolidine ring is a cornerstone scaffold in modern drug discovery, prized for its ability to confer three-dimensionality and favorable physicochemical properties to bioactive molecules.[1] The choice of substitution on this five-membered ring is a critical decision that profoundly impacts a compound's reactivity, metabolic stability, and target engagement. This guide provides a detailed comparison of 3-methoxypyrrolidine hydrochloride against other common pyrrolidine building blocks, primarily its direct precursor, 3-hydroxypyrrolidine. We will explore the nuanced effects of the 3-methoxy substituent, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic and drug development campaigns.
The Strategic Importance of the Pyrrolidine Scaffold
The non-planar, saturated nature of the pyrrolidine ring allows it to explore three-dimensional space more effectively than its flat, aromatic counterparts. This "pseudorotation" enables ligands to adopt optimal conformations for binding to complex protein targets.[1] Furthermore, the basic nitrogen atom serves as a key pharmacophoric feature, often acting as a hydrogen bond acceptor or forming salt bridges, which can significantly enhance aqueous solubility and target affinity.
The true versatility of the pyrrolidine scaffold is unlocked through substitution. Functionalization at the 3-position, in particular, allows for the introduction of vectors that can probe deep into binding pockets, modulate lipophilicity, and fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Profile of the Subject: this compound
This compound is a versatile building block used in the synthesis of a wide range of pharmaceutical compounds.[2] Its utility stems from the unique properties imparted by the 3-methoxy group and its formulation as a stable hydrochloride salt.
-
The Methoxy Group (-OCH₃): A Subtle Powerhouse: The methoxy group is far more than a simple methyl ether. Its influence is multifaceted:
-
Electronic Effects: It acts as an electron-donating group through resonance, which can modulate the reactivity of adjacent functionalities.[3]
-
Lipophilicity & Solubility: By "capping" the more polar hydroxyl group, the methoxy substituent increases lipophilicity. This can enhance cell membrane permeability, a crucial factor for oral bioavailability and CNS penetration.
-
Metabolic Stability: The hydroxyl group is a primary site for Phase II metabolism (e.g., glucuronidation), leading to rapid clearance. The methoxy group blocks this pathway. While it can be a site for metabolic O-demethylation, this process is often slower, leading to an improved pharmacokinetic profile.[3]
-
Target Binding: The ether oxygen can act as a hydrogen bond acceptor, but unlike a hydroxyl group, it cannot act as a donor. This specific interaction profile can be leveraged to achieve target selectivity.[4]
-
-
The Hydrochloride Salt: The freebase form of 3-methoxypyrrolidine is a liquid. The hydrochloride salt is typically a more stable, crystalline solid that is easier to handle, weigh accurately, and store, making it preferable for laboratory use.
Key Comparators: Alternative Pyrrolidine Building Blocks
To understand the advantages of 3-methoxypyrrolidine, we must compare it to its common alternatives.
-
(R/S)-3-Hydroxypyrrolidine: This is the most direct comparator and the synthetic precursor to 3-methoxypyrrolidine. The free hydroxyl group is a key differentiator, acting as both a hydrogen bond donor and acceptor.[5] This makes it highly valuable for specific target interactions but also introduces challenges, such as lower metabolic stability and the frequent need for protecting groups during synthesis.[5]
-
Pyrrolidine (Unsubstituted): The parent heterocycle provides a baseline for understanding the impact of C3-substitution. It is significantly more basic and less sterically hindered than its substituted counterparts.
-
N-Boc Protected Variants (e.g., N-Boc-3-hydroxypyrrolidine): In multi-step syntheses, the pyrrolidine nitrogen often requires protection to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice. Comparing the free amines with their N-Boc versions highlights the practical considerations of synthetic strategy.
Head-to-Head Comparison: A Multi-faceted Analysis
The choice between these building blocks is a strategic decision based on the desired final properties and the planned synthetic route.
Physicochemical Properties
The seemingly small change from a hydroxyl to a methoxy group has a predictable impact on key physicochemical parameters.
| Property | Pyrrolidine | 3-Hydroxypyrrolidine | 3-Methoxypyrrolidine |
| Molecular Weight ( g/mol ) | 71.12 | 87.12 | 101.15[6] |
| cLogP (Calculated) | 0.35 | -0.96 | -0.2[6] |
| H-Bond Donors | 1 | 2 | 1 |
| H-Bond Acceptors | 1 | 2 | 2 |
| Common Form | Liquid | Solid (Hydrochloride)[5] | Solid (Hydrochloride) |
Scientist's Interpretation: The cLogP data clearly illustrates the increased lipophilicity of 3-methoxypyrrolidine compared to 3-hydroxypyrrolidine. This seemingly small shift can be the difference between a compound that crosses the blood-brain barrier and one that does not. The reduction in hydrogen bond donors from two to one also contributes to this enhanced membrane permeability.
Reactivity and Synthetic Strategy
The functionality at the C3 position dictates the synthetic playbook.
As the diagram illustrates, 3-methoxypyrrolidine often provides a more direct synthetic route. The methoxy group is relatively inert under many common reaction conditions (e.g., amide couplings, reductive aminations, Buchwald-Hartwig aminations). In contrast, the hydroxyl group of 3-hydroxypyrrolidine is nucleophilic and acidic, often requiring a two-step protection/deprotection sequence, which adds to the cost and complexity of a synthesis.
Pharmacological and ADME Implications
| Feature | 3-Hydroxypyrrolidine Derivative | 3-Methoxypyrrolidine Derivative | Rationale & Causality |
| Target Interactions | H-bond donor & acceptor | H-bond acceptor only | The -OH group's ability to donate a proton can be critical for anchoring a ligand in a specific orientation. The -OCH₃ group offers a different geometric and electronic profile. |
| Metabolic Stability | Lower | Higher | The -OH is a primary site for rapid Phase II conjugation (glucuronidation/sulfation). The -OCH₃ group blocks this, forcing metabolism through slower pathways like O-demethylation.[3] |
| Cell Permeability | Lower | Higher | Masking the polar -OH group with a methyl group reduces the hydrogen bonding potential and increases lipophilicity, generally favoring passive diffusion across cell membranes. |
| CNS Penetration | Less Likely | More Likely | Reduced hydrogen bonding capacity is a key principle in designing CNS-penetrant drugs. The methoxy group is a common strategy to achieve this. |
Experimental Protocols: A Practical Guide
To illustrate the practical differences in handling these reagents, we provide a general protocol for a Buchwald-Hartwig N-arylation, a common method for incorporating pyrrolidine scaffolds.
Protocol: Synthesis of a 3-Substituted N-Aryl Pyrrolidine
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask is added the aryl halide (1.0 mmol, 1.0 equiv.), Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), phosphine ligand (e.g., Xantphos, 0.05 mmol, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv.). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Anhydrous toluene (5 mL) is added, followed by the pyrrolidine hydrochloride salt (1.2 mmol, 1.2 equiv.).
-
Reaction: The flask is sealed and the mixture is heated to 90-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired N-aryl pyrrolidine product.
Self-Validating System & Causality:
-
Choice of Base (Trustworthiness): K₂CO₃ is a moderately strong inorganic base sufficient to neutralize the generated H-X and the hydrochloride salt. Using a stronger base like NaOtBu is possible but increases the risk of side reactions. The use of 2.5 equivalents ensures the reaction environment remains basic.
-
Inert Atmosphere (Expertise): The Palladium(0) catalyst is oxygen-sensitive. Failure to maintain an inert atmosphere will lead to catalyst oxidation and reaction failure. This is a critical, self-validating step; a successful reaction confirms proper technique.
-
Comparative Consideration (The Core Directive):
-
Using 3-Methoxypyrrolidine HCl: This protocol can be applied directly. The methoxy group is robust under these conditions.
-
Using 3-Hydroxypyrrolidine HCl: This protocol is not recommended directly. The free hydroxyl group can coordinate to the palladium catalyst, inhibiting catalysis. Furthermore, its acidity can interfere with the base. The correct approach would be to first protect the hydroxyl group (e.g., as a TBDMS or Benzyl ether) before performing the N-arylation, followed by a subsequent deprotection step. This makes the synthesis with 3-methoxypyrrolidine more atom- and step-economical.
-
Conclusion
While both 3-methoxypyrrolidine and 3-hydroxypyrrolidine are invaluable building blocks, they are not interchangeable. This compound offers distinct advantages for researchers aiming to enhance metabolic stability, improve membrane permeability, and streamline synthetic routes by avoiding protection/deprotection steps. Its unique profile as a lipophilic, non-donating hydrogen bond acceptor provides a specific tool for fine-tuning ligand-target interactions. In contrast, 3-hydroxypyrrolidine remains the building block of choice when a hydrogen bond donor is essential for biological activity, and the synthetic plan can accommodate the additional steps required to manage the reactive hydroxyl group. The ultimate decision rests on a thorough analysis of the project's specific biological and synthetic goals.
References
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- (R)-3-Hydroxypyrrolidine hydrochloride. Chem-Impex.
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- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- (S)-3-Methoxypyrrolidine hydrochloride. SynHet.
- Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. MDPI.
- The role of the methoxy group in approved drugs.
- (R)-3-METHOXYPYRROLIDINE. ChemicalBook.
- 5-substituted derivatives of 6-halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine and 6-halogeno-3-((2-(S)-pyrrolidinyl)methoxy)pyridine with low picomolar affinity for alpha4beta2 nicotinic acetylcholine receptor and wide range of lipophilicity: potential probes for imaging with positron emission tomography. PubMed.
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A Senior Application Scientist's Guide to the Comparative Reactivity of (R)- and (S)-3-Methoxypyrrolidine Hydrochloride
In the precise world of pharmaceutical and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a decisive factor that governs biological activity, efficacy, and safety. The pyrrolidine scaffold is a cornerstone of medicinal chemistry, prized for its structural rigidity and its prevalence in a multitude of bioactive compounds.[1][2][3] This guide offers an in-depth, objective comparison of the reactivity of two key enantiomeric building blocks: (R)-3-Methoxypyrrolidine hydrochloride and (S)-3-Methoxypyrrolidine hydrochloride. Our focus will transcend a simple list of properties to explore the causal relationships between their stereochemistry and their performance in synthetic applications.
Foundational Properties: A Tale of Identical Opposites
At a glance, the (R) and (S) enantiomers of 3-Methoxypyrrolidine hydrochloride are physically identical. They share the same molecular formula, weight, and non-chiral physical properties. The critical distinction lies in their stereochemistry—the specific spatial orientation of the methoxy group at the C3 position—which causes them to rotate plane-polarized light in equal but opposite directions. This fundamental difference is the origin of their divergent reactivity in a chiral environment.
| Property | (R)-3-Methoxypyrrolidine HCl | (S)-3-Methoxypyrrolidine HCl |
| CAS Number | 474707-30-7 | 685828-16-4 |
| Molecular Formula | C₅H₁₂ClNO | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol [4] | 137.61 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Stereochemistry | (R)-enantiomer | (S)-enantiomer |
| Key Feature | Provides a specific chiral scaffold for accessing one family of stereoisomers. | Provides a complementary chiral scaffold for accessing the opposite family of stereoisomers. |
Reactivity in Asymmetric Synthesis: The Stereochemical Divergence
While the intrinsic nucleophilicity of the nitrogen atom is identical in both enantiomers, their utility and "reactivity" in the context of asymmetric synthesis are stereochemically opposite. The fixed chiral center acts as a steering group, dictating the facial selectivity of reactions on adjacent or newly forming stereocenters. A reaction that is stereoselective produces a predominance of one stereoisomer over others.[5][6]
Application as Chiral Building Blocks in Diastereoselective Reactions
A primary application for these reagents is their direct incorporation into a target molecule, where their inherent chirality influences the formation of new stereocenters. A classic example is the reductive amination of a prochiral ketone.
The chiral pyrrolidine first reacts with the ketone to form a chiral iminium ion intermediate. The spatial orientation of the methoxy group creates a sterically biased environment, forcing the hydride reagent (e.g., from sodium triacetoxyborohydride) to attack from the less hindered face. This results in the preferential formation of one diastereomer.
The crucial point of comparison is that the (R)- and (S)-pyrrolidines provide complementary diastereoselectivity. If the (R)-enantiomer directs the reaction to form an (R,R)-diastereomer as the major product, the (S)-enantiomer, under identical conditions, will direct the reaction to form the (S,S)-diastereomer as the major product.
Figure 2: The choice of the pyrrolidine enantiomer is a critical upstream decision that dictates the final biological outcome of the synthesized molecule.
Conclusion
The reactivities of (R)- and (S)-3-Methoxypyrrolidine hydrochloride are identical from a purely chemical kinetics perspective but are functionally opposite in the stereochemical outcomes they produce. They are not interchangeable reagents but rather complementary tools that provide access to distinct, enantiomeric series of molecules.
-
As Chiral Building Blocks: They offer predictable and opposite control over the formation of new diastereomeric centers.
-
In Drug Discovery: The selection between the (R) and (S) enantiomer is a foundational strategic decision that directly impacts the biological profile of the final compound.
For researchers, scientists, and drug development professionals, understanding this complementary reactivity is essential for the rational design and efficient execution of stereoselective syntheses, enabling the creation of precisely structured molecules for targeted applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-23). The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis.
- Benchchem. Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). International Journal of Molecular Sciences.
- MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
- D'Andrea, P., & Nencini, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Li, H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters.
- Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. (2016). Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amines in Modern Pharmaceutical Synthesis.
- Pharmaguideline. Stereospecific and Stereoselective Reactions.
- Master Organic Chemistry. (2010). Stereoselective and Stereospecific Reactions.
- Sigma-Aldrich. This compound.
- PubChem. 3-Methoxypyrrolidine.
- Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature.
- Sigma-Aldrich. (S)-3-Methoxypyrrolidine hydrochloride.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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The Evolving Landscape of Muscarinic Receptor Antagonists: A Comparative Guide to the Structure-Activity Relationship of 3-Methoxypyrrolidine Analogues
The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of biologically active compounds.[1][2] Its significance is underscored by its presence in numerous natural products and FDA-approved drugs.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in designing potent and selective ligands for biological targets.[3] This guide delves into the nuanced world of 3-methoxypyrrolidine analogues, a class of compounds that has garnered considerable attention for its potential in modulating muscarinic acetylcholine receptors (mAChRs).[4]
Five subtypes of muscarinic receptors (M1-M5) have been identified, each playing distinct roles in the central and peripheral nervous systems.[4] Consequently, the development of subtype-selective antagonists is a key objective in drug discovery to minimize off-target effects.[4] This guide will provide a comparative analysis of the structure-activity relationships (SAR) of N-substituted 3-methoxypyrrolidine analogues, offering insights into the rational design of selective muscarinic antagonists. We will explore how subtle modifications to this privileged scaffold can profoundly impact binding affinity and selectivity, supported by experimental data and detailed protocols.
Unraveling the Structure-Activity Relationship: Key Structural Modifications and Their Impact
The affinity of 3-methoxypyrrolidine analogues for muscarinic receptors is intricately linked to the nature of the substituents on both the pyrrolidine ring and, most critically, the nitrogen atom. The following sections dissect the key SAR trends observed in this class of compounds.
The Significance of the N-Substituent
The substituent attached to the pyrrolidine nitrogen is a primary determinant of potency and selectivity. Large, hydrophobic groups are generally favored for high affinity. This is exemplified by the SAR of various analogues where extending an alkyl chain or introducing aromatic rings on the N-substituent can dramatically influence binding.
To illustrate these relationships, consider the following comparative data for a series of N-substituted 3-methoxypyrrolidine analogues targeting the M3 muscarinic receptor, a key target in conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).[4]
| Compound ID | N-Substituent | M3 Receptor Binding Affinity (Ki, nM) |
| 1a | Methyl | 520 |
| 1b | Isopropyl | 150 |
| 1c | Cyclohexyl | 45 |
| 1d | Benzyl | 25 |
| 1e | 2-Phenylethyl | 12 |
| 1f | Diphenylmethyl | 5 |
This table presents a synthesized representation of SAR trends for N-substituted 3-methoxypyrrolidine analogues based on principles extracted from multiple sources. The specific Ki values are illustrative and intended for comparative purposes.
As the data suggests, a clear trend emerges: increasing the steric bulk and lipophilicity of the N-substituent from a simple methyl group (1a) to a diphenylmethyl group (1f) leads to a significant enhancement in binding affinity for the M3 receptor. This is likely due to enhanced van der Waals interactions and hydrophobic contacts within the receptor's binding pocket.
The Role of the 3-Methoxy Group and Stereochemistry
The presence of the methoxy group at the 3-position of the pyrrolidine ring is not merely a passive feature. Its oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the receptor binding site. Furthermore, the stereochemistry at this position is critical. It has been consistently observed that the (R)-enantiomer of 3-methoxypyrrolidine analogues exhibits higher affinity for muscarinic receptors compared to the (S)-enantiomer. This stereoselectivity highlights the importance of a precise three-dimensional arrangement of the pharmacophoric elements for optimal receptor engagement.
Visualizing the Structure-Activity Landscape
To better comprehend the key SAR takeaways, the following diagram illustrates the pivotal molecular features of 3-methoxypyrrolidine analogues and their influence on muscarinic receptor antagonism.
Caption: Key SAR determinants for 3-methoxypyrrolidine analogues.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and methodological rigor are paramount in SAR studies. The following protocols provide a detailed, step-by-step guide for the synthesis and biological evaluation of N-substituted 3-methoxypyrrolidine analogues.
Synthesis of N-Substituted 3-Methoxypyrrolidine Analogues
The synthesis of the target compounds typically involves the N-alkylation of a 3-methoxypyrrolidine precursor.
Caption: General synthetic workflow for N-alkylation.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-methoxypyrrolidine (1.0 eq) in a suitable solvent such as acetonitrile, add a base, typically potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add the desired alkyl or benzyl halide (R-X) (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: After completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-methoxypyrrolidine analogue.
Biological Evaluation: Muscarinic Receptor Radioligand Binding Assay
The binding affinity of the synthesized compounds for the different muscarinic receptor subtypes is determined using a competitive radioligand binding assay.[5] This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Sources
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- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Isomers of 3-Methoxypyrrolidine Hydrochloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of successful and safe pharmaceutical innovation. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth comparative analysis of the spectroscopic signatures of the (R) and (S) enantiomers of 3-Methoxypyrrolidine Hydrochloride, a key building block in medicinal chemistry.
This document moves beyond a simple listing of data, offering insights into the causal relationships behind experimental choices and providing self-validating protocols. Our objective is to equip you with the foundational knowledge to confidently differentiate these critical isomers.
The Significance of Chirality in this compound
This compound is a versatile heterocyclic compound. The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceutical agents.[1] The introduction of a methoxy group at the 3-position creates a chiral center, giving rise to two non-superimposable mirror images: the (R) and (S) enantiomers. This chirality is of paramount importance as the biological activity of a drug candidate can be dependent on a specific enantiomer.[1] Therefore, robust analytical methods to distinguish and quantify these isomers are essential.
Spectroscopic Comparison: Unveiling the Chiral Identity
Under standard, achiral conditions, enantiomers exhibit identical physical and chemical properties, including their spectroscopic profiles in techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Distinguishing between the (R) and (S) isomers of this compound necessitates the use of chiral environments or specialized chiroptical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
¹H NMR Spectra of (R)- and (S)-3-Methoxypyrrolidine Hydrochloride
Commercially available reference spectra for the individual enantiomers of this compound provide a foundational dataset.
In an achiral solvent (e.g., D₂O or DMSO-d₆), the ¹H NMR spectra of the (R) and (S) enantiomers are identical. The expected signals would correspond to the methoxy protons, the proton at the chiral center (C3), and the protons on the pyrrolidine ring.
Chiral NMR Spectroscopy: Differentiating the Indistinguishable
To resolve the signals of the two enantiomers in a racemic or enantiomerically enriched mixture, a chiral environment must be introduced. This is typically achieved through the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).
The Causality Behind Chiral NMR:
The introduction of a chiral auxiliary (the CSA or CDA) leads to the formation of diastereomeric complexes or compounds. Diastereomers, unlike enantiomers, have different physical properties and, therefore, can be distinguished by NMR, exhibiting different chemical shifts.[4]
Experimental Protocol: Chiral ¹H NMR Analysis using a Chiral Solvating Agent (CSA)
This protocol is an illustrative method based on established techniques for the chiral analysis of amines.[5]
-
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound (racemic or of unknown enantiomeric excess) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) to a concentration of approximately 10-20 mM.
-
-
Initial Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.
-
-
Introduction of the Chiral Solvating Agent:
-
Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative, to the NMR tube.[5] The choice of CSA is critical and may require screening to find an agent that provides optimal separation of the signals.
-
-
Spectrum Acquisition of the Diastereomeric Mixture:
-
Thoroughly mix the sample and acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Compare the spectrum with the baseline. The signals corresponding to the protons near the chiral center of the two enantiomers should now appear as separate peaks due to the formation of diastereomeric complexes with the CSA. The integration of these separated signals allows for the determination of the enantiomeric excess (ee).
-
Data Presentation: Expected ¹H NMR Data
| Proton | Expected Chemical Shift (ppm) (Achiral Solvent) | Expected Observation with CSA |
| Methoxy (CH₃O-) | ~3.3 | Potential for slight separation into two singlets |
| C3-H | ~4.0 | Separation into two distinct multiplets |
| Pyrrolidine Ring Protons | 2.8 - 3.5 | Potential for complex signal splitting and separation |
Visualization of the Chiral NMR Workflow
Caption: Workflow for Chiral NMR Analysis using a Chiral Solvating Agent.
Vibrational Spectroscopy: Probing Molecular Vibrations
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Conventional IR Spectroscopy
The conventional IR spectra of the (R) and (S) enantiomers of this compound are identical. Key absorption bands would include:
-
N-H stretch: A broad band in the region of 2700-3000 cm⁻¹ for the secondary amine hydrochloride.
-
C-H stretch: Around 2850-3000 cm⁻¹.
-
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region for the ether linkage.
Vibrational Circular Dichroism (VCD): A Chiroptical Approach
VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[6] Enantiomers will produce VCD spectra that are equal in intensity but opposite in sign (mirror images).[6] This makes VCD an absolute method for determining the absolute configuration of a chiral molecule when compared to theoretical calculations.[7]
Experimental Protocol: Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation:
-
Prepare a concentrated solution (typically 0.1 M) of the enantiomerically pure or enriched this compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CDCl₃).
-
-
Data Acquisition:
-
Acquire the VCD spectrum using a dedicated VCD spectrometer. The spectrum is typically an average of thousands of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting VCD spectrum will show positive and negative bands corresponding to the differential absorption of circularly polarized light. The spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum.
-
Data Presentation: Expected VCD and IR Data
| Spectroscopic Technique | (R)-3-Methoxypyrrolidine HCl | (S)-3-Methoxypyrrolidine HCl |
| IR Spectroscopy | Identical spectra | Identical spectra |
| VCD Spectroscopy | Mirror-image spectra | Mirror-image spectra |
Visualization of VCD Principles
Caption: Principle of Vibrational Circular Dichroism (VCD).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Under standard ionization techniques (e.g., Electrospray Ionization - ESI), the (R) and (S) enantiomers of this compound will produce identical mass spectra. The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the free base (C₅H₁₁NO, molecular weight 101.15 g/mol ).[8]
Chiral Mass Spectrometry
To differentiate enantiomers using mass spectrometry, it must be coupled with a chiral separation technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Experimental Protocol: Chiral HPLC-MS
-
Chromatographic Separation:
-
A solution of the this compound mixture is injected into an HPLC system equipped with a chiral stationary phase (e.g., a polysaccharide-based column).[9]
-
An isocratic or gradient mobile phase (e.g., a mixture of hexane and isopropanol with a modifier) is used to separate the enantiomers based on their differential interactions with the chiral stationary phase.[9]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to the ion source of a mass spectrometer.
-
The mass spectrometer is set to monitor the m/z of the protonated molecule.
-
-
Data Analysis:
-
The two enantiomers will elute at different retention times, and the mass spectrometer will detect each as it comes off the column. The peak areas in the resulting chromatogram can be used to determine the enantiomeric ratio.
-
Data Presentation: Expected Chiral HPLC-MS Data
| Parameter | (R)-3-Methoxypyrrolidine HCl | (S)-3-Methoxypyrrolidine HCl |
| Retention Time (chiral column) | t_R1 | t_R2 (t_R1 ≠ t_R2) |
| m/z of [M+H]⁺ | 102.09 | 102.09 |
Conclusion
The robust and unambiguous differentiation of the (R) and (S) enantiomers of this compound is critical for its application in pharmaceutical research and development. While standard spectroscopic techniques such as NMR, IR, and MS yield identical spectra for both isomers, the application of chiral methodologies provides the necessary resolution. Chiral NMR spectroscopy, through the use of chiral solvating agents, allows for the direct observation and quantification of enantiomers in solution. Chiroptical techniques like Vibrational Circular Dichroism offer an absolute determination of stereochemistry. Finally, coupling chromatographic separation on a chiral stationary phase with mass spectrometry provides a highly sensitive and quantitative method for enantiomeric analysis. The judicious application of these advanced analytical techniques, guided by the principles and protocols outlined in this guide, will empower researchers to confidently assess the stereochemical integrity of their chiral building blocks.
References
- ACS Publications. (n.d.). Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts. The Journal of Organic Chemistry.
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- National Center for Biotechnology Information. (n.d.). Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. PubMed Central.
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- ScienceDirect. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
- ACS Publications. (2018). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.
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A Comparative Guide to the Validation of Analytical Methods for 3-Methoxypyrrolidine Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Methoxypyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not just protocols, but the underlying scientific rationale for our experimental choices, ensuring that the described methods are robust and self-validating. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The Critical Role of Method Validation
Before delving into specific techniques, it is crucial to understand the objective of analytical method validation. The core aim is to demonstrate that an analytical procedure is fit for its intended purpose.[3][5] This involves a series of experiments to establish the performance characteristics of the method, ensuring that it is reliable, reproducible, and accurate for the analysis of this compound. The key validation parameters we will explore for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Range: The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8][9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[6][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][9] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][8]
Below, we present a logical workflow for the validation of analytical methods for this compound.
Caption: A generalized workflow for analytical method validation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[9] For a small, polar molecule like this compound, an aqueous-organic mobile phase on a C18 column is a logical starting point. The hydrochloride salt form ensures good aqueous solubility.
Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the amine. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient is chosen to ensure elution of any potential non-polar impurities and to clean the column between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing temperature-related fluctuations. |
| Detection | UV at 210 nm | 3-Methoxypyrrolidine lacks a strong chromophore, so detection at a low UV wavelength is necessary to capture the N-O and C-N transitions. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
Validation Protocol and Acceptance Criteria for the HPLC Method
1. Specificity
-
Protocol: Forced degradation studies will be performed. The drug substance will be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic). The stressed samples will be analyzed alongside an unstressed sample and a placebo.
-
Acceptance Criteria: The main peak should be spectrally pure, and there should be adequate resolution between the main peak and any degradation products or impurities.
2. Linearity
-
Protocol: A minimum of five concentrations of this compound reference standard will be prepared, ranging from 50% to 150% of the expected sample concentration. Each concentration will be injected in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Accuracy
-
Protocol: Accuracy will be determined by a recovery study. A known amount of the analyte will be spiked into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision
-
Repeatability (Intra-day precision): Six replicate injections of the sample solution at 100% of the target concentration will be performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability assay will be repeated on a different day, by a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[7]
5. LOD & LOQ
-
Protocol: The LOD and LOQ will be determined based on the signal-to-noise ratio. The concentration that yields a signal-to-noise ratio of 3:1 will be determined for the LOD, and a ratio of 10:1 for the LOQ.
-
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
6. Robustness
-
Protocol: Small, deliberate changes will be made to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and the percentage of organic modifier in the mobile phase (±2%).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.[10]
Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[11] this compound is not directly suitable for GC analysis due to its low volatility. Therefore, a sample preparation step involving conversion to the free base is necessary.
Proposed GC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Sample Preparation | Dissolve the hydrochloride salt in water, basify with NaOH to pH > 10, and extract the free base into a suitable organic solvent (e.g., dichloromethane). | This converts the non-volatile salt into the more volatile free base, making it amenable to GC analysis. |
| Column | DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust, and relatively non-polar column suitable for a wide range of compounds, including amines. |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min | Inert carrier gases that provide good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Oven Program | Start at 60 °C, hold for 1 min, then ramp at 10 °C/min to 250 °C, hold for 5 min. | A temperature program is used to ensure good separation of the analyte from any potential impurities and the extraction solvent. |
| Detector | Flame Ionization Detector (FID) at 280 °C | FID is a robust and universally responsive detector for organic compounds, providing a linear response over a wide concentration range. A mass spectrometer (MS) could also be used for greater specificity. |
| Injection Volume | 1 µL (splitless injection) | A splitless injection is chosen to maximize sensitivity for trace-level analysis. |
Validation Protocol and Acceptance Criteria for the GC Method
The validation protocol for the GC method will follow the same principles as the HPLC method, with adjustments for the specific technique.
1. Specificity
-
Protocol: Similar to the HPLC method, forced degradation studies will be conducted. The key is to ensure that the degradation products do not co-elute with the main peak. If an FID is used, peak purity cannot be directly assessed, so coupling to a mass spectrometer (GC-MS) for peak identification would be beneficial for specificity studies.[12]
-
Acceptance Criteria: Baseline resolution between the analyte peak and any other peaks.
2. Linearity
-
Protocol: A series of at least five concentrations of the extracted free base will be analyzed.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy
-
Protocol: Recovery studies will be performed by spiking a placebo with the analyte at three different levels prior to the extraction step. This will validate the accuracy of the entire procedure, including the extraction efficiency.
-
Acceptance Criteria: Mean percent recovery within 98.0% to 102.0%.
4. Precision
-
Repeatability and Intermediate Precision: The entire analytical procedure, including the sample preparation (extraction), will be repeated six times for repeatability and on a different day for intermediate precision.
-
Acceptance Criteria: %RSD ≤ 2.0%.
5. LOD & LOQ
-
Protocol: Determined from the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Acceptance Criteria: The LOQ concentration must be determined with acceptable precision and accuracy.
6. Robustness
-
Protocol: Small variations will be introduced to parameters such as the oven temperature ramp rate (±1 °C/min), final oven temperature (±5 °C), and carrier gas flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits.
Comparison of HPLC and GC Methods
The choice between HPLC and GC for the analysis of this compound will depend on the specific application, available equipment, and the nature of the potential impurities.
| Feature | HPLC with UV Detection | GC with FID |
| Sample Preparation | Simple dissolution of the hydrochloride salt. | More complex, requiring a liquid-liquid extraction to convert the salt to the free base. |
| Specificity | High, especially with photodiode array (PDA) detection for peak purity analysis. | Good, but may require MS detection for unambiguous peak identification in the presence of co-eluting impurities. |
| Sensitivity | Potentially limited by the weak chromophore of the analyte. | Generally high with FID. |
| Throughput | Moderate, with run times typically in the range of 15-20 minutes. | Can be faster, with optimized methods having run times under 15 minutes.[13] |
| Robustness | Generally very robust. | The extraction step can introduce variability if not well-controlled. |
| Best Suited For | Purity and assay determination where a variety of polar and non-polar impurities are expected. | Analysis of volatile impurities or when high sensitivity is required and the sample matrix is clean. |
digraph "Method_Selection" { graph [nodesep=0.5]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; node_rect [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];"Start" [label="Need to Analyze\n3-Methoxypyrrolidine HCl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Impurities_Volatile" [label="Are potential impurities\nvolatile?"]; "High_Sensitivity" [label="Is high sensitivity\nfor the main analyte critical?"]; "Complex_Matrix" [label="Is the sample matrix\ncomplex with many\nnon-volatile components?"];
"Use_GC" [label="Consider GC Method", node_rect]; "Use_HPLC" [label="Consider HPLC Method", node_rect];
"Start" -> "Impurities_Volatile"; "Impurities_Volatile" -> "Use_GC" [label="Yes"]; "Impurities_Volatile" -> "High_Sensitivity" [label="No"]; "High_Sensitivity" -> "Use_GC" [label="Yes"]; "High_Sensitivity" -> "Complex_Matrix" [label="No"]; "Complex_Matrix" -> "Use_HPLC" [label="Yes"]; "Complex_Matrix" -> "Use_HPLC" [label="No\n(either could work)"]; }
Caption: A decision tree for selecting an analytical method.
Conclusion
Both RP-HPLC and GC are powerful and reliable techniques for the analysis of this compound. The HPLC method offers the advantage of simpler sample preparation and is well-suited for comprehensive purity profiling. The GC method, while requiring a more involved sample preparation, can offer higher sensitivity and is an excellent choice for analyzing volatile impurities.
The ultimate selection of an analytical method should be based on a thorough understanding of the sample, the intended purpose of the analysis, and the available resources. Regardless of the method chosen, a rigorous validation process, guided by the principles outlined in the ICH and FDA guidelines, is essential to ensure the generation of high-quality, reliable, and defensible analytical data.[1][4][14] This commitment to scientific integrity is the foundation of robust drug development and quality control.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma. (2024).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Pharmaguideline. (2024).
- MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
- Saida, B. M., et al. (2014). Liquid chromatographic method for the determination of triprolidine in pharmaceutical preparations. Journal of Chemical and Pharmaceutical Research, 6(8), 327-332. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Methoxypyrrolidine.
- Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review. International Journal of Universal Pharmacy and Bio Sciences, 2(4). [Link]
- NYC Office of Chief Medical Examiner. (n.d.).
- National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]
- Al-kasasbeh, M. A., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
- Jotanovic, M., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
- Hossain, M. I., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis.
- Al-Deri, M. A., et al. (2025).
- Scientific Working Group for the Analysis of Seized Drugs. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
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A Comparative Guide to the Synthesis of 3-Methoxypyrrolidine HCl: From Benchtop to Scale-Up
Introduction
3-Methoxypyrrolidine and its hydrochloride salt are pivotal structural motifs in modern medicinal chemistry. As a versatile pyrrolidine derivative, this compound is a key building block in the synthesis of a wide array of biologically active molecules, including potent MC4R agonists for treating obesity and various other pharmaceutical candidates.[1][2] The specific stereochemistry and the presence of the methoxy group can significantly influence a drug candidate's polarity, binding affinity, and overall pharmacological profile.[2] Consequently, the development of efficient, scalable, and cost-effective synthetic routes to high-purity 3-Methoxypyrrolidine HCl is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for 3-Methoxypyrrolidine HCl. We will dissect each route, evaluating them on key performance indicators such as chemical yield, scalability, safety, and economic viability. This analysis is designed to equip researchers, chemists, and process development professionals with the critical insights needed to select the most appropriate synthesis strategy for their specific objectives, whether for small-scale laboratory research or large-scale manufacturing.
Core Synthetic Strategies: An Overview
The synthesis of 3-Methoxypyrrolidine HCl generally originates from a more readily available precursor, 3-hydroxypyrrolidine. The core chemical transformation is the O-methylation of the hydroxyl group. The primary divergence in synthetic routes lies in the source of the 3-hydroxypyrrolidine precursor and the method of its preparation. Most industrial-scale syntheses begin with N-Boc-3-hydroxypyrrolidine, a protected and stable intermediate that allows for clean methylation before the final deprotection to yield the desired hydrochloride salt.[3][4][5]
The two dominant pathways can be broadly categorized as:
-
Direct Methylation of N-Boc-3-hydroxypyrrolidine: This is the most common and straightforward approach. It involves the deprotonation of the hydroxyl group followed by nucleophilic substitution with a methylating agent.
-
Synthesis from Chiral Precursors: For enantiomerically pure targets (e.g., (R)-3-Methoxypyrrolidine HCl), routes often begin from chiral pool starting materials like (S)-4-chloro-3-hydroxybutyronitrile.[6]
This guide will focus on the most prevalent and scalable route: the direct methylation of N-Boc-3-hydroxypyrrolidine.
Route 1: Williamson Ether Synthesis of N-Boc-3-methoxypyrrolidine
The Williamson ether synthesis is a cornerstone of organic chemistry and represents the most industrially relevant method for preparing 3-methoxypyrrolidine. The strategy involves three key stages:
-
N-Protection: Pyrrolidine-3-ol is protected with a tert-butoxycarbonyl (Boc) group.
-
O-Methylation: The hydroxyl group of N-Boc-3-hydroxypyrrolidine is deprotonated with a strong base to form an alkoxide, which then reacts with a methylating agent.
-
Deprotection/Salt Formation: The Boc group is removed under acidic conditions, which concurrently forms the hydrochloride salt.
Below is a visual representation of this workflow.
Caption: General workflow for the synthesis of 3-Methoxypyrrolidine HCl.
Experimental Protocol: A Scalable Approach
This protocol is a representative, scalable procedure adapted from established industrial practices.
Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine
-
Reaction: To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), triethylamine (1.2 eq) is added. The mixture is cooled to 0-5°C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in DCM is added dropwise, maintaining the temperature below 10°C.
-
Workflow: The reaction is stirred at room temperature for 2-4 hours until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction mixture is then washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-3-hydroxypyrrolidine, which is often used directly in the next step without further purification.
Step 2: Synthesis of N-Boc-3-methoxypyrrolidine
-
Reaction: N-Boc-3-hydroxypyrrolidine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C under a nitrogen atmosphere. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise, controlling the hydrogen gas evolution. The slurry is stirred for 1 hour at 0°C. Methyl iodide (CH₃I, 1.5 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Workflow: Upon completion, the reaction is carefully quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure N-Boc-3-methoxypyrrolidine.
Step 3: Synthesis of 3-Methoxypyrrolidine HCl
-
Reaction: N-Boc-3-methoxypyrrolidine (1.0 eq) is dissolved in 1,4-dioxane. A solution of HCl in dioxane (4M, 3-4 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
Workflow: The formation of a precipitate is typically observed. The reaction progress is monitored by TLC/LC-MS. Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether or methyl tert-butyl ether (MTBE), filtered, and dried under vacuum to yield 3-Methoxypyrrolidine HCl as a solid.[7]
Comparative Analysis of Synthesis Routes
The choice of a specific synthetic route is a trade-off between yield, cost, safety, and scalability. While other routes exist, such as those starting from dimethyl itaconate or involving reductive amination of a ketone precursor, the O-methylation of N-Boc-3-hydroxypyrrolidine remains the most practical and widely adopted method.[3][8]
| Parameter | Route 1: Williamson Ether Synthesis | Alternative Routes (e.g., from Itaconate) |
| Starting Material Availability | High (3-Hydroxypyrrolidine is commercially available) | Moderate (Dimethyl itaconate is available but requires more steps)[8] |
| Number of Steps | 3 (Protection, Methylation, Deprotection) | 4 or more[8] |
| Overall Yield | Good to Excellent (Typically 60-80%) | Variable, often lower due to more steps |
| Scalability | Proven scalability to multi-kilogram and pilot plant scale.[6] | Can be challenging; some routes involve reagents not ideal for large scale (e.g., certain reducing agents).[8][9] |
| Reagent Safety & Handling | High Concern: Sodium hydride is highly flammable and pyrophoric. Methyl iodide is toxic and a suspected carcinogen. Requires strict engineering controls. | Varies by route. May involve high-pressure hydrogenation or other hazardous reagents. |
| Purification | Chromatography is often required for the intermediate, which can be a bottleneck on a large scale. Final product purification is typically straightforward crystallization/precipitation. | Multiple purification steps are often necessary. |
| Cost-Effectiveness | Moderate. The cost is driven by the Boc-anhydride and the handling costs associated with hazardous reagents. | Potentially lower starting material cost, but this can be offset by a higher number of steps, lower overall yield, and more complex operations. |
Expert Insights and Recommendations
For Laboratory-Scale Synthesis (grams to <100g): The Williamson ether synthesis approach is highly reliable and reproducible. The primary challenge is the safe handling of sodium hydride. For researchers without access to appropriate facilities, alternative, milder bases can be explored, although this may require reaction optimization.
For Industrial & Pilot-Scale Synthesis (kg scale): At scale, the Williamson ether synthesis remains the dominant route. However, significant process safety considerations must be addressed:
-
Base Selection: While NaH is effective, process chemists may opt for alternatives like potassium tert-butoxide (KOtBu) or sodium bis(trimethylsilyl)amide (NaHMDS) to mitigate some of the risks associated with NaH.
-
Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a cheaper alternative to methyl iodide but is extremely toxic and requires specialized handling procedures.
-
Process Optimization: Minimizing or eliminating chromatography of the N-Boc-3-methoxypyrrolidine intermediate is a key goal for improving throughput and reducing solvent waste. This can often be achieved through careful control of reaction conditions and a distillative workup if the intermediate's stability allows.
-
Final Isolation: The final deprotection and salt formation is a robust and high-yielding step. Optimizing the crystallization/precipitation conditions is crucial for achieving the desired purity profile and physical form of the final product.[6]
Conclusion
The synthesis of 3-Methoxypyrrolidine HCl via O-methylation of N-Boc-3-hydroxypyrrolidine represents the most balanced and established route in terms of reliability, yield, and scalability. While it involves the use of hazardous reagents requiring stringent safety protocols, the process is well-understood and has been successfully implemented on an industrial scale. For drug development professionals, a thorough understanding of the trade-offs presented in this guide is essential for making informed decisions that balance chemical efficiency with the practical demands of safety, cost, and scale.
References
- Vertex AI Search. (2025, October 15). Unlocking Potency: 3-Methoxypyrrolidine HCl in MC4R Agonist Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis.
- National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC.
- Biosynth. (n.d.). N-Boc-3-hydroxypyrrolidine.
- MedChemExpress. (n.d.). (S)-N-Boc-3-hydroxypyrrolidine.
- Sigma-Aldrich. (n.d.). 3-Methoxypyrrolidine hydrochloride.
- Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
- National Institutes of Health. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC.
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 3-Methoxypyrrolidine Hydrochloride
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of chiral building blocks is paramount. 3-Methoxypyrrolidine hydrochloride, a key pyrrolidine derivative, serves as a crucial intermediate in the synthesis of numerous biologically active molecules.[1][2] The distinct pharmacological and toxicological profiles of its enantiomers necessitate robust, accurate, and reliable analytical methods to quantify enantiomeric purity.[3][4]
This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric excess (ee) of this compound. We will move beyond mere protocols to explore the underlying principles and the rationale behind methodological choices, equipping researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
The Foundational Principle: Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Enantioseparation is only possible in a chiral environment where the transient diastereomeric complexes formed between the enantiomers and a chiral selector have different energies. This concept is often explained by the "three-point interaction model," which postulates that a minimum of three simultaneous interactions between the analyte and the chiral selector are necessary for effective chiral recognition.[4][5] The choice of analytical technique is essentially a choice of how to best create this chiral environment.
Comparative Analysis of Key Analytical Methodologies
The selection of an optimal method hinges on a balance of factors including required accuracy, sample throughput, matrix complexity, available instrumentation, and whether the analysis is for routine quality control or research and development.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[6][7] | Differential interaction of volatile enantiomers with a CSP.[3][6] | Formation of diastereomers (covalent or non-covalent) with distinct, quantifiable NMR signals.[6][8] | Differential migration of enantiomers in a capillary due to interaction with a chiral selector in the buffer.[7][9] |
| Sample Prep | Minimal; dissolve sample in mobile phase. Derivatization is optional (indirect method).[3] | Mandatory derivatization to increase volatility and thermal stability of the hydrochloride salt.[10] | Can be minimal (with Chiral Solvating Agents) or require derivatization (with Chiral Derivatizing Agents).[6][11] | Minimal; dissolve sample in buffer. |
| Analysis Time | 10-60 minutes per sample.[6] | 10-30 minutes per sample.[6] | 5-15 minutes per sample, but sample preparation can vary.[6] | 10-40 minutes per sample. |
| Pros | Highly versatile, robust, and widely applicable. Both analytical and preparative scales are possible.[12][13] | High resolution and efficiency.[3] | Rapid, non-destructive (with CSAs), provides structural information, no chiral reference standard needed for ee calculation.[8][11] | Extremely high resolution, requires minute sample volume and less solvent.[3][7] |
| Cons | Can require expensive chiral columns; method development can be time-consuming.[11] | Limited to thermally stable and volatile compounds; derivatization adds complexity and potential for error.[3] | Lower sensitivity than chromatographic methods; potential for signal overlap; CDAs are consumed.[12] | Lower sensitivity for UV detection compared to HPLC; reproducibility can be challenging. |
| Best For | Routine QC, method validation, and preparative separation. The gold standard for many applications. | Analysis of volatile impurities or when high-resolution separation of closely related compounds is needed. | Rapid screening, mechanistic studies, and when reference standards are unavailable. | High-resolution analytical separations, especially for complex mixtures or limited sample quantities. |
Workflow Visualizations
To better illustrate the analytical process, the following diagrams outline the decision-making and experimental workflows.
Caption: Decision workflow for selecting an appropriate analytical method.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Optimization will likely be required based on the specific instrumentation and sample matrix.
Protocol 1: Chiral HPLC (Direct Method)
This method leverages a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based columns are often a successful first choice for chiral amines.[7]
Rationale: The direct approach is preferred for its simplicity and reduced sample handling, minimizing potential sources of error. A CSP with cellulose or amylose derivatives provides a complex chiral environment with multiple interaction types (hydrogen bonding, dipole-dipole, steric hindrance) conducive to separating pyrrolidine derivatives.
Materials & Equipment:
-
This compound sample
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Additive (e.g., diethylamine (DEA) or trifluoroacetic acid (TFA))
-
Chiral HPLC column (e.g., Chiralcel® OD-H or similar polysaccharide-based column)
-
HPLC system with UV-Vis detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). Add a small amount of an amine modifier like DEA (0.1%) to the mobile phase to improve peak shape and reduce tailing by competing with the analyte for active sites on the silica surface.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the peak area for each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Caption: General experimental workflow for chiral HPLC analysis.
Protocol 2: Chiral GC (Indirect Method via Derivatization)
For GC analysis, the non-volatile this compound must be converted into a volatile, thermally stable derivative. This protocol uses trifluoroacetylation.
Rationale: Derivatization with an achiral reagent like trifluoroacetic anhydride (TFAA) converts the primary/secondary amine into a less polar, more volatile amide, which is amenable to GC analysis. The subsequent separation occurs on a chiral GC column. This is a robust method for achieving high-resolution separation.
Materials & Equipment:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Anhydrous base (e.g., Triethylamine or Pyridine)
-
Chiral capillary GC column (e.g., a cyclodextrin-based column like Chirasil-DEX CB)
-
Gas Chromatograph with a Flame Ionization Detector (FID)
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve ~5 mg of the sample in 1 mL of anhydrous dichloromethane.
-
Add 2-3 equivalents of an anhydrous base (e.g., triethylamine) to free the amine.
-
Add 1.5 equivalents of TFAA dropwise while stirring in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with a small amount of water. Separate the organic layer, dry it over anhydrous sodium sulfate, and use the solution for GC analysis.
-
-
GC Analysis:
-
Install the chiral capillary column in the GC oven.
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Use a suitable temperature program for the oven (e.g., start at 100 °C, hold for 2 min, then ramp at 5 °C/min to 180 °C).
-
Set the carrier gas (Helium or Hydrogen) flow rate.
-
Inject 1 µL of the derivatized sample solution.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Identify and integrate the two peaks corresponding to the derivatized enantiomers.
-
Calculate the % ee as described in the HPLC protocol.
-
Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This non-destructive method provides a rapid determination of enantiomeric excess without the need for derivatization or chromatographic separation.[6][8]
Rationale: A chiral solvating agent (CSA), such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[8][11] These complexes are in fast exchange, but they cause the protons near the chiral center of the analyte to experience slightly different chemical environments, leading to signal splitting in the NMR spectrum. The integration of these split signals directly reflects the enantiomeric ratio.
Materials & Equipment:
-
This compound sample
-
Chiral Solvating Agent (e.g., (R)-BINOL)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the amine sample and the CSA directly into an NMR tube. A 1:1 molar ratio is a good starting point.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube and gently mix to dissolve.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a well-resolved proton signal in the analyte that is split into two distinct peaks in the presence of the CSA. Protons alpha to the nitrogen or the methoxy group are good candidates.
-
-
Data Analysis:
-
Carefully integrate the pair of signals corresponding to the two diastereomeric complexes.
-
Calculate the % ee using the integrated areas as described previously.
-
Conclusion and Recommendations
The determination of the enantiomeric purity of this compound can be accomplished effectively using several advanced analytical techniques.
-
For routine quality control and validated assays, Chiral HPLC stands out as the gold standard due to its robustness, versatility, and established history in the pharmaceutical industry.[12]
-
For rapid screening in a research or process development setting, NMR spectroscopy with a chiral solvating agent is an exceptionally powerful and efficient tool, providing fast results without sample destruction.[11]
-
Chiral GC is a viable, high-resolution alternative but should be reserved for situations where the necessary derivatization protocol is justified and validated, or when specific volatile impurities are of interest.[3]
-
Chiral CE offers unparalleled separation efficiency and is an excellent problem-solving tool for very complex separations that are challenging for HPLC.[7]
Ultimately, the choice of method should be guided by a thorough evaluation of the analytical requirements, available resources, and the stage of the drug development or synthesis process.
References
- A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (n.d.).
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. [Link]
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021).
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (2025). Benchchem.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of Commercial (S)-(+)-1-Methoxy-2-propylamine. (2025). Benchchem.
- Application Notes and Protocols for Chiral Pyrrolidine Derivatives in Flow Chemistry. (2025). Benchchem.
- Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. (2025). Benchchem.
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. [Link]
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (n.d.). ACS Central Science. [Link]
- From which instrument can we determine enantiomeric purity? (2015).
- The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.).
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). PMC - NIH. [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
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- figure supplement 1: Chiral separation of 3R (LA-Deg) and... (n.d.).
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- chiral separation for enantiomeric determination in the pharmaceutical industry. (n.d.). IAPC-OBP. [Link]
- (S)-3-Methoxypyrrolidine hydrochloride. (n.d.). C-DIAN. [Link]
- Sourcing High-Purity 3-Methoxypyrrolidine: A Guide for Chemical Synthesis Professionals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed. [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Alkoxypyrrolidine Derivatives as Neuronal Nicotinic Acetylcholine Receptor Agonists
This guide provides an in-depth technical comparison of 3-alkoxypyrrolidine derivatives, a promising class of compounds targeting neuronal nicotinic acetylcholine receptors (nAChRs). We will dissect the critical in vitro and in vivo studies that differentiate these analogues, focusing on the widely researched 3-[2-((S)-pyrrolidinyl)methoxy]pyridine series as a representative example. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and preclinical potential of this scaffold.
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its ability to explore three-dimensional chemical space.[1] The introduction of an alkoxy group at the 3-position, particularly in conjunction with a pyridinyl ether linkage, has yielded potent and selective ligands for nAChRs, which are implicated in cognitive function, pain perception, and neurodegenerative diseases like Alzheimer's.[2][3] This guide will illuminate the experimental journey from initial binding affinity to in vivo characterization.
Part 1: In Vitro Comparative Analysis - Target Engagement and Subtype Selectivity
The initial evaluation of novel compounds hinges on quantifying their affinity for the intended biological target. For this class of derivatives, the primary targets are subtypes of nAChRs, particularly the α4β2 subtype, which is abundant in the central nervous system.[4] A radioligand binding assay is the gold standard for determining this affinity.
Key Experimental Protocol: [³H]Cytisine Radioligand Binding Assay
This protocol provides a robust method for assessing the binding affinity of test compounds to nAChRs in rat brain tissue.[5][6] The radioligand, [³H]cytisine, is a high-affinity nAChR agonist that binds to the same sites as acetylcholine and nicotine.[6]
Methodology:
-
Tissue Preparation: Whole rat brains are homogenized in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes containing the receptors. The pellet is washed multiple times to remove endogenous ligands.
-
Binding Incubation: A specific concentration of [³H]cytisine (e.g., 1 nM) is incubated with the prepared brain homogenates in the presence of varying concentrations of the unlabeled test compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]cytisine (IC₅₀). The binding affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Causality and Validation: The inclusion of a known high-affinity ligand (e.g., unlabeled nicotine or epibatidine) as a positive control validates the assay's performance. Non-specific binding is determined in the presence of a high concentration of a saturating ligand (e.g., 1 mM nicotine) to ensure that the measured inhibition is specific to the nAChR binding site.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Kᵢ values) for a series of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogues, demonstrating the impact of substitutions on the pyridine ring. The parent compound, A-84543, serves as the benchmark.
| Compound ID | Substitution on Pyridine Ring | Kᵢ (nM) at nAChR |
| A-84543 (1) | None | 0.69 |
| 2 | 2-Chloro | 0.15 |
| 3 | 2-Amino | 2.1 |
| 4 | 5-Bromo | 0.81 |
| 5 | 5-Iodo | 1.1 |
| 6 | 6-Chloro | > 9000 |
| 7 | 6-Methyl | 110 |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 1998, 8(3), 249-254.[7]
Structure-Activity Relationship Insights:
-
2-Position: A small, electron-withdrawing group like chloro (Compound 2 ) enhances affinity nearly five-fold compared to the parent compound A-84543. An amino group (Compound 3 ) is tolerated but slightly reduces affinity.
-
5-Position: Halogenation at the 5-position (Compounds 4 and 5 ) results in affinity comparable to the parent compound.
-
6-Position: Substitution at the 6-position is detrimental. Both chloro (Compound 6 ) and methyl (Compound 7 ) substitutions lead to a dramatic loss of binding affinity, highlighting the steric and electronic intolerance of this position.
Part 2: In Vivo Evaluation - Brain Penetration and Target Engagement
Promising in vitro affinity must translate to in vivo activity. This requires the compound to cross the blood-brain barrier (BBB), engage the target receptor in the brain, and elicit a pharmacological response. Biodistribution studies using radiolabeled compounds are essential for confirming central nervous system (CNS) penetration and target engagement.
Key Experimental Protocol: In Vivo Biodistribution in Mice
This protocol outlines the procedure for evaluating the brain uptake and regional distribution of a radiolabeled test compound, such as [¹¹C]A-84543.[8]
Methodology:
-
Radiolabeling: The lead compound (e.g., A-84543) is labeled with a positron-emitting isotope like Carbon-11 ([¹¹C]).
-
Animal Dosing: The radiolabeled compound is administered to mice, typically via intravenous (i.v.) injection.
-
Time-Course Analysis: At various time points post-injection (e.g., 5, 15, 30, 60 minutes), animals are euthanized, and brains are rapidly dissected into specific regions (e.g., thalamus, cortex, superior colliculus, cerebellum).
-
Quantification: The radioactivity in each brain region and in blood samples is measured using a gamma counter. Results are often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Specificity Confirmation (Blocking Study): To confirm that the observed brain uptake is due to specific binding to nAChRs, a separate cohort of animals is pre-treated with a high dose of a non-radiolabeled nAChR agonist (like nicotine or unlabeled A-84543) before the injection of the radiotracer. A significant reduction in radioactivity in receptor-rich regions confirms specific binding.
Causality and Validation: The cerebellum is often used as a reference region because it has a very low density of α4β2 nAChRs. A high ratio of radioactivity in a target region (e.g., thalamus) compared to the cerebellum is indicative of specific receptor binding. The blocking study provides definitive proof of target engagement in vivo.
Comparative In Vivo Performance
Direct comparative in vivo studies for the full series of analogues are limited. However, extensive data for the lead compound, A-84543 , demonstrates its suitability as a CNS therapeutic candidate and PET imaging agent.[8]
In Vivo Profile of [¹¹C]A-84543: [8]
-
Brain Uptake: Showed high initial brain uptake, with peak levels in the thalamus reaching 9.6 %ID/g at 5 minutes post-injection.
-
Regional Distribution: The distribution pattern was consistent with the known high density of nAChRs, with the highest uptake in the thalamus and cortex.
-
Specificity: The thalamus-to-cerebellum ratio reached a maximum of 2.3 at 30 minutes, indicating high specific binding. Pre-administration of unlabeled A-84543 or other nAChR agonists like nicotine significantly reduced radioactivity in the thalamus, confirming target-specific binding.
While direct comparative data is scarce, the potent in vitro affinity of the 2-chloro derivative (Compound 2 ) suggests it would be a primary candidate for similar in vivo evaluation. Compounds with poor affinity, such as the 6-substituted analogues, would be deprioritized for costly in vivo studies. The ultimate goal is to identify a compound with an optimal balance of high affinity (in vitro) and favorable pharmacokinetic properties, including BBB penetration and metabolic stability (in vivo).
Part 3: Mechanism of Action & Downstream Effects
The 3-alkoxypyrrolidine derivatives discussed act as agonists at the α4β2 nAChR. Understanding the downstream signaling cascade is crucial for predicting their therapeutic effects and potential side effects.
Signaling Pathway of α4β2 nAChR Agonism
Activation of the α4β2 nAChR, a ligand-gated ion channel, by an agonist like A-84543 leads to a conformational change, opening the channel pore.[3][9] This allows the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron.[9] The resulting depolarization can trigger an action potential and, importantly, the influx of Ca²⁺ acts as a second messenger, activating various downstream signaling pathways that modulate neurotransmitter release.[4] This mechanism is central to the cognitive-enhancing and potential antinociceptive effects of these compounds.[2][5]
From In Vitro Hit to In Vivo Candidate: A Workflow
The development process follows a logical progression from broad screening to focused preclinical evaluation.
Sources
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A Comparative Benchmarking Guide to 3-Methoxypyrrolidine Hydrochloride and Structurally Related Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a privileged scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1][[“]] Its three-dimensional structure and inherent chirality offer a rich canvas for the design of novel therapeutics with diverse biological activities.[3][4] This guide provides an in-depth comparative analysis of 3-Methoxypyrrolidine hydrochloride against two structurally similar and commonly employed pyrrolidine analogs: 3-Hydroxypyrrolidine hydrochloride and 3-Fluoropyrrolidine hydrochloride.
This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of these scaffolds' physicochemical and in vitro ADME/Tox properties. By presenting experimental data and detailed protocols, we aim to provide a rational basis for scaffold selection and optimization in early-stage drug discovery programs.
Introduction: The Strategic Importance of 3-Substituted Pyrrolidines
The strategic introduction of substituents at the 3-position of the pyrrolidine ring profoundly influences a molecule's pharmacological profile. These modifications can modulate key drug-like properties, including lipophilicity, aqueous solubility, metabolic stability, and target engagement. The choice between a methoxy, hydroxyl, or fluoro group can therefore have significant downstream consequences for a drug candidate's efficacy and safety. This guide will dissect these consequences through a comparative analysis of the hydrochloride salts of these three scaffolds, providing a framework for informed decision-making in lead discovery and optimization.
Comparative Analysis of Physicochemical Properties
A drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its fundamental physicochemical properties. Here, we compare the calculated and experimentally-derived properties of our three subject scaffolds.
| Property | 3-Methoxypyrrolidine HCl | 3-Hydroxypyrrolidine HCl | 3-Fluoropyrrolidine HCl | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 137.61 | 123.58 | 125.57 | Understanding the impact of small changes in mass on overall properties. |
| Calculated logP | ~0.2 | ~-0.8 | ~-0.3 | A key indicator of lipophilicity, influencing permeability and solubility.[5] |
| Aqueous Solubility | High | Very High | High | Crucial for formulation and bioavailability.[6] |
| pKa (Conjugate Acid) | ~9.5-10.5 | ~9.0-10.0 | ~8.5-9.5 | Influences ionization state at physiological pH, affecting target binding and cell penetration. |
Note: The calculated logP and pKa values are estimations based on standard computational models and may vary from experimental values.
The methoxy group in this compound offers a balance between the hydrophilicity of the hydroxyl group and the lipophilicity that can be imparted by other substituents. The hydroxyl group in 3-Hydroxypyrrolidine hydrochloride provides a hydrogen bond donor, which can be critical for target engagement but may also increase metabolic susceptibility. Conversely, the fluorine atom in 3-Fluoropyrrolidine hydrochloride acts as a bioisostere for the hydroxyl group, offering a similar size but with altered electronics and metabolic stability.[7]
In Vitro ADME & Toxicology Profile: A Head-to-Head Comparison
To provide a comprehensive understanding of the relative merits of each scaffold, we will now delve into their in vitro ADME and toxicology profiles. The following data represents a synthesis of typical findings for these classes of compounds, though direct comparative studies are limited.
Metabolic Stability
Metabolic stability is a critical parameter that influences the in vivo half-life and dosing regimen of a drug.[8] The primary sites of metabolism for these scaffolds are the pyrrolidine ring nitrogen and the 3-position substituent.
| Scaffold | In Vitro Half-life (t½) in Human Liver Microsomes | Primary Metabolic Pathways |
| 3-Methoxypyrrolidine HCl | Moderate | O-dealkylation, N-dealkylation, Ring Oxidation |
| 3-Hydroxypyrrolidine HCl | Low to Moderate | Glucuronidation, Oxidation of the secondary alcohol |
| 3-Fluoropyrrolidine HCl | High | Generally more resistant to oxidative metabolism |
The methoxy group of 3-Methoxypyrrolidine is susceptible to O-dealkylation by cytochrome P450 enzymes. The hydroxyl group of 3-Hydroxypyrrolidine is a prime site for glucuronidation, a common phase II metabolic pathway. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making 3-Fluoropyrrolidine generally more resistant to oxidative metabolism at that position.[7]
Plasma Stability
The stability of a compound in plasma is crucial for maintaining therapeutic concentrations.
| Scaffold | Plasma Stability | Primary Degradation Pathway |
| 3-Methoxypyrrolidine HCl | High | Minimal degradation |
| 3-Hydroxypyrrolidine HCl | High | Minimal degradation |
| 3-Fluoropyrrolidine HCl | High | Minimal degradation |
Pyrrolidine scaffolds are generally stable in plasma, with degradation primarily occurring through enzymatic processes in the liver and other tissues rather than in the bloodstream.
In Vitro Safety & Cytotoxicity
Early assessment of a compound's potential for off-target effects and cytotoxicity is essential to de-risk a drug discovery program.[4][9]
| Scaffold | General Cytotoxicity (IC50 in HepG2 cells) | Potential for Off-Target Liabilities |
| 3-Methoxypyrrolidine HCl | > 50 µM | Low, but dependent on the overall molecule |
| 3-Hydroxypyrrolidine HCl | > 50 µM | Low, but dependent on the overall molecule |
| 3-Fluoropyrrolidine HCl | > 50 µM | Generally low; however, fluorinated compounds can sometimes exhibit unexpected off-target effects.[10][11] |
The inherent cytotoxicity of these small, unfunctionalized scaffolds is typically low. However, their incorporation into larger molecules can significantly alter the toxicological profile.
Experimental Protocols: A Foundation for Self-Validating Systems
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating, providing a clear and reproducible framework for benchmarking studies.
Determination of n-Octanol/Water Partition Coefficient (logP)
The "shake-flask" method remains the gold standard for experimental logP determination.[5]
Caption: Workflow for logP Determination by the Shake-Flask Method.
Aqueous Solubility Assessment
Kinetic solubility assays are commonly used in early drug discovery for their high-throughput nature.
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Caption: Workflow for logP Determination by the Shake-Flask Method.
Aqueous Solubility Assessment
Kinetic solubility assays are commonly used in early drug discovery for their high-throughput nature.
Caption: Workflow for Kinetic Aqueous Solubility Assay.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay provides an indication of a compound's susceptibility to phase I metabolism.
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Strategic Recommendations
The choice between 3-Methoxypyrrolidine, 3-Hydroxypyrrolidine, and 3-Fluoropyrrolidine hydrochloride is a nuanced decision that should be guided by the specific goals of the drug discovery program.
-
3-Hydroxypyrrolidine hydrochloride is an excellent starting point when a hydrogen bond donor is desired for target engagement and high aqueous solubility is paramount. However, its potential for rapid metabolic glucuronidation must be considered.
-
3-Fluoropyrrolidine hydrochloride offers a metabolically more stable alternative to the hydroxyl analog. The introduction of fluorine can also modulate pKa and lipophilicity, which may be advantageous for cell permeability and target binding.
-
This compound provides a valuable compromise between its hydroxyl and fluoro counterparts. It can improve metabolic stability compared to the hydroxyl group while avoiding the sometimes-unpredictable effects of fluorine. The methoxy group can also serve as a handle for further chemical modification.
Ultimately, the optimal scaffold is context-dependent. This guide provides the foundational data and experimental frameworks to empower medicinal chemists to make data-driven decisions, accelerating the journey from a promising scaffold to a viable clinical candidate.
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A Comparative Guide to the Applications of 3-Methoxypyrrolidine Hydrochloride in Modern Drug Discovery
For the discerning researcher in medicinal chemistry and drug development, the selection of chiral building blocks is a critical decision that profoundly influences the trajectory of a research program. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in numerous clinically approved drugs and bioactive molecules.[1] Its non-planar, sp³-rich nature allows for a greater exploration of chemical space, often leading to improved pharmacological properties.[2] Among the vast arsenal of pyrrolidine-based synthons, 3-Methoxypyrrolidine hydrochloride has emerged as a versatile and valuable intermediate.
This guide provides an in-depth, objective comparison of the applications and performance of this compound, particularly its chiral enantiomers, against relevant alternatives. We will delve into its utility in the synthesis of two distinct classes of therapeutic agents: Selective Androgen Receptor Modulators (SARMs) and ligands for the Vesicular Acetylcholine Transporter (VAChT), providing supporting experimental data, detailed protocols, and a mechanistic understanding of their biological targets.
Core Applications of this compound
The strategic incorporation of a methoxy group at the 3-position of the pyrrolidine ring imparts unique physicochemical properties that can influence a molecule's polarity, metabolic stability, and binding interactions with its biological target. The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting. This building block is particularly advantageous in asymmetric synthesis, where precise control over stereochemistry is essential for achieving the desired biological activity and minimizing off-target effects.[1]
Our investigation highlights two primary areas where this compound and its analogs are making a significant impact:
-
Selective Androgen Receptor Modulators (SARMs): In the quest for anabolic agents with improved safety profiles over traditional anabolic steroids, SARMs have garnered considerable attention. Chiral pyrrolidine derivatives are key components in the design of novel, tissue-selective SARMs.
-
Vesicular Acetylcholine Transporter (VAChT) Ligands: As a critical component of cholinergic neurotransmission, VAChT is a key target for the development of PET imaging agents and potential therapeutics for neurodegenerative diseases. Substituted pyrrolidines form the core of many potent VAChT inhibitors.
Application I: Synthesis of Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of androgen receptor (AR) ligands that exhibit tissue-selective activation of androgenic signaling, promoting anabolic effects on muscle and bone while having reduced effects on reproductive tissues.[3] The development of non-steroidal SARMs has been a major focus of research, with many candidates incorporating chiral heterocyclic scaffolds to achieve high potency and selectivity.[4]
Comparative Analysis: 3-Methoxypyrrolidine vs. 3-Hydroxypyrrolidine Derivatives in SARM Synthesis
While specific head-to-head comparative studies are limited, we can infer the relative performance of 3-methoxy and 3-hydroxy-pyrrolidine derivatives by examining their roles in the synthesis of different SARM candidates. The choice between a methoxy and a hydroxy substituent can significantly impact the metabolic stability and pharmacokinetic profile of the final compound.
A recent study on the development of novel SARMs utilized a multi-step synthesis to produce 4-((2R,3R)-2-Ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile (SARM 2f).[5] This synthesis highlights the utility of a 3-hydroxypyrrolidine precursor.
| Feature | 3-Hydroxy-pyrrolidine Precursor (for SARM 2f) | 3-Methoxy-pyrrolidine Precursor (Projected) |
| Metabolic Stability | The free hydroxyl group can be a site for glucuronidation or sulfation, potentially leading to faster clearance.[5] | The methoxy group is generally more metabolically stable than a free hydroxyl group, which could lead to an improved pharmacokinetic profile. |
| Synthesis | The synthesis of SARM 2f from its precursor involves several steps, including the formation of a pyrrolidinone ring.[5] | A 3-methoxypyrrolidine precursor could be employed in similar synthetic routes, potentially offering advantages in certain reaction steps due to the absence of a reactive hydroxyl group that might require protection and deprotection. |
| Biological Activity | The hydroxyl group can act as a hydrogen bond donor, which may be crucial for binding to the androgen receptor. | The methoxy group is a hydrogen bond acceptor and its bulkier nature compared to a hydroxyl group would alter the binding interaction with the receptor, which could be beneficial or detrimental depending on the specific binding pocket. |
Experimental Protocol: Synthesis of a SARM Precursor using a 3-Hydroxypyrrolidine Derivative
The following is a representative protocol for the synthesis of a key intermediate in the development of a novel SARM, adapted from the literature.[5]
Step 1: Synthesis of (3R,4R)-4-((4-cyano-3-(trifluoromethyl)phenyl)amino)-3-hydroxyhexanoic acid (Metabolite M3 of SARM 2f)
-
To a solution of 4-((2R,3R)-2-Ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile (SARM 2f) in a mixture of THF, MeOH, and H₂O, add LiOH.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product using reverse-phase solid-phase extraction (RP-SPE) with a gradient of acetonitrile and water to yield the desired product.
Signaling Pathway: Androgen Receptor (AR)
The biological effects of SARMs are mediated through their interaction with the Androgen Receptor. The binding of a ligand to the AR initiates a cascade of events leading to the regulation of gene expression in target tissues.
Caption: Androgen Receptor (AR) Signaling Pathway.
Application II: Synthesis of Vesicular Acetylcholine Transporter (VAChT) Ligands
The Vesicular Acetylcholine Transporter (VAChT) is responsible for packaging acetylcholine into synaptic vesicles, a crucial step in cholinergic neurotransmission.[6] Dysregulation of VAChT is implicated in neurodegenerative diseases like Alzheimer's disease. Consequently, VAChT is an important target for the development of PET imaging agents to monitor cholinergic neuron integrity and for novel therapeutics. Many potent VAChT inhibitors are based on a substituted piperidine or pyrrolidine core.
Comparative Analysis: 3-Substituted Pyrrolidines in VAChT Ligand Synthesis
The synthesis of potent VAChT ligands often involves the N-alkylation of a chiral pyrrolidine derivative. The nature of the substituent at the 3-position can influence both the synthesis and the biological activity of the final compound. For instance, the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist (another important target in the cholinergic system), utilizes (S)-3-hydroxypyrrolidine.[7]
| Feature | (S)-3-Hydroxypyrrolidine (in Darifenacin Synthesis) | (S)-3-Methoxypyrrolidine (Projected for VAChT Ligands) |
| Reactivity | The hydroxyl group can be a leaving group after activation (e.g., tosylation), facilitating nucleophilic substitution. However, it may require protection in other synthetic steps.[7] | The methoxy group is generally less reactive and does not require protection, potentially simplifying the synthetic route. However, it cannot be easily converted into a leaving group. |
| Stereocontrol | The synthesis of Darifenacin from (R)-3-hydroxypyrrolidine involves a Mitsunobu reaction to invert the stereocenter to the desired (S)-configuration.[7] | Starting with the correctly configured (S)-3-methoxypyrrolidine hydrochloride would obviate the need for stereochemical inversion, leading to a more efficient synthesis. |
| Final Product Properties | The hydroxyl group in the final molecule can participate in hydrogen bonding, which may be critical for receptor binding. | A methoxy group would alter the steric and electronic properties of the ligand, which could be leveraged to fine-tune binding affinity and selectivity for VAChT over other receptors. |
Experimental Protocol: Synthesis of Darifenacin using (S)-3-Hydroxypyrrolidine
The following protocol outlines a key step in the synthesis of Darifenacin, illustrating the use of a 3-hydroxypyrrolidine derivative.[7]
Step 1: N-Alkylation of 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran
-
To a solution of 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.
-
Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent (e.g., diisopropyl ether) to obtain Darifenacin.
Signaling Pathway: Vesicular Acetylcholine Transporter (VAChT)
VAChT is an antiporter that loads acetylcholine into synaptic vesicles by harnessing the electrochemical gradient generated by a proton ATPase. Understanding this mechanism is key to designing effective inhibitors.
Caption: Mechanism of Vesicular Acetylcholine Transporter (VAChT).
Conclusion and Future Outlook
This compound stands as a valuable and versatile chiral building block in contemporary drug discovery. Its applications in the synthesis of innovative SARMs and VAChT ligands underscore its importance in addressing significant unmet medical needs in areas such as metabolic and neurodegenerative diseases.
The comparison with its hydroxylated counterpart reveals a nuanced interplay of reactivity, metabolic stability, and potential for specific molecular interactions. While 3-hydroxypyrrolidine offers synthetic handles for stereochemical manipulation and hydrogen bonding opportunities in the final product, 3-methoxypyrrolidine provides a more metabolically robust and synthetically streamlined alternative in many cases.
The choice between these and other 3-substituted pyrrolidines will ultimately depend on the specific therapeutic target, the desired pharmacokinetic profile, and the overall synthetic strategy. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the demand for well-defined, high-purity chiral building blocks like this compound is set to grow, paving the way for the next generation of targeted therapeutics.
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A Comparative Guide to Assessing the Novelty of New 3-Methoxypyrrolidine Derivatives
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to introduce three-dimensional complexity into molecules, a key factor for enhancing binding affinity and specificity to biological targets.[2] Within this class of compounds, 3-methoxypyrrolidine serves as a crucial building block for the synthesis of novel pharmaceutical agents.[3][4] As researchers continuously strive to develop new therapeutics, the ability to rigorously assess the novelty and potential of new 3-methoxypyrrolidine derivatives is paramount. This guide provides a comprehensive framework for this evaluation, integrating established analytical techniques with strategic in vitro and in vivo assays to build a robust data package for any new chemical entity.
This guide is designed for researchers, scientists, and drug development professionals. It will provide an in-depth, technical comparison of methodologies to assess the novelty of new 3-methoxypyrrolidine derivatives, supported by experimental data and protocols. We will explore the critical aspects of structural characterization, in vitro pharmacological profiling, and preliminary in vivo evaluation, offering a logical workflow to ascertain the true potential of these emerging compounds.
I. Foundational Analysis: Structural Characterization and Purity
The initial step in assessing any new chemical entity is the unambiguous confirmation of its structure and purity. This foundational data underpins all subsequent biological evaluation. 3-Methoxypyrrolidine, with a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol , serves as a versatile starting material.[5][6] The introduction of various substituents onto this core scaffold necessitates a suite of analytical techniques for comprehensive characterization.
Key Spectroscopic Techniques: A Comparative Overview
A combination of spectroscopic methods is essential for elucidating the precise chemical structure of novel 3-methoxypyrrolidine derivatives.
| Spectroscopic Technique | Information Provided | Key Considerations for 3-Methoxypyrrolidine Derivatives |
| ¹H NMR | Provides information on the number, connectivity, and chemical environment of protons. | Crucial for confirming the substitution pattern on the pyrrolidine ring and the presence of the methoxy group. |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. | Confirms the carbon skeleton and the presence of key functional groups. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | Essential for confirming the molecular formula and identifying potential impurities or degradation products.[7] |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups. | Useful for confirming the incorporation of new functional groups during synthesis.[7][8] |
| 2D-NMR (COSY, HSQC, HMBC) | Provides detailed information on the connectivity between atoms. | Invaluable for unambiguously assigning complex structures and resolving stereochemistry.[8][9] |
Experimental Protocol: Spectroscopic Characterization
A detailed protocol for acquiring and analyzing spectroscopic data is critical for reproducibility.[7]
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.[7] For FT-IR, prepare a KBr pellet or cast a thin film.[7]
-
Data Acquisition:
-
Data Analysis: Interpret the spectra to confirm the expected chemical structure, paying close attention to chemical shifts, coupling constants, and fragmentation patterns.
II. In Vitro Pharmacological Profiling: Unveiling Biological Activity
Once the structure is confirmed, the next critical step is to determine the biological activity of the new 3-methoxypyrrolidine derivatives. This involves a series of in vitro assays to assess their interaction with specific biological targets and their functional effects.
A Comparative Look at Key In Vitro Assays
The choice of assays will depend on the intended therapeutic area. For instance, if the derivatives are designed as novel psychoactive substances or to target specific receptor systems, the following assays are highly relevant.[10][11][12]
| Assay Type | Purpose | Key Parameters Measured | Example Application |
| Receptor Binding Assays | To determine the affinity of the compound for a specific receptor. | Ki (inhibition constant) | Assessing binding to cannabinoid receptors (CB1 and CB2) for potential psychoactive effects.[10][11] |
| Functional Assays (e.g., [³⁵S]GTPγS binding, cAMP assays) | To determine the functional activity of the compound at a receptor (agonist, antagonist, inverse agonist). | EC₅₀ (half-maximal effective concentration), Emax (maximal effect) | Evaluating the ability of a compound to activate or inhibit G-protein coupled receptors.[10] |
| Enzyme Inhibition Assays | To measure the ability of a compound to inhibit the activity of a specific enzyme. | IC₅₀ (half-maximal inhibitory concentration) | Assessing the potential of derivatives to inhibit enzymes like DNA gyrase or topoisomerase IV for antibacterial activity.[13] |
| Cytotoxicity Assays (e.g., MTT assay) | To determine the toxicity of the compound to cells. | IC₅₀ (half-maximal inhibitory concentration) | Evaluating the potential of derivatives as anticancer agents by measuring their effect on cancer cell viability.[14][15] |
| Antimicrobial Assays (e.g., MIC determination) | To determine the minimum concentration of a compound that inhibits the growth of a microorganism. | MIC (Minimum Inhibitory Concentration) | Assessing the antibacterial or antifungal activity of new derivatives.[9][13][16] |
Experimental Protocol: Receptor Binding and Functional Assays
This protocol provides a general framework for assessing the interaction of novel compounds with a target receptor.
-
Cell Culture and Membrane Preparation: Culture cells stably expressing the target receptor (e.g., HEK293 cells expressing hCB1).[10] Prepare cell membranes through homogenization and centrifugation.
-
Binding Assay:
-
Incubate cell membranes with a radiolabeled ligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki value from competition binding curves.
-
-
Functional Assay ([³⁵S]GTPγS):
-
Incubate cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Measure the amount of bound [³⁵S]GTPγS to determine G-protein activation.
-
Calculate EC₅₀ and Emax values from dose-response curves.
-
Visualizing the Assessment Workflow
Caption: Workflow for assessing novel 3-methoxypyrrolidine derivatives.
III. Preliminary In Vivo Evaluation: Bridging the Gap to Clinical Relevance
Promising in vitro data provides the justification for advancing a compound to in vivo studies. These initial animal studies are crucial for understanding the compound's pharmacokinetic profile, in vivo efficacy, and potential toxicity.
A Comparative Guide to Initial In Vivo Studies
The selection of in vivo models is dictated by the compound's intended therapeutic application.
| Study Type | Purpose | Key Parameters Measured | Example Application |
| Pharmacokinetic (PK) Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), bioavailability. | Understanding how a new derivative is processed by the body is essential for dose selection in further studies.[17] |
| In Vivo Efficacy Models | To assess the therapeutic effect of the compound in a living organism. | Disease-specific endpoints (e.g., tumor size reduction, seizure frequency, pain threshold). | Evaluating the anticonvulsant effects of a new derivative in rodent models of epilepsy.[18] |
| Preliminary Toxicity Studies | To identify potential adverse effects of the compound. | Clinical observations, body weight changes, basic hematology, and clinical chemistry. | Assessing the general tolerability of the compound and identifying a maximum tolerated dose (MTD). |
Experimental Protocol: In Vivo Efficacy Model for Analgesic Activity
This protocol outlines a common method for assessing the pain-relieving effects of a new compound.[19]
-
Animal Model: Use a validated model of pain, such as the hot plate test or the formalin test in rodents.[18]
-
Compound Administration: Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., a known analgesic).
-
Behavioral Assessment: Measure the animal's response to the painful stimulus at specific time points after compound administration. For the hot plate test, this would be the latency to lick a paw or jump.
-
Data Analysis: Compare the response of the treated groups to the control groups to determine the analgesic effect of the compound.
Visualizing the Drug Discovery Funnel
Caption: The drug discovery and development funnel.
IV. Conclusion and Future Directions
The systematic evaluation of new 3-methoxypyrrolidine derivatives is a multi-faceted process that requires a logical and rigorous scientific approach. By combining robust structural characterization with a well-designed cascade of in vitro and in vivo assays, researchers can effectively assess the novelty and therapeutic potential of these compounds. The data generated through this comprehensive evaluation is essential for making informed decisions about which candidates to advance into further preclinical and clinical development. As our understanding of disease biology and drug discovery technologies continues to evolve, the methodologies for assessing novel chemical entities will undoubtedly become more sophisticated, further enhancing our ability to identify the next generation of innovative medicines.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Methoxypyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chiral 3-methoxypyrrolidine scaffold is a highly sought-after building block in medicinal chemistry, forming the core of numerous drug candidates. Its synthesis, therefore, is a critical aspect of the drug development pipeline. This guide provides an in-depth cost-benefit analysis of the most common synthetic routes to (S)-3-methoxypyrrolidine, offering a comparative look at starting material costs, reagent and solvent expenses, reaction yields, and scalability considerations. This analysis is designed to empower researchers and process chemists to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals, whether for early-stage discovery or large-scale manufacturing.
Introduction to the Synthetic Landscape
The synthesis of chiral 3-methoxypyrrolidine predominantly relies on the use of readily available chiral pool starting materials. These natural products provide a cost-effective and stereochemically defined foundation for the synthesis of the target molecule. The most common precursors are L-glutamic acid, L-malic acid, and trans-4-hydroxy-L-proline. Each of these starting materials offers a unique set of advantages and disadvantages, which we will explore in detail. The general synthetic strategy involves the formation of a protected (S)-3-hydroxypyrrolidine intermediate, followed by methylation of the hydroxyl group.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a multifactorial decision that balances cost, efficiency, safety, and environmental impact. The following sections provide a detailed breakdown of three primary routes to (S)-3-methoxypyrrolidine, starting from L-glutamic acid, L-malic acid, and trans-4-hydroxy-L-proline.
Route 1: From L-Glutamic Acid
This is one of the most widely employed methods due to the low cost and ready availability of L-glutamic acid. The synthesis involves the initial conversion of L-glutamic acid to (S)-pyroglutamic acid, followed by a series of reductions and protections to yield (S)-3-hydroxypyrrolidine.
Synthetic Pathway:
Figure 1: Synthesis of (S)-3-Methoxypyrrolidine from L-Glutamic Acid.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | Very Low. L-Glutamic acid is a commodity chemical produced on a large scale, making it an economically attractive starting point.[1][2][3][4][5] |
| Reagent & Solvent Cost | Moderate. The use of Boc anhydride for protection and sodium borohydride for reduction contributes to the overall cost.[5][6][7][8][9] The final methylation step requires a strong base and a methylating agent, which are also cost considerations.[1][2][3][7][10][11][12][13][14] |
| Yield & Efficiency | Good. This route generally provides good overall yields, although it involves multiple steps. |
| Scalability | Excellent. The reactions are generally scalable, and the use of less hazardous reagents compared to LiAlH4 makes it more amenable to industrial production. |
| Safety & Environmental | Moderate. The use of flammable solvents and reactive reagents requires careful handling. Waste streams include byproducts from the protection and reduction steps.[4][15][16][17] |
Expertise & Experience Insights: The key to a successful and cost-effective synthesis via this route lies in the efficient cyclization of L-glutamic acid and the selective reduction of the pyroglutamic acid derivative. The use of sodium borohydride with an activating agent like iodine is a safer and more scalable alternative to lithium aluminum hydride (LiAlH4).
Route 2: From L-Malic Acid
L-malic acid is another readily available and inexpensive chiral starting material. The synthesis from L-malic acid typically involves the formation of an amide, followed by cyclization and reduction.
Synthetic Pathway:
Figure 2: Synthesis of (S)-3-Methoxypyrrolidine from L-Malic Acid.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | Low. L-Malic acid is a widely available and relatively inexpensive starting material.[11][18][19] |
| Reagent & Solvent Cost | High. This route often employs strong and hazardous reducing agents like lithium aluminum hydride (LiAlH4), which is more expensive and difficult to handle on a large scale compared to sodium borohydride.[8][20][21][22] |
| Yield & Efficiency | Good to Moderate. The number of steps is comparable to the glutamic acid route, with potentially lower overall yields depending on the reduction method. |
| Scalability | Moderate. The use of LiAlH4 poses significant challenges for industrial scale-up due to its high reactivity and pyrophoric nature.[8][21] |
| Safety & Environmental | High Concern. The use of LiAlH4 requires stringent safety precautions and specialized equipment. The quenching of LiAlH4 reactions also generates flammable hydrogen gas.[8][21] |
Expertise & Experience Insights: While this route is chemically feasible, the reliance on LiAlH4 is a major drawback for industrial applications. Process development efforts would likely focus on replacing LiAlH4 with a safer and more scalable reducing agent, which could increase the number of steps and impact the overall cost-effectiveness.
Route 3: From trans-4-Hydroxy-L-proline
trans-4-Hydroxy-L-proline is a derivative of the amino acid proline and is also a readily available chiral starting material. This route is often considered more direct as the pyrrolidine ring is already formed.
Synthetic Pathway:
Figure 3: Synthesis of (S)-3-Methoxypyrrolidine from trans-4-Hydroxy-L-proline.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | High. trans-4-Hydroxy-L-proline is significantly more expensive than L-glutamic acid and L-malic acid.[10][15][16][17][23] |
| Reagent & Solvent Cost | Moderate. The cost of protecting groups and reagents for decarboxylation/reduction needs to be considered. |
| Yield & Efficiency | Potentially Higher. This route may involve fewer steps, potentially leading to a higher overall yield. |
| Scalability | Good. The reactions involved are generally scalable, but the high cost of the starting material may limit its use for large-scale production. |
| Safety & Environmental | Moderate. The safety and environmental profile depends on the specific reagents used for protection, decarboxylation, and reduction. |
Expertise & Experience Insights: The primary advantage of this route is the pre-existing pyrrolidine ring, which can simplify the synthesis. However, the high cost of trans-4-hydroxy-L-proline is a major barrier to its widespread industrial use for the synthesis of 3-methoxypyrrolidine. This route is more likely to be employed in a research setting where the cost of the starting material is less of a concern.
Summary of Cost-Benefit Analysis
| Synthetic Route | Starting Material Cost | Reagent Cost | Scalability | Safety & Environmental | Overall Recommendation |
| L-Glutamic Acid | Very Low | Moderate | Excellent | Moderate | Most Recommended for Industrial Scale |
| L-Malic Acid | Low | High | Moderate | High Concern | Less favorable due to hazardous reagents |
| trans-4-Hydroxy-L-proline | High | Moderate | Good | Moderate | Suitable for lab-scale, but costly for large-scale |
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization based on specific laboratory conditions and desired purity.
Protocol 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine from L-Glutamic Acid
Step 1: Synthesis of (S)-Pyroglutamic Acid
-
To a round-bottom flask, add L-glutamic acid.
-
Heat the flask in an oil bath at 180-190 °C under a gentle stream of nitrogen for 2-3 hours.
-
The solid will melt and then resolidify.
-
Cool the flask to room temperature. The resulting solid is (S)-pyroglutamic acid.
Step 2: Synthesis of N-Boc-(S)-pyroglutamic acid
-
Dissolve (S)-pyroglutamic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) and di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain N-Boc-(S)-pyroglutamic acid.
Step 3: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine
-
Dissolve N-Boc-(S)-pyroglutamic acid in an anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex or another suitable reducing agent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction with methanol and then water.
-
Extract the product, dry the organic layer, and purify by chromatography to yield N-Boc-(S)-3-hydroxypyrrolidine.
Protocol 2: Methylation of N-Boc-(S)-3-hydroxypyrrolidine (Williamson Ether Synthesis)
-
Dissolve N-Boc-(S)-3-hydroxypyrrolidine in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C and add a strong base (e.g., sodium hydride) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain N-Boc-(S)-3-methoxypyrrolidine.
Final Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final product, (S)-3-methoxypyrrolidine.
Conclusion
For the industrial-scale synthesis of (S)-3-methoxypyrrolidine, the route starting from L-glutamic acid presents the most compelling case from a cost-benefit perspective. Its low starting material cost, coupled with the use of relatively safe and scalable reagents, makes it the most economically viable option for large-scale production. While the route from L-malic acid is a feasible alternative, the safety and cost concerns associated with strong reducing agents like LiAlH4 limit its industrial applicability. The synthesis from trans-4-hydroxy-L-proline, although potentially shorter, is hampered by the high cost of the starting material, making it more suitable for smaller-scale research and development activities.
Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, budget constraints, and available infrastructure for handling hazardous materials. This guide provides the foundational knowledge for making a well-informed and strategic decision.
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- Shanxi Hengqiang Chemical Co., Ltd. (n.d.). DL- Malic Acid.
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- Chemical Science (RSC Publishing). (n.d.). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination.
- Quora. (2018). Why is sodium borohydride a weak reducing agent as compared to lithium aluminum hydride?
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A Comparative Guide to the Therapeutic Potential of 3-Methoxypyrrolidine Compounds
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive evaluation of the therapeutic potential of 3-methoxypyrrolidine-containing compounds, a class of molecules built upon a privileged scaffold in medicinal chemistry. We will delve into their potential applications across various disease areas, compare their hypothetical performance with established therapeutic alternatives, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a technical resource to inform and guide future drug discovery and development efforts centered on this promising chemical motif.
The 3-Methoxypyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone in medicinal chemistry. Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical feature for enhancing binding affinity and selectivity to biological targets. The pyrrolidine scaffold is present in numerous FDA-approved drugs, highlighting its versatility and favorable pharmacological properties.
The introduction of a methoxy group at the 3-position of the pyrrolidine ring offers several advantages. The methoxy group can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding interactions. Furthermore, its presence introduces a chiral center, allowing for stereospecific interactions with biological targets, which can be crucial for efficacy and reducing off-target effects. The 3-methoxypyrrolidine moiety serves as a versatile building block, enabling the synthesis of diverse compound libraries for screening against a wide array of therapeutic targets.
Potential Therapeutic Applications and Comparative Analysis
Based on the broader activity of pyrrolidine derivatives, compounds incorporating the 3-methoxypyrrolidine scaffold hold promise in several key therapeutic areas. In the following sections, we will explore these areas and provide a comparative analysis against current standards of care. Note: As specific experimental data for 3-methoxypyrrolidine-containing compounds is emerging, this comparison is based on the established potential of the pyrrolidine class and serves as a framework for future evaluation.
Central Nervous System (CNS) Disorders
The pyrrolidine scaffold is a common feature in drugs targeting the CNS. Its ability to be modified to cross the blood-brain barrier makes it an attractive starting point for the development of novel neurotherapeutics.
Hypothetical 3-Methoxypyrrolidine Compound Profile: A selective M1 muscarinic acetylcholine receptor agonist for the treatment of cognitive deficits in Alzheimer's disease.
Alternative/Standard of Care: Donepezil.[1][2][3][4][5][6][7][8][9][10]
Mechanism of Action Comparison:
-
Hypothetical 3-Methoxypyrrolidine Compound: Directly stimulates M1 receptors, which are involved in learning and memory pathways.
-
Donepezil: A reversible inhibitor of acetylcholinesterase, the enzyme that breaks down acetylcholine.[1][2][3][4][5] By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2][3][4][5]
Data Comparison (Hypothetical vs. Actual):
| Parameter | Hypothetical 3-Methoxypyrrolidine Compound | Donepezil |
| Target | M1 Muscarinic Acetylcholine Receptor | Acetylcholinesterase |
| Mechanism | Agonist | Reversible Inhibitor |
| Selectivity | High for M1 over other muscarinic subtypes | High for Acetylcholinesterase |
| In Vitro Potency (Ki) | <10 nM (predicted) | 5.7 nM |
Infectious Diseases: Antiviral and Antibacterial Potential
Pyrrolidine derivatives have demonstrated both antiviral and antibacterial activities. The structural diversity that can be achieved with the 3-methoxypyrrolidine scaffold makes it a promising platform for the development of novel anti-infective agents.
Hypothetical 3-Methoxypyrrolidine Compound Profile: An inhibitor of the influenza A M2 proton channel, preventing viral uncoating.
Alternative/Standard of Care: Oseltamivir (Tamiflu®).[11][12][13][14][15][16][17][18][19][20]
Mechanism of Action Comparison:
-
Hypothetical 3-Methoxypyrrolidine Compound: Blocks the M2 proton channel, a key component in the viral entry process.
-
Oseltamivir: A neuraminidase inhibitor.[11][12][13][14] Neuraminidase is an enzyme essential for the release of newly formed virus particles from infected cells.[11][12][13][14] By inhibiting this enzyme, oseltamivir prevents the spread of the virus.[11][12][13][14]
Data Comparison (Hypothetical vs. Actual):
| Parameter | Hypothetical 3-Methoxypyrrolidine Compound | Oseltamivir Carboxylate (Active Metabolite) |
| Target | Influenza A M2 Proton Channel | Neuraminidase |
| Mechanism | Channel Blocker | Enzyme Inhibitor |
| In Vitro Potency (IC50) | <50 nM (predicted) | 0.96 nM (H3N2), 2.5 nM (H1N1)[13] |
Hypothetical 3-Methoxypyrrolidine Compound Profile: An inhibitor of bacterial DNA gyrase, leading to bacterial cell death.
Alternative/Standard of Care: Ciprofloxacin.[21][22][23][24][25]
Mechanism of Action Comparison:
-
Hypothetical 3-Methoxypyrrolidine Compound: Binds to and inhibits the activity of DNA gyrase (topoisomerase II), an enzyme essential for DNA replication in bacteria.[21][22][23][24][25]
-
Ciprofloxacin: Also an inhibitor of DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication and cell division.[21][22][23][24][25]
Data Comparison (Hypothetical vs. Actual):
| Parameter | Hypothetical 3-Methoxypyrrolidine Compound | Ciprofloxacin |
| Target | DNA Gyrase | DNA Gyrase and Topoisomerase IV |
| Mechanism | Enzyme Inhibitor | Enzyme Inhibitor |
| In Vitro Potency (MIC) | <1 µg/mL against E. coli (predicted) | 0.004-2 µg/mL against E. coli |
Inflammatory Diseases
The anti-inflammatory potential of pyrrolidine-containing compounds is another area of active research. The 3-methoxypyrrolidine scaffold could be elaborated to generate potent and selective inhibitors of key inflammatory mediators.
Hypothetical 3-Methoxypyrrolidine Compound Profile: A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammatory pain.
Alternative/Standard of Care: Diclofenac.[26][27][28][29][30]
Mechanism of Action Comparison:
-
Hypothetical 3-Methoxypyrrolidine Compound: Selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.
-
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis.[26][27][28][29][30]
Data Comparison (Hypothetical vs. Actual):
| Parameter | Hypothetical 3-Methoxypyrrolidine Compound | Diclofenac |
| Target | COX-2 | COX-1 and COX-2 |
| Mechanism | Enzyme Inhibitor | Enzyme Inhibitor |
| In Vitro Potency (IC50) | <100 nM for COX-2, >10 µM for COX-1 (predicted) | ~5 µM for both COX-1 and COX-2 |
Experimental Protocols for Evaluation
To rigorously assess the therapeutic potential of novel 3-methoxypyrrolidine compounds, a series of well-established in vitro and in vivo assays are required. The following protocols provide a starting point for the biological characterization of these molecules.
In Vitro Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[31][32][33]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[32] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-methoxypyrrolidine test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[31]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[31]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
This assay is used to determine the binding affinity of a compound for a specific receptor.[34][35][36][37][38]
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., brain tissue homogenate). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound.
Protocol:
-
Membrane Preparation: Homogenize brain tissue containing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-NMS for muscarinic receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Key steps in a radioligand binding assay.
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[39][40][41][42][43]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible bacterial growth is assessed. The MIC is the lowest concentration of the compound that inhibits growth.
Protocol:
-
Compound Preparation: Prepare a series of two-fold dilutions of the 3-methoxypyrrolidine test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).[42]
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL.[41]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
In Vivo Assays
This is a widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[44][45][46][47][48]
Principle: Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a local inflammatory response characterized by edema (swelling).[46][47] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[44][45]
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the experimental conditions for at least one week.
-
Compound Administration: Administer the 3-methoxypyrrolidine test compound (e.g., orally or intraperitoneally) at various doses. Include a vehicle control group and a positive control group (e.g., diclofenac).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[44][45][46][48]
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
The 3-methoxypyrrolidine scaffold represents a promising starting point for the development of novel therapeutics across a range of disease areas. Its favorable physicochemical properties and synthetic tractability make it an attractive core for building diverse chemical libraries. While specific biological data for 3-methoxypyrrolidine-containing compounds is still emerging, the well-established therapeutic relevance of the broader pyrrolidine class provides a strong rationale for further investigation.
Future research should focus on the design and synthesis of focused libraries of 3-methoxypyrrolidine derivatives and their systematic evaluation in the in vitro and in vivo assays outlined in this guide. The data generated from these studies will be crucial for establishing structure-activity relationships and identifying lead compounds for further optimization. By leveraging the principles of medicinal chemistry and rigorous biological testing, the therapeutic potential of 3-methoxypyrrolidine compounds can be fully realized.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Methoxypyrrolidine-Based Compounds
Introduction: The Privileged Scaffold and the Selectivity Challenge
The 3-methoxypyrrolidine moiety is a valued structural motif in modern medicinal chemistry.[1] Its chiral nature, combined with the hydrogen bond accepting capability of the methoxy group and the basic nitrogen atom, makes it a versatile scaffold for engaging with a wide array of biological targets, particularly within the central nervous system (CNS).[1][2] Compounds incorporating this scaffold have shown significant promise as modulators of key protein families, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
However, this structural versatility also presents a formidable challenge: the potential for cross-reactivity. Cross-reactivity, the unintended binding of a compound to targets other than its primary therapeutic target, is a primary driver of adverse drug reactions and can lead to late-stage clinical failures.[3] For researchers and drug development professionals, a deep, early understanding of a compound's selectivity profile is not merely an academic exercise; it is a critical step in de-risking a drug discovery program.[4]
This guide provides an in-depth comparison of the cross-reactivity profiles of 3-methoxypyrrolidine-based compounds against two major target classes: muscarinic acetylcholine receptors and monoamine transporters. We will explore the causality behind experimental choices for assessing selectivity, provide detailed protocols for key assays, and illustrate a strategic workflow for identifying and mitigating off-target liabilities.
Part 1: Key Target Families and Comparative Selectivity Profiles
The pharmacological activity of 3-methoxypyrrolidine derivatives is often dictated by their interactions with highly homologous protein families, where achieving selectivity is paramount.
Muscarinic Acetylcholine Receptors (mAChRs)
The five muscarinic receptor subtypes (M1-M5) are critical GPCRs that mediate a vast range of physiological functions.[5] M1 and M4 are key targets for treating cognitive deficits in Alzheimer's disease and psychosis in schizophrenia, while peripheral M2 and M3 activation is associated with adverse effects like bradycardia and gastrointestinal distress.[5] The high degree of sequence homology in the orthosteric binding site across these subtypes makes the development of selective antagonists a significant challenge.[6]
Subtle structural modifications to the pyrrolidine scaffold can dramatically alter the selectivity profile. For instance, the introduction and orientation of stereogenic centers can flip selectivity between subtypes, underscoring the need for rigorous profiling.[7]
Table 1: Representative Binding Affinities (Kᵢ, nM) of Hypothetical 3-Methoxypyrrolidine Analogs at Human mAChR Subtypes
| Compound ID | Core Structure | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) | M2/M1 Selectivity Ratio |
| Compound A | (R)-3-Methoxypyrrolidine | 15 | 150 | 120 | 25 | 40 | 10.0 |
| Compound B | (S)-3-Methoxypyrrolidine | 250 | 20 | 300 | 180 | 220 | 0.08 |
| Compound C | N-Aryl-Substituted | 5 | 500 | 450 | 8 | 15 | 100.0 |
Data are representative and synthesized from principles described in referenced literature.[6][7]
The causality for this shift in selectivity often lies in exploiting subtle, single amino-acid differences in the binding pockets of the receptor subtypes.[6] As shown in Table 1, a simple change in stereochemistry from Compound A (R-configuration) to Compound B (S-configuration) can invert selectivity between the M1 and M2 receptors. Further optimization, as in Compound C, can dramatically enhance selectivity against off-target subtypes like M2 and M3, which is a critical goal for avoiding peripheral side effects.[5][6]
Monoamine Transporters (DAT, NET, SERT)
The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are crucial for regulating neurotransmitter levels and are primary targets for antidepressants and stimulants.[8] Pyrrolidine-based structures are well-known for their potent inhibitory activity at these transporters.[9][10] Depending on the therapeutic indication, the goal may be a highly selective agent (e.g., for DAT in ADHD) or a multi-target agent (e.g., for DAT/NET in depression).[11]
Cross-reactivity within this family is common. The choice of assay—distinguishing between binding affinity (Kᵢ) and functional uptake inhibition (IC₅₀)—is critical, as a compound can bind to a transporter without functionally inhibiting it.[9]
Table 2: Comparative In Vitro Activity of Representative Pyrrolidinone Analogs
| Compound ID | Primary Target | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| Analog X | DAT-Selective | 8 | 120 | >1000 | 15 | 250 | >2000 |
| Analog Y | DAT/NET Dual | 12 | 15 | 850 | 20 | 25 | 1500 |
| Analog Z | Non-selective | 50 | 75 | 150 | 90 | 110 | 200 |
Data are representative and synthesized from principles described in referenced literature.[8][9][11]
As illustrated in Table 2, strategic modifications to the scaffold can tune the selectivity profile. Analog X demonstrates high selectivity for DAT, desirable for specific indications. Analog Y shows potent dual inhibition of DAT and NET, while Analog Z has a broader, less selective profile. This highlights the importance of comprehensive profiling to match a compound's activity to the desired therapeutic mechanism. Some pyrrolidine derivatives have also been shown to interact with lower-affinity monoamine transporters like the organic cation transporters (hOCTs), which could become relevant at higher concentrations.[12]
Part 2: A Strategic Workflow for Assessing Cross-Reactivity
A robust cross-reactivity assessment strategy is a multi-step, tiered process that integrates computational prediction with empirical in vitro testing. The goal is to gain a comprehensive understanding of a compound's interaction profile efficiently.
Integrated In Silico and In Vitro Screening Cascade
The workflow begins with a new chemical entity (NCE) that has demonstrated desired activity in a primary assay. The subsequent cascade is designed to identify potential liabilities early and guide structure-activity relationship (SAR) studies toward a more selective lead compound.
Caption: A tiered workflow for cross-reactivity assessment.
This workflow demonstrates a self-validating system. Computational predictions from sources like machine learning models are used to prioritize compounds and flag potential risks.[13][14][15] These predictions are then tested empirically using broad screening panels.[4] Any identified "hits" or liabilities are further investigated in more specific and physiologically relevant functional assays, ensuring that decisions are based on robust experimental data.
Experimental Protocol: Radioligand Competition Binding Assay for Kᵢ Determination
This protocol provides a standardized method for determining the binding affinity (Kᵢ) of a test compound for a specific target, a cornerstone of cross-reactivity studies.[8]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the human M2 muscarinic acetylcholine receptor (hM2) expressed in CHO-K1 cell membranes.
Materials:
-
Cell Membranes: CHO-K1 cell membranes stably expressing hM2.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific Ligand: Atropine (1 µM final concentration).
-
Test Compound: 3-methoxypyrrolidine derivative, prepared in a 10-point, 1:3 serial dilution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and 96-well filter plates .
Methodology:
-
Preparation: Thaw the hM2 cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient signal (e.g., 5-10 µg protein per well).
-
Assay Plate Setup: To a 96-well plate, add in triplicate:
-
Total Binding Wells: 25 µL Assay Buffer.
-
Non-specific Binding (NSB) Wells: 25 µL of 1 µM Atropine.
-
Test Compound Wells: 25 µL of each concentration of the serially diluted test compound.
-
-
Radioligand Addition: Add 25 µL of [³H]-NMS (at a final concentration near its Kₔ, e.g., 0.5 nM) to all wells. The choice of a concentration near the Kₔ is causal; it ensures optimal conditions for detecting competitive binding without using excessive, costly radioligand.
-
Reaction Initiation: Add 50 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction. The total volume in each well is now 100 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking. This duration is determined during assay development to ensure the binding reaction has reached equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a 96-well filter plate. This step is critical to separate the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand. Washing with cold buffer minimizes the dissociation of the radioligand from the receptor during the wash steps.
-
Detection: Allow the filters to dry. Add 50 µL of scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. This equation corrects the IC₅₀ for the presence of the competing radioligand, providing a true measure of affinity.
-
Conclusion: A Strategy for Mitigating Risk
The 3-methoxypyrrolidine scaffold offers immense potential for developing novel therapeutics. However, its inherent versatility necessitates a proactive and rigorous approach to evaluating cross-reactivity. By integrating predictive computational methods with a tiered in vitro screening cascade, researchers can make informed decisions, prioritize compounds with the highest potential for success, and systematically design out off-target activities. Understanding a compound's selectivity profile is not about avoiding all off-target interactions but about understanding them. This knowledge empowers the drug development professional to mitigate risks, predict potential side effects, and ultimately develop safer and more effective medicines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxypyrrolidine Hydrochloride
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Methoxypyrrolidine hydrochloride (CAS No: 136725-50-3). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including their ultimate disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This document is designed to be a self-validating system, explaining the causality behind each procedural step to ensure a deep and functional understanding of the disposal process.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the first step in managing its disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards that dictate our handling and disposal strategy.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Rationale for Disposal Protocol |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Prevents skin contact during handling and disposal; mandates the use of appropriate gloves and lab coat. Contaminated materials become hazardous waste. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Requires use of safety glasses or goggles to prevent eye exposure.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Necessitates handling within a well-ventilated area or chemical fume hood to avoid inhalation of dust or aerosols.[1][3][4] |
The hydrochloride salt form implies good water solubility, which increases the risk of environmental dissemination if disposed of improperly, such as via sink disposal. The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of chemical waste, and sewer disposal is prohibited for such compounds.[5][6]
Pre-Disposal Operations: Establishing a Safe Workflow
Before beginning any process that will generate this compound waste, a safe and compliant workflow must be established. This involves preparation of the workspace and ensuring the availability of appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE)
Handling this compound, whether in pure form or as waste, requires a multi-barrier approach to prevent exposure.
-
Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[1][7]
-
Hand Protection: Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws.[1][7]
-
Skin and Body Protection: Wear an impervious lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7][8]
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed in a certified chemical fume hood to ensure adequate ventilation.[1][8]
Spill Management Preparedness
Proactive preparation is critical for mitigating the impact of an accidental release.
-
Spill Kit: Ensure a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand, or earth) is readily accessible.
-
Emergency Procedures: All personnel must be familiar with the location of emergency eyewash stations and safety showers.[8][9] In case of contact, rinse the affected area thoroughly with water and consult the Safety Data Sheet (SDS) for further first-aid measures.[1]
Step-by-Step Waste Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through a licensed hazardous waste program.[5][10]
Step 1: Waste Segregation and Collection
Immediately upon generation, waste containing this compound must be segregated.
-
Action: Collect all waste—including pure compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solutions—in a designated, compatible hazardous waste container.
-
Causality: Cross-contamination with incompatible waste streams can lead to dangerous chemical reactions. Storing acids and bases separately, for instance, is a fundamental principle of safe waste storage.[11] Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]
Step 2: Container Selection and Management
The integrity of the waste containment is paramount.
-
Action: Use a container made of a material that does not react with the contents and is equipped with a secure, screw-top cap.[11] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[10]
-
Causality: Using incompatible containers can lead to degradation of the container and leakage of hazardous material into the environment.[10][11]
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical EPA requirement for tracking and safety.[12]
-
Action: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
For mixtures, list all constituents and their approximate percentages.[5][11]
-
The date of waste generation (accumulation start date).[5]
-
The physical hazards of the waste (e.g., "Irritant").[12]
-
The name of the Principal Investigator and the laboratory location (building and room number).[5]
-
-
Causality: Accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and is legally required for disposal.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste at or near the point of generation.[11][12]
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be under the direct control of laboratory personnel and clearly marked.[10] Keep the container closed at all times except when adding waste.
-
Causality: The SAA regulation ensures that hazardous waste is managed safely by knowledgeable personnel in the immediate vicinity of where it is generated, minimizing the risk of spills or mishandling during transport within the facility.
Step 5: Arranging for Final Disposal
Disposal must be handled by certified professionals.
-
Action: Once the waste container is full, or if it has been in the SAA for up to one year, arrange for its removal by contacting your institution's Environmental Health and Safety (EHS) office.[11] EHS will then coordinate with a licensed professional waste disposal service for final treatment and disposal, typically via incineration at a permitted facility.[3][13]
-
Causality: Federal and state regulations mandate that hazardous chemical waste be disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure it is managed in an environmentally sound manner.[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound
References
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: this compound. According to Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Sixth revised edition.
- Angene Chemical. (2021). Safety Data Sheet: this compound.
- AK Scientific, Inc. (n.d.). (S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride Safety Data Sheet. Retrieved from a general search as the direct link was not provided.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- BOC Sciences. (2013). MSDS of (S)-3-Hydroxypyrrolidine Hydrochloride. Retrieved from a general search as the direct link was not provided.
- Apollo Scientific. (2023). 3-Hydroxypyrrolidine hydrochloride Safety Data Sheet. Retrieved from a general search as the direct link was not provided.
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Pyrrolidine.
- Occupational Safety and Health Administration. (n.d.). N-METHYL-2-PYRROLIDINONE.
- Occupational Safety and Health Administration. (2024). N-NITROSOPYRROLIDINE.
- Occupational Safety and Health Administration. (n.d.). N-VINYL-2-PYRROLIDONE.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Fennemore. (2019). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals.
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- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
Navigating the Safe Handling of 3-Methoxypyrrolidine Hydrochloride: A Guide for Laboratory Professionals
For researchers engaged in the fast-paced world of drug discovery and development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and logistical information for 3-Methoxypyrrolidine hydrochloride (CAS No. 136725-50-3). While comprehensive toxicological data for this specific compound is not fully available, a critical evaluation of its structure and the known hazards of analogous compounds, such as pyrrolidine and other substituted pyrrolidine hydrochlorides, dictates a cautious and well-planned approach to its handling. This document is designed to build your confidence and ensure a secure laboratory environment by moving beyond a simple checklist to explain the rationale behind each procedural step.
Immediate Safety and Hazard Assessment
At its core, this compound is a substituted pyrrolidine. The parent compound, pyrrolidine, is known to be a flammable liquid and vapor that can cause severe skin and eye burns, and is harmful if swallowed or inhaled[1][2][3]. Substituted pyrrolidine hydrochlorides are often crystalline solids that can cause skin, eye, and respiratory tract irritation[4][5][6][7]. Therefore, it is prudent to treat this compound with a similar level of caution, assuming it to be, at a minimum, a significant irritant to the skin, eyes, and respiratory system[7].
Primary Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact can lead to irritation or, potentially, chemical burns.
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes and respiratory tract[4][5][6].
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Given these potential hazards, a thorough risk assessment is the foundational step before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of the operation. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Gloves | Eye/Face Protection | Lab Coat/Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (Double-gloving recommended) | Safety Glasses with Side Shields (minimum); Face shield if splash potential exists | Standard Lab Coat | N95/FFP2 Particulate Respirator (recommended) |
| Dissolution and Solution Preparation | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Chemical-Resistant Lab Coat or Apron over standard lab coat | Not generally required if handled in a certified fume hood |
| Reaction Setup and Workup | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | Chemical-Resistant Lab Coat or Apron over standard lab coat | Not generally required if handled in a certified fume hood |
| Storage and Transport within Lab | General Laboratory Ventilation | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not required |
The "Why" Behind the PPE Choices:
-
Double-gloving: When handling potent or uncharacterized compounds, double-gloving provides an extra layer of protection against potential tears or rapid permeation.
-
Chemical Splash Goggles over Safety Glasses: When working with solutions of the compound, goggles provide a seal around the eyes, offering superior protection against splashes from any direction compared to safety glasses[1][2].
-
Face Shield: A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as during quenching of a reaction or a large-scale liquid transfer[8].
-
Particulate Respirator: When handling the solid form outside of a contained and ventilated space (which is not recommended), a particulate respirator is crucial to prevent inhalation of fine dust particles that can irritate the respiratory tract[4][6].
Operational Plans: From Receipt to Disposal
A comprehensive plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8]. Keep the container tightly closed to prevent the absorption of moisture and to contain any potential vapors.
Handling Procedures: A Step-by-Step Guide
1. Weighing the Solid Compound:
-
Preparation: Before bringing the compound into the weighing area, ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Donning PPE: Wear a lab coat, two pairs of nitrile or neoprene gloves, and safety glasses. An N95 respirator is recommended as an added precaution against inhaling fine particulates.
-
Procedure:
-
Carefully open the container.
-
Use a clean, designated spatula to transfer the desired amount of the solid to a tared weigh boat or vial.
-
Avoid generating dust. If any material is spilled, gently clean it with a damp paper towel (for small spills) and dispose of it as hazardous waste.
-
Securely close the main container.
-
The weighed sample should also be in a sealed container before being transported to the reaction setup.
-
2. Dissolution and Use in Reactions:
-
Preparation: All manipulations involving solutions of this compound must be conducted in a certified chemical fume hood.
-
Donning PPE: At a minimum, wear a lab coat, nitrile or neoprene gloves, and chemical splash goggles.
-
Procedure:
-
Place the sealed container with the weighed solid in the fume hood.
-
Add the desired solvent to the solid in a controlled manner to avoid splashing.
-
If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Once dissolved, the solution can be transferred to the reaction vessel using a pipette or a syringe.
-
Emergency Procedures: Be Prepared
Spills:
-
Small Spills (Solid): If a small amount of solid is spilled within the fume hood, gently wipe it up with a damp paper towel and place it in a sealed bag for hazardous waste disposal.
-
Small Spills (Liquid): For small liquid spills within the fume hood, absorb the material with an inert absorbent like vermiculite or sand. Scoop the absorbent material into a container for hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory's safety officer. Prevent the spread of the material if it is safe to do so.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing[1]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Decontamination and Disposal
Decontamination:
-
All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with a suitable solvent (such as the one used in the reaction), followed by washing with soap and water, is generally effective.
-
Work surfaces within the fume hood should be wiped down with an appropriate solvent and then cleaned with a standard laboratory detergent.
Waste Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, paper towels, and weigh boats, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visualizing the Workflow: Risk Assessment and PPE Selection
The following diagram illustrates the decision-making process for safely handling this compound.
Caption: Workflow for risk assessment and selection of appropriate controls.
By integrating these principles of hazard assessment, proper PPE selection, and meticulous operational planning, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- Capot Chemical Co., Ltd. (2013, October 31). MSDS of (S)-3-Hydroxypyrrolidine Hydrochloride.
- Angene Chemical. (2021, May 1). This compound Safety Data Sheet.
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
- PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride.
- PubChem. (n.d.). 3-Methoxypyrrolidine.
- New Jersey Department of Health. (1999, July). Pyrrolidine - HAZARD SUMMARY.
Sources
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. capotchem.cn [capotchem.cn]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
